4-Methyl-1,3-thiazolidine-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIAITHYQOIRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931995 | |
| Record name | 4-Methyl-4,5-dihydro-1,3-thiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437-89-4 | |
| Record name | 4-Methyl-2-thiazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylthiazolidine-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001437894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-4,5-dihydro-1,3-thiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methyl-1,3-thiazolidine-2-thione: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazolidine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. While much attention has been focused on its oxo-derivatives, the thione analogues represent a compelling, albeit less explored, frontier. This guide provides a comprehensive technical overview of 4-Methyl-1,3-thiazolidine-2-thione, a specific and intriguing member of this class. As a Senior Application Scientist, my objective is to synthesize the available data with practical, field-proven insights, offering a foundational resource for researchers looking to harness the potential of this versatile heterocycle. We will delve into its core properties, logical synthesis pathways, characteristic reactivity, and emerging applications, grounding our discussion in established chemical principles and authoritative references.
Molecular Identity and Core Physicochemical Properties
This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with a thione group at position 2 and a methyl substituent at position 4.
Structural and Identification Data
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1437-89-4 | [1] |
| Molecular Formula | C₄H₇NS₂ | [2] |
| Molecular Weight | 133.23 g/mol | [2] |
| InChI Key | OUIAITHYQOIRPM-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Experimental data for the physical properties of this compound are not widely reported. However, properties can be estimated based on its structure and data from closely related analogues like 3-Methyl-1,3-thiazolidine-2-thione.
| Property | Value (Estimated/Reported for Analogue) | Notes |
| Appearance | White to off-white solid | Based on the analogue 3-Methyl-1,3-thiazolidine-2-thione[3][4] |
| Melting Point | 68-69 °C | This is the reported melting point for the isomer 3-Methyl-1,3-thiazolidine-2-thione. The melting point for the 4-methyl isomer may differ.[4] |
| Boiling Point | ~189.7 °C at 760 mmHg | This is the reported boiling point for the isomer 3-Methyl-1,3-thiazolidine-2-thione.[3] |
| Solubility | Soluble in methanol, toluene; slightly soluble in acetone; insoluble in water and gasoline. | Based on the analogue 3-Methyl-1,3-thiazolidine-2-thione.[3] |
Synthesis of the this compound Scaffold
The synthesis of the thiazolidine-2-thione core is a well-established process in heterocyclic chemistry. The most direct and common approach involves the cyclocondensation of a β-amino alcohol with carbon disulfide. For the target molecule, this involves the reaction of 1-aminopropan-2-ol with CS₂.
Rationale Behind the Synthetic Approach
This reaction proceeds via a dithiocarbamate intermediate. The amine group of 1-aminopropan-2-ol acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is unstable but is deprotonated by a base to form a stable salt. Intramolecular cyclization then occurs, where the hydroxyl group is converted into a good leaving group (e.g., via protonation in acidic workup or by forming a tosylate) and is subsequently displaced by the sulfur atom, leading to ring closure. An alternative pathway involves the formation of an intermediate that eliminates water to form the thione. The use of a base is crucial for the initial formation of the dithiocarbamate.
Detailed Experimental Protocol (Proposed)
This protocol is based on general methods for the synthesis of thiazolidine-2-thiones from β-amino alcohols[5].
Materials:
-
1-Aminopropan-2-ol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-aminopropan-2-ol (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.
-
Addition of CS₂: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution. The reaction is exothermic. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in water and acidified with dilute HCl to pH ~2.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.
-
Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield this compound as a solid.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals for the methyl group, the methine proton at C4, and the two diastereotopic protons of the methylene group at C5.
-
A doublet for the C4-methyl group protons (δ ≈ 1.3-1.5 ppm).
-
A multiplet for the C4-methine proton (δ ≈ 4.0-4.5 ppm).
-
Two separate multiplets for the diastereotopic C5-methylene protons (δ ≈ 3.2-3.8 ppm).
-
A broad singlet for the N-H proton (δ ≈ 8.0-9.0 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum would be expected to show four signals.
-
The thione carbon (C=S) at C2 would be significantly downfield (δ ≈ 190-200 ppm).
-
The C4 carbon, bearing the methyl group, would appear around δ ≈ 50-60 ppm.
-
The C5 methylene carbon would be found around δ ≈ 30-40 ppm.
-
The methyl carbon would be the most upfield signal (δ ≈ 15-25 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the presence of the N-H and C=S stretching vibrations. A computed vapor phase IR spectrum is available and shows characteristic peaks[2][6].
-
N-H Stretch: A broad band in the region of 3100-3200 cm⁻¹.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
Thioamide I Band (C=S stretch): A strong absorption band in the region of 1200-1300 cm⁻¹. This is a key characteristic of the thione group.
-
Thioamide II Band (N-H bend and C-N stretch): A band around 1500 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 133 would be expected. Key fragmentation patterns would likely involve the loss of the methyl group, cleavage of the ring, and loss of sulfur-containing fragments.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the functional groups present: the secondary amine, the thione group, and the thiazolidine ring itself.
-
N-Alkylation and N-Acylation: The nitrogen atom is nucleophilic and can be readily alkylated or acylated using appropriate electrophiles under basic conditions. This provides a straightforward method for introducing a wide variety of substituents at the N3 position, which is a common strategy in drug development to modulate activity and physicochemical properties.
-
Reactions at the Thione Group: The thione group can exhibit dual reactivity. The sulfur atom is nucleophilic and can be alkylated to form a thioimidate. The carbon atom of the C=S bond is electrophilic and can be attacked by strong nucleophiles[1]. Oxidation of the thione group can lead to the corresponding oxo-derivative (a thiazolidinone) or other sulfur oxides.
-
Ring Stability and Modification: The thiazolidine ring is generally stable under neutral and basic conditions. However, strong acidic or reductive conditions can lead to ring cleavage[7].
Applications and Biological Significance
While the biological profile of this compound itself is not as extensively documented as its dione counterparts, the thiazolidine-2-thione scaffold is of significant interest.
Agricultural Applications: Virulence Factor Inhibition
One of the most specific and promising applications of 1,3-thiazolidine-2-thione derivatives is in agriculture as anti-virulence agents. Research has shown that these compounds can act as inhibitors of the Type III Secretion System (T3SS) in plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae, which causes bacterial blight in rice. By suppressing the expression of key virulence genes, these compounds can reduce the severity of the disease without killing the bacteria, thereby reducing the selective pressure for resistance development. This anti-virulence approach is a cutting-edge strategy in developing new crop protection agents.
Potential in Drug Development
The broader class of thiazolidine derivatives exhibits a vast range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[8][9]. The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules. Its ability to be functionalized at the nitrogen and sulfur atoms allows for the creation of diverse chemical libraries for screening against various biological targets[1].
Role in Asymmetric Synthesis
The chiral center at C4 makes this molecule a potential precursor for the synthesis of chiral ligands for asymmetric catalysis. Enantiomerically pure forms of this compound can be used to create catalysts that facilitate stereoselective transformations, a critical aspect of modern pharmaceutical synthesis[1].
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification (GHS Classification)
Based on data for related compounds, this compound is expected to be classified as follows:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[10].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a heterocyclic compound with significant, yet underexplored, potential. While a lack of comprehensive experimental data on its physical properties persists, its synthesis is achievable through established methods, and its reactivity follows predictable chemical principles. The demonstrated application of its derivatives as virulence factor inhibitors in agriculture highlights a modern and sustainable approach to disease control. For medicinal chemists and drug development professionals, this scaffold offers a versatile platform for generating novel molecular entities. Future research should focus on the full characterization of this compound, exploration of its enantioselective synthesis, and a broader screening of its biological activities to unlock its full therapeutic and agrochemical potential.
References
- Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry.
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Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]
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SpectraBase. 4-Methyl-thiazolidine-2-thione. [Link]
-
PubChem. 4-Ethyl-4-methyl-1,3-thiazolidine-2-thione. [Link]
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SpectraBase. 4-Methyl-thiazolidine-2-thione Vapor Phase IR Spectrum. [Link]
- Li, Y. Z., et al. (1998). Studies on the reaction and quantum chemistry of thiazolidine-2-thione and (R)-thiazolidine-2-thione-4-carboxylic ethyl ester with α-bromopropylchloride. Kao Teng Hsueh Hsiao Hua Heush Hsueh Pao/ Chemical Journal of Chinese Universities, 19(6), x28-958.
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ACS Publications. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. [Link]
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Chemball. 3-Methyl-1,3-Thiazolidine-2-Thione. [Link]
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Synthonix. 4-methyl-1,3-thiazole. [Link]
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ResearchGate. The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone... [Link]
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Wikipedia. N-Methyl-2-thiazolidinethione. [Link]
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Chemical Synthesis Database. 4-methyl-1,2,4-dithiazolidine-3,5-dione. [Link]
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NIST WebBook. (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. [Link]
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ResearchGate. 13 C -NMR data for the prepared thiazolidinones (4a-e). [Link]
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ResearchGate. FTIR spectra data (wave number ύ) cm -1 of the thiazolidinone derivatives (IX) a-e …. [Link]
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PubChem. (2r,4r)-2-Methyl-1,3-Thiazolidine-2,4-Dicarboxylic Acid. [Link]
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NIST WebBook. 2-Thiazolidinethione. [Link]
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ResearchGate. Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. [Link]
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MDPI. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. [Link]
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PubChem. Thiazolidine-2-thione-4-carboxylic acid. [Link]
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Chemical Synthesis Database. 2-ethyl-4-methyl-1,2,4-thiadiazolidine-3,5-dione. [Link]
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ResearchGate. Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. [Link]
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An In-Depth Technical Guide to 4-Methyl-1,3-thiazolidine-2-thione
Introduction: Unveiling a Versatile Heterocycle
4-Methyl-1,3-thiazolidine-2-thione is a sulfur-containing heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural framework, characterized by a five-membered ring containing sulfur and nitrogen atoms, a methyl group at the fourth position, and a thione group, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and burgeoning applications for researchers, scientists, and professionals in drug development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1437-89-4 |
| Molecular Formula | C4H7NS2 |
| Molecular Weight | 133.23 g/mol |
| InChI Key | OUIAITHYQOIRPM-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of 1,3-thiazolidine-2-thiones is a well-established area of organic chemistry, with several methodologies available. The most prevalent and efficient route to this compound involves the cyclization of a corresponding β-amino alcohol with carbon disulfide.
A general and widely adopted protocol for the synthesis of thiazolidine-2-thiones involves the reaction of β-amino alcohols with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization to yield the desired thiazolidine-2-thione. The reaction is often facilitated by a base. Microwave-assisted synthesis has also been reported as an efficient method for producing these compounds with improved yields and significantly reduced reaction times.
Experimental Protocol: General Synthesis of Thiazolidine-2-thiones
A representative procedure for the synthesis of a thiazolidine-2-thione, which can be adapted for this compound by using the appropriate amino alcohol precursor, is as follows:
-
To a solution of the chosen β-amino alcohol in a suitable solvent (e.g., ethanol, DMSO), a base (e.g., potassium hydroxide, triethylamine) is added.
-
Carbon disulfide is then added dropwise to the reaction mixture at a controlled temperature.
-
The reaction is stirred for a specified period, often at room temperature or with gentle heating, to facilitate the formation of the dithiocarbamate intermediate.
-
The reaction mixture is then heated to induce intramolecular cyclization, leading to the formation of the thiazolidine-2-thione ring.
-
Upon completion of the reaction, the product is isolated by extraction and purified using techniques such as recrystallization or column chromatography.
The choice of solvent and base can influence the reaction rate and yield. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent in microwave-assisted synthesis has been shown to be effective in the preparation of thiazolidine-2-thione chiral auxiliaries.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from data on closely related analogs and general principles of organic chemistry.
Predicted Physicochemical Properties
| Property | Value |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not available. For comparison, the related N-Methyl-2-thiazolidinethione has a melting point of 68–69 °C.[1] |
| Solubility | Likely soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching of the methyl and methylene groups, and a strong absorption for the C=S (thione) group. A vapor phase IR spectrum for this compound is available in the SpectraBase database.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would provide signals corresponding to the proton on the nitrogen, the methine proton at the 4-position, the methylene protons at the 5-position, and the methyl protons.
-
¹³C NMR : The carbon NMR spectrum would show distinct signals for the thione carbon (C=S), the methine carbon at the 4-position, the methylene carbon at the 5-position, and the methyl carbon. NMR data for this compound is available on SpectraBase for registered users.[2]
-
-
Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (133.23 g/mol ), along with characteristic fragmentation patterns.
Applications in Drug Development and Research
The thiazolidine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[3] While specific biological activities of this compound are an active area of research, the broader class of thiazolidine-2-thiones and related thiazolidinones have shown significant potential.
1. Chiral Auxiliaries in Asymmetric Synthesis
Thiazolidine-2-thiones are valuable chiral auxiliaries in asymmetric synthesis. Their rigid ring structure and the presence of heteroatoms allow for effective stereocontrol in various chemical transformations, leading to the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development.
2. Antimicrobial and Antifungal Agents
Derivatives of the thiazolidine scaffold have demonstrated potent antimicrobial and antifungal activities. For example, various 4-thiazolidinone derivatives have been synthesized and shown to be effective against a range of bacterial and fungal strains.[4][5][6] The thione functionality in this compound offers a modifiable site for the synthesis of new derivatives with potential antimicrobial properties.
3. Anticancer and Antidiabetic Potential
The related thiazolidine-2,4-dione core is a well-known pharmacophore in antidiabetic drugs like pioglitazone and rosiglitazone.[3] Furthermore, numerous studies have highlighted the anticancer properties of various thiazolidinone derivatives.[7][8] The structural similarity of this compound to these bioactive molecules suggests that it could serve as a valuable building block for the design and synthesis of novel therapeutic agents.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion and Future Perspectives
This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its established synthesis and the known biological activities of the broader thiazolidine class of compounds make it an attractive scaffold for the development of novel chiral ligands and therapeutic agents. Further research into the specific biological profile of this compound and its derivatives is warranted and is anticipated to unveil new applications in drug discovery and materials science.
References
-
SpectraBase. 4-Methyl-thiazolidine-2-thione. Available from: [Link]
- Sabalpara, K., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research, 16(05).
- Al-Juboori, A. A. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(10), 416-422.
- Ghashang, M., et al. (2013). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones.
- Yousif, H. J., & Mohsein, H. F. (2025). FT-IR spectral data (υ, cm-1) of thiazolidin-4-ones T1-T5.
- Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1641-1651.
- Kaur, R., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Journal of the Serbian Chemical Society, 82(12), 1317-1342.
- Genc, B., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Future Medicinal Chemistry, 14(12), 869-883.
- Chauhan, A., & Sharma, D. K. (2013). Synthesis and biological activity of some new 4-thiazolidinones. Connect Journals.
- Ghandi, M., & Aryan, R. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry, 11(3), 10584-10597.
- Kurbatov, S. V., et al. (2022).
- NIST. (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. In NIST Chemistry WebBook.
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SpectraBase. 4-ISOPROPYL-THIAZOLIDINE-2-THIONE. Available from: [Link]
- Al-Obaidi, A. M. J., et al. (2019). Design, synthesis, and characterization of some novel thiazolidine-2,4-dione derivatives as antidiabetic agents.
- Kumar, A., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Pharmaceuticals, 15(10), 1251.
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The Thiazolidinethione Scaffold: From a 19th Century Discovery to a Modern Arsenal in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The thiazolidinethione core, a five-membered heterocyclic scaffold containing nitrogen and sulfur, has traversed a remarkable journey in the annals of organic and medicinal chemistry. From its initial discovery in the late 19th century to its prominent role in the development of blockbuster antidiabetic drugs and its current exploration as a versatile pharmacophore for a multitude of therapeutic targets, the story of thiazolidinethiones is one of serendipity, rational design, and ever-expanding biological significance. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiazolidinethiones. It delves into the pivotal moments that have shaped our understanding of these molecules, from the seminal work of Marceli Nencki to the development of the "glitazone" class of drugs. Furthermore, this guide explores the burgeoning therapeutic landscape of thiazolidinethione derivatives beyond their established role in metabolic diseases, with a particular focus on their anticancer and antimicrobial activities. Detailed experimental protocols for the synthesis of the core scaffold and its functionalized derivatives are provided, alongside a critical analysis of their structure-activity relationships. Through a synthesis of historical context, mechanistic insights, and practical methodologies, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this privileged structural motif and its vast potential in modern medicine.
A Historical Odyssey: The Genesis of the Thiazolidinethione Core
The story of thiazolidinethiones begins in 1877 with the Polish physician and physiological chemist, Marceli Nencki. In his seminal work, "Ueber die Einwirkung von Chloressigsäure auf Rhodan-Ammonium" (On the effect of chloroacetic acid on ammonium thiocyanate), Nencki described the synthesis of a novel heterocyclic compound he named "Rhodaninsäure" or rhodanine.[1] This pioneering research laid the foundational stone for the entire class of compounds that would later be known as thiazolidinethiones.
The early explorations into rhodanine chemistry were primarily focused on understanding its fundamental reactivity and synthetic accessibility. For over a century, these compounds remained largely within the realm of academic curiosity. However, the 20th century witnessed a paradigm shift as the pharmacological potential of rhodanine derivatives began to be unveiled.
The Rise of the "Glitazones": Thiazolidinediones as Antidiabetic Agents
The major breakthrough that propelled thiazolidinethiones into the pharmaceutical spotlight was the discovery of their insulin-sensitizing properties. In the late 1970s, researchers at Takeda Pharmaceuticals in Japan were investigating clofibrate analogs for their lipid-lowering effects. This research serendipitously led to the discovery that certain thiazolidine derivatives exhibited glucose-lowering activity in diabetic animal models.[2][3]
This initial observation culminated in the identification of ciglitazone in 1982, the first-generation thiazolidinedione (TZD) that demonstrated significant antihyperglycemic effects.[2][4] Although ciglitazone itself was never marketed due to toxicity concerns, it served as a crucial prototype for the development of a new class of antidiabetic drugs that would come to be known as the "glitazones."[4][5]
The subsequent years saw the development and launch of several TZD drugs:
-
Troglitazone (Rezulin®): The first TZD to be approved for clinical use in 1997, it was later withdrawn from the market due to concerns of severe liver toxicity.[6]
-
Rosiglitazone (Avandia®): Introduced in 1999, its use was later restricted due to concerns about cardiovascular side effects.[7]
-
Pioglitazone (Actos®): Also launched in 1999, it became a widely prescribed antidiabetic medication.[7]
Mechanism of Action: The PPARγ Connection
The primary mechanism of action of the glitazones as insulin sensitizers was elucidated to be their potent agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.
Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This intricate signaling cascade results in:
-
Enhanced Insulin Sensitivity: Increased glucose uptake in peripheral tissues, such as muscle and adipose tissue.
-
Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature fat cells, which can store free fatty acids, thereby reducing their circulating levels.
-
Modulation of Adipokines: Alteration of the secretion of hormones from adipose tissue, such as adiponectin, which has insulin-sensitizing effects.
Caption: Anticancer mechanisms of thiazolidinethiones.
Table 1: Anticancer Activity of Selected Thiazolidinethione Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Rhodanine Derivative 1 | MCF-7 (Breast) | 7.78 | [8] |
| Rhodanine Derivative 2 | HCT-116 (Colon) | 5.77 | [8] |
| Rhodanine Derivative 3 | A549 (Lung) | 1.23 | [4] |
| Glitazone Analog A | PC-3 (Prostate) | 15.2 | [6] |
| Glitazone Analog B | HeLa (Cervical) | 20.0 | [4] |
| Compound 19e | MDA-MB-231 (Breast) | 0.97 | [6] |
| Compound 6 | HepG2 (Liver) | 0.21 | [9] |
| Compound 6 | A549 (Lung) | 1.7 | [9] |
| Compound 20 | Caco-2 (Colorectal) | 2 | [10] |
| Compound 21 | HepG2 (Liver) | 0.53 | [10] |
| Compound 47 | MCF-7 (Breast) | 1.02 | [10] |
Thiazolidinethiones as Antimicrobial Agents
The thiazolidinone scaffold has also emerged as a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi. [10][11] 3.2.1. Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
One of the key mechanisms underlying the antibacterial activity of certain thiazolidinones is the inhibition of MurB, a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway. [12][13][14]Peptidoglycan is an essential component of the bacterial cell wall, and its disruption leads to cell lysis and death.
MurB (UDP-N-acetylenolpyruvylglucosamine reductase) catalyzes the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid. Thiazolidinone inhibitors are thought to act as mimics of the diphosphate moiety of the natural substrate, thereby blocking the active site of the enzyme and halting peptidoglycan synthesis. [13][15]
Caption: Antimicrobial mechanism of thiazolidinones via MurB inhibition.
Table 2: Antimicrobial Activity of Selected Thiazolidinethione Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiazolidinone Derivative A | Staphylococcus aureus | 1.9 | [11] |
| Thiazolidinone Derivative B | Escherichia coli | 1.6 | [11] |
| Thiazolidinone Derivative C | Pseudomonas aeruginosa | 0.56 | [11] |
| Thiazolidinone Derivative D | Candida albicans | 8.8 | [11] |
| Compound A2 | Bacillus subtilis | 31.25 | [15] |
| Compound A5 | Staphylococcus aureus | 31.25 | [15] |
| TD-H2-A | Staphylococcus aureus | 6.3-25.0 | [16] |
| Compound 5 | Staphylococcus aureus | 8-60 | [13] |
| Compound 5 | Escherichia coli | 15-60 | [13] |
| Compound 5 | Candida albicans | 15-30 | [12] |
Synthetic Strategies: Building the Thiazolidinethione Core and its Derivatives
The versatility of the thiazolidinethione scaffold is matched by the diversity of synthetic routes available for its construction and functionalization.
Synthesis of the 2,4-Thiazolidinedione Core
A classic and widely used method for the synthesis of the 2,4-thiazolidinedione core involves the condensation of thiourea with an α-haloacetic acid, typically chloroacetic acid. [2][17] Experimental Protocol: Synthesis of 2,4-Thiazolidinedione from Thiourea and Chloroacetic Acid [18]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) and chloroacetic acid (1 equivalent) in water.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: Upon cooling, the 2,4-thiazolidinedione product will crystallize out of the solution as white, needle-like crystals.
-
Isolation and Purification: Collect the crystals by vacuum filtration and wash with cold water to remove any remaining acid. The product can be further purified by recrystallization from ethanol.
Caption: Synthesis of the 2,4-thiazolidinedione core.
Knoevenagel Condensation for 5-Ylidene Derivatives
A key reaction for the functionalization of the 2,4-thiazolidinedione core is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group at the C-5 position of the thiazolidinedione ring with an aldehyde or ketone, typically in the presence of a base catalyst, to yield a 5-ylidene derivative.
Experimental Protocol: Knoevenagel Condensation of 2,4-Thiazolidinedione with an Aromatic Aldehyde
-
Reaction Setup: In a suitable solvent such as ethanol or polyethylene glycol (PEG), dissolve 2,4-thiazolidinedione (1 equivalent) and the desired aromatic aldehyde (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine, DABCO, or even baker's yeast.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Product Precipitation: Upon completion, the 5-arylidene-2,4-thiazolidinedione product often precipitates from the reaction mixture.
-
Isolation and Purification: Collect the solid product by filtration and purify by recrystallization from an appropriate solvent.
Caption: Knoevenagel condensation for 5-ylidene derivatives.
Conclusion and Future Perspectives
The journey of the thiazolidinethione scaffold, from its humble beginnings in Nencki's laboratory to its current status as a privileged structure in medicinal chemistry, is a testament to the power of chemical exploration and the often-unpredictable path of drug discovery. The initial success of the "glitazones" in treating type 2 diabetes has paved the way for a deeper understanding of the diverse biological activities of this versatile heterocyclic system.
The ongoing research into the anticancer and antimicrobial properties of thiazolidinethione derivatives is particularly exciting. The elucidation of both PPARγ-dependent and -independent mechanisms of action opens up new avenues for the design of more potent and selective therapeutic agents. The ability to fine-tune the biological activity through synthetic modifications of the core structure and its substituents offers immense potential for the development of novel drugs to address unmet medical needs.
As our understanding of the complex signaling pathways involved in disease continues to grow, the thiazolidinethione scaffold is poised to remain a central player in the quest for new and effective medicines. Future research will likely focus on the development of highly selective PPARγ modulators with improved safety profiles, the optimization of PPARγ-independent anticancer activities, and the exploration of novel antimicrobial targets. The rich history and ever-expanding potential of thiazolidinethiones ensure that this remarkable class of compounds will continue to be a source of inspiration and innovation for chemists and pharmacologists for years to come.
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An In-Depth Technical Guide to 4-Methyl-1,3-thiazolidine-2-thione: Molecular Structure, Stereochemistry, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1,3-thiazolidine-2-thione is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural features, particularly the chiral center at the C4 position, make it a valuable building block for the development of novel therapeutic agents and asymmetric catalysts. This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthetic methodologies, and spectroscopic characterization of this compound, offering a critical resource for researchers in the field.
Introduction: The Thiazolidine-2-thione Scaffold
The 1,3-thiazolidine-2-thione core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] This five-membered heterocyclic system, containing both sulfur and nitrogen atoms, exhibits a diverse range of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The thione group at the C2 position and the potential for substitution at various points on the ring allow for fine-tuning of the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. The introduction of a methyl group at the C4 position, as in this compound, imparts chirality to the molecule, opening avenues for the exploration of stereospecific interactions and activities.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₄H₇NS₂ and a molecular weight of 133.23 g/mol .[4] The core of the molecule is a five-membered thiazolidine ring.
| Property | Value | Source |
| Molecular Formula | C₄H₇NS₂ | [4] |
| Molecular Weight | 133.23 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| CAS Number | 1437-89-4 | [5] |
| InChI | InChI=1S/C4H7NS2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | [4] |
| SMILES | CC1CSC(=S)N1 | [4] |
The thiazolidine ring in related structures is nearly planar.[6] The presence of both a hydrogen bond donor (the N-H group) and acceptor (the thione sulfur atom) allows for the formation of intermolecular hydrogen bonds, which can influence the crystal packing and solid-state properties of the compound.
The Critical Role of Stereochemistry
The presence of a methyl group at the C4 position renders this compound a chiral molecule, existing as a pair of enantiomers: (R)-4-Methyl-1,3-thiazolidine-2-thione and (S)-4-Methyl-1,3-thiazolidine-2-thione.
Caption: Conceptual workflow for enantioselective synthesis.
Chiral Separation
For racemic mixtures of this compound, chiral chromatography is the most effective method for separating the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed technique. [7] Experimental Protocol: Chiral HPLC Separation (General Approach)
-
Column Selection: A variety of chiral stationary phases can be screened, with polysaccharide-based columns (e.g., Chiralcel® OD-H) or macrocyclic glycopeptide-based columns (e.g., Astec® CHIROBIOTIC®) often providing good enantioselectivity for this class of compounds. [8][9]2. Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of n-hexane and isopropanol (e.g., 85:15 v/v). [8]The ratio can be optimized to achieve the best resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point. [8]4. Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is generally used. [8]5. Optimization: To improve separation, parameters such as the mobile phase composition, flow rate, and column temperature can be systematically varied. [7]
Synthetic Methodologies
The synthesis of racemic this compound can be achieved through the cyclization of appropriate precursors. A common and straightforward method involves the reaction of 1-aminopropan-2-ol with carbon disulfide. [5] Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: To a solution of 1-aminopropan-2-ol in a suitable solvent such as ethanol, an equimolar amount of carbon disulfide is added dropwise at room temperature. The reaction is often carried out in the presence of a base to facilitate the formation of the dithiocarbamate intermediate.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to promote intramolecular cyclization and the elimination of water.
-
Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of racemic this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at C4 (a multiplet), and the methylene protons at C5 (two diastereotopic multiplets). The N-H proton will likely appear as a broad singlet. The coupling between the C4 proton and the C5 protons, as well as the methyl protons, provides valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the C4 and C5 carbons of the thiazolidine ring, and the C2 thione carbon, which will be significantly downfield. [10]For instance, in related thiazolidine-4-one structures, the S-CH-N carbon appears in the range of 62-65 ppm, while the -CH₂-S carbon is observed between 33-35 ppm. [11]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region.
-
C=S stretch (thione): A strong absorption band typically found in the range of 1020-1250 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.
-
C-N stretch: An absorption in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 133.23. [4]Fragmentation patterns can provide further evidence for the proposed structure.
Applications in Drug Development and Research
This compound serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. [5]Its chiral nature makes it particularly useful in the development of enantiomerically pure drugs, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even have undesirable side effects. The thiazolidine-2-thione moiety can act as a key pharmacophore or be modified to interact with specific biological targets. The broader class of thiazolidinones has been extensively investigated for a wide range of pharmacological activities, providing a strong rationale for the exploration of this compound derivatives in drug discovery programs. [1]
Conclusion
This compound is a chiral heterocyclic compound with significant potential in synthetic and medicinal chemistry. A thorough understanding of its molecular structure, stereochemistry, and synthetic routes is crucial for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering valuable insights and practical protocols for researchers working with this important molecule. Further investigations into the stereoselective synthesis and the distinct biological activities of its enantiomers are warranted to fully exploit its therapeutic potential.
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Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry.
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THIAZOLIDINE(504-78-9) 13C NMR spectrum. ChemicalBook.
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4-Methyl-thiazolidine-2-thione - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC.
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC.
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The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. NIH.
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SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar.
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Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central.
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate.
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4-Thiazolidinones: The advances continue…. ResearchGate.
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
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2-Thiazolidinethione. NIST WebBook.
-
Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry.
-
CHIRAL HPLC COLUMNS. Sigma-Aldrich.
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Enhanced Selectivity on the Teicoplanin Aglycone Chiral Stationary Phase in HPLC. Sigma-Aldrich.
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Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. ResearchGate.
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An In-Depth Technical Guide to the Solubility of 4-Methyl-1,3-thiazolidine-2-thione in Common Organic Solvents
Introduction
4-Methyl-1,3-thiazolidine-2-thione is a heterocyclic compound belonging to the thiazolidinone family. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active agents.[1][2] Understanding the solubility of this compound is a critical first step in any research pipeline, as it directly impacts reaction conditions for synthesis, formulation for biological screening, and the design of purification strategies.
This guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, we will first establish a theoretical framework to predict its solubility based on structural analysis. Subsequently, we will provide a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in any given organic solvent.
Pillar 1: Theoretical Principles & Predicted Solubility Profile
The solubility of a compound is governed by the fundamental principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The molecular structure of this compound provides key insights into its expected behavior.
Molecular Structure Analysis:
-
Polar Features: The core 1,3-thiazolidine-2-thione ring contains a nitrogen atom and a thiocarbonyl group (C=S). These features introduce polarity and make the molecule a hydrogen bond acceptor.
-
Nonpolar Features: The single methyl group at the 4-position adds a degree of nonpolar, lipophilic character.
This duality suggests that this compound will exhibit moderate polarity. The LogP value (a measure of lipophilicity) for the related compound 4-Phenyl-1,3-thiazolidine-2-thione is 2.19, indicating a degree of lipophilicity.[4] We can infer a similar, though likely lower, lipophilicity for the 4-methyl analog.
Predicted Solubility:
-
High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone. These solvents can engage in dipole-dipole interactions with the polar ring system.
-
Moderate Solubility Expected in: Polar protic solvents such as Ethanol, Methanol, and Isopropanol. The ability to act as a hydrogen bond acceptor will facilitate dissolution, but the lack of a hydrogen bond donor site on the molecule may limit its solubility compared to polar aprotic solvents.
-
Low to Negligible Solubility Expected in: Nonpolar solvents like Hexane, Toluene, and Diethyl Ether. The overall polarity of the thiazolidinone core is likely too high to be overcome by the small methyl group, leading to poor miscibility with these solvents.
The following diagram illustrates the logical approach to predicting solubility based on solvent and solute properties.
Caption: Logical workflow for predicting solubility based on intermolecular forces.
Pillar 2: Experimental Determination of Solubility
To obtain definitive quantitative data, an experimental approach is necessary. The Shake-Flask Method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[5][6] It is the standard recommended by the OECD (Organisation for Economic Co-operation and Development).[7]
Protocol: Saturated Shake-Flask Method
This protocol is designed to be a self-validating system to ensure that a true equilibrium state is reached and measured accurately.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials or centrifuge tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation of the System:
-
Add an excess amount of this compound to a vial. "Excess" is critical; you must be able to visually confirm the presence of undissolved solid at the end of the experiment. A starting point is to add ~20-50 mg of solid to 2 mL of the solvent.
-
Record the exact volume of the solvent added.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker. A standard temperature is 25°C (298.15 K).
-
Agitate the mixture at a constant, moderate speed. The goal is to create a well-mixed slurry, not to vigorously stir in a way that could cause particle size reduction.
-
Allow the system to equilibrate for a minimum of 24 hours.[3] For some compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
-
Causality Check: This step is crucial to avoid clogging the filter and to ensure you are sampling from a saturated solution, not a suspension.
-
-
Sample Collection and Preparation:
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the solution into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.
-
Accurately weigh the collected filtrate. This allows for a precise calculation of the volume if density is known, or for preparing solutions by weight.
-
-
Quantification:
-
Prepare a precise dilution of the saturated filtrate using a calibrated volumetric flask and the same solvent. The dilution factor will depend on the expected solubility and the linear range of your analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC). A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
Calculate the concentration in the original, undiluted filtrate.
-
The following diagram outlines the experimental workflow for this protocol.
Caption: Step-by-step workflow for the Shake-Flask solubility determination method.
Pillar 3: Data Presentation & Influencing Factors
The results from the experimental protocol should be recorded systematically. Below is a template table for summarizing the findings.
| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Hexane | Nonpolar | 25 | e.g., Insoluble | ||
| Toluene | Nonpolar | 25 | |||
| Diethyl Ether | Nonpolar | 25 | |||
| Dichloromethane | Polar Aprotic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| Acetonitrile | Polar Aprotic | 25 | |||
| Ethyl Acetate | Polar Aprotic | 25 | |||
| DMF | Polar Aprotic | 25 | |||
| DMSO | Polar Aprotic | 25 | e.g., Very Soluble | ||
| Methanol | Polar Protic | 25 | |||
| Ethanol | Polar Protic | 25 | |||
| Water | Polar Protic | 25 | e.g., Insoluble |
Key Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature.[3] It is crucial to report the temperature at which any solubility measurement is performed.
-
Purity of Compound: Impurities can significantly alter the measured solubility. Using a highly purified sample is essential for accurate results.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is good practice to characterize the solid form used in the experiment.
Conclusion
References
- Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS. Retrieved January 13, 2026.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 13, 2026.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 13, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTION.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 13, 2026.
- KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved January 13, 2026.
- GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = /.
- BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 13, 2026.
- CAS. (n.d.). Perfluorooctanoic acid. CAS Common Chemistry. Retrieved December 22, 2025.
- PubChem. (n.d.). 4-Ethyl-4-methyl-1,3-thiazolidine-2-thione.
- Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry.
- ResearchGate. (n.d.). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.
- Youssef, A. M., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.
- ResearchGate. (n.d.). 4-Thiazolidinones: The advances continue….
- Wikipedia. (n.d.). N-Methyl-2-thiazolidinethione.
- Chemsrc. (n.d.). 4-Phenyl-1,3-thiazolidine-2-thione | CAS#:1908-90-3. Retrieved August 27, 2025.
- Lesyk, R., et al. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PubMed Central.
- Kumar, A., et al. (n.d.).
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Methodological & Application
Synthesis of "4-Methyl-1,3-thiazolidine-2-thione" experimental protocol
Application Note & Protocol
Synthesis of 4-Methyl-1,3-thiazolidine-2-thione: A Detailed Experimental Protocol and Mechanistic Overview
Abstract
The 1,3-thiazolidine-2-thione scaffold is a privileged heterocyclic motif integral to medicinal chemistry and organic synthesis, exhibiting a wide range of biological activities.[1][2] This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, a key derivative in this class. The procedure is based on the classical and reliable cyclocondensation reaction between 1-amino-2-propanol and carbon disulfide. We delve into the causality behind experimental choices, provide a step-by-step methodology, and offer insights into the reaction mechanism, safety considerations, and product characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing this valuable compound.
Principle and Reaction Mechanism
The synthesis of this compound is achieved through a two-step, one-pot reaction. The core principle involves the nucleophilic addition of an amine to carbon disulfide to form a dithiocarbamate intermediate, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product.
Mechanism Deep Dive:
-
Formation of the Dithiocarbamate Intermediate: The synthesis initiates with the nucleophilic attack of the primary amine group of 1-amino-2-propanol on the electrophilic carbon atom of carbon disulfide (CS₂).[3][4] This reaction is typically performed in the presence of a base, such as potassium hydroxide (KOH), which facilitates the formation of the dithiocarbamate salt. This salt exists in equilibrium with its corresponding dithiocarbamic acid.
-
Intramolecular Cyclization & Dehydration: The crucial ring-forming step involves an acid-catalyzed intramolecular cyclization. Upon acidification, the hydroxyl group of the dithiocarbamate intermediate is protonated, converting it into a good leaving group (water). Subsequently, one of the nucleophilic sulfur atoms attacks the carbon bearing the activated hydroxyl group, leading to the closure of the five-membered ring and the elimination of a water molecule. This dehydration-cyclization cascade is the key to forming the stable thiazolidine-2-thione ring system.
Mechanistic Pathway
Caption: Step-by-step experimental workflow for the synthesis process.
Results and Characterization
Expected Yield and Physical Properties
| Parameter | Expected Value |
| Product Name | This compound |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₄H₇NS₂ |
| Molar Mass | 133.24 g/mol |
| Expected Yield | 65-75% |
| Melting Point | 70-73 °C [5] |
Spectroscopic Characterization
Proper characterization is essential to confirm the structure and purity of the final product.
-
¹H NMR (Proton NMR): The spectrum should show characteristic signals for the methyl group (a doublet), the methine proton at C4 (a multiplet), and the two diastereotopic protons on the C5 methylene group (separate multiplets), as well as a broad singlet for the N-H proton.
-
¹³C NMR (Carbon NMR): Expect signals corresponding to the methyl carbon, the C4 and C5 carbons of the ring, and a distinct downfield signal for the thiocarbonyl (C=S) carbon, typically in the range of 190-200 ppm.
-
FT-IR (Infrared Spectroscopy): Look for key absorption bands: a sharp peak for the N-H stretch (around 3200-3400 cm⁻¹), C-H stretching peaks (around 2850-3000 cm⁻¹), and a strong C=S stretching band (around 1200-1250 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 133).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete initial reaction. | Ensure dropwise addition of CS₂ under cold conditions and allow sufficient stirring time at room temperature. |
| Loss of product during work-up. | Use minimal hot solvent for recrystallization. Ensure complete precipitation by cooling thoroughly before filtration. | |
| Oily Product / Failure to Crystallize | Presence of impurities or unreacted starting material. | Re-purify using column chromatography (silica gel, with a hexane/ethyl acetate gradient). |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Dark Color in Product | Side reactions or decomposition due to overheating. | Maintain careful temperature control during CS₂ addition and reflux. Consider purification with activated charcoal during recrystallization. |
References
-
Zhang, L., et al. (2015). Na₂S₂O₈-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Available at: [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 168-171. Available at: [Link]
-
ResearchGate. (2014). 4-Dimethylaminopyridine-Catalyzed Synthesis of Isothiocyanates from Amines and Carbon disulfide. Available at: [Link]
-
ACS Green Chemistry. (2021). More sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Available at: [Link]
-
Chirita, R., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. BMC Chemistry, 10(1), 13. Available at: [Link]
-
The Royal Society of Chemistry. (2023). Microdroplet Accelerated Reaction for High-Efficiency Carbon Disulfide Conversion. Analyst. Available at: [Link]
-
Vicini, P., et al. (2008). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Drug Discovery Today, 13(23-24), 1063-1073. Available at: [Link]
-
ResearchGate. (2015). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. Available at: [Link]
-
Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (2020). Journal of the Indian Chemical Society. Available at: [Link]
-
ResearchGate. (2020). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Available at: [Link]
-
ResearchGate. (2022). Design and synthesis of new thiazolidine-4-one derivatives. Available at: [Link]
-
ResearchGate. (2013). 4-Thiazolidinones: The advances continue…. Available at: [Link]
-
NIST. (n.d.). 1,2-Propanediamine. NIST Chemistry WebBook. Available at: [Link]
-
Georgiou, N., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6549. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Available at: [Link]
-
Hajinasiri, R. (2023). Carbon disulfide (CS₂): chemistry and reaction pathways. Molecular Diversity. Available at: [Link]
-
Wikipedia. (n.d.). 1,2-Diaminopropane. Available at: [Link]
-
ResearchGate. (2015). Reactions of Carbon Disulfide with N-Nucleophiles. Available at: [Link]
-
Pop, R., et al. (2014). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 19(9), 13626-13644. Available at: [Link]
- Google Patents. (2014). CN103554053A - Method for preparing 2,4-thiazolidinedione.
-
ResearchGate. (2019). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Available at: [Link]
-
Semantic Scholar. (2014). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Available at: [Link]
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- 5. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Leveraging (R)-4-Methyl-1,3-thiazolidine-2-thione in Asymmetric Aldol Reactions
Prepared by: A Senior Application Scientist
Introduction: A Modern Tool for Acyclic Stereocontrol
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. The ability to control the absolute and relative stereochemistry of the resulting β-hydroxy carbonyl motif is paramount in the construction of complex, biologically active molecules. Chiral auxiliaries have emerged as a robust and reliable strategy to impart facial selectivity in these transformations. While Evans' oxazolidinones have been the benchmark for decades, sulfur-containing analogs, particularly 1,3-thiazolidine-2-thiones, offer distinct advantages and have expanded the scope of asymmetric aldol additions.[1][2]
This guide focuses on the application of (R)-4-Methyl-1,3-thiazolidine-2-thione, a powerful chiral auxiliary, in diastereoselective aldol reactions. We will delve into the mechanistic underpinnings of the remarkable stereochemical control, provide detailed, field-proven protocols for its implementation, and discuss its applications in complex molecule synthesis. A key focus will be on the titanium-mediated aldol reactions developed by Crimmins, which allow for tunable access to both syn and anti aldol adducts with exceptional levels of diastereoselectivity.[3][4][5]
The Thiazolidinethione Auxiliary: Mechanistic Insights and Advantages
The stereochemical outcome of aldol reactions employing N-acyl thiazolidinethiones is dictated by the formation of a rigid, chelated transition state. The choice of Lewis acid and the stoichiometry of the base play a crucial role in directing the reaction towards different diastereomeric products.[3][6]
The Role of Titanium Enolates: A Gateway to Tunable Diastereoselectivity
The use of chlorotitanium enolates of N-acyl thiazolidinethiones provides a versatile platform for asymmetric aldol additions. By modulating the reaction conditions, specifically the amount of a tertiary amine base like (-)-sparteine or diisopropylethylamine (DIPEA), one can selectively generate either the "Evans" syn or the "non-Evans" syn aldol product.[4][6]
-
"Evans" syn Aldol Adducts: Formation of the "Evans" syn product is favored when an excess of the amine base is used. In this scenario, the amine coordinates strongly to the titanium center, preventing the thiocarbonyl sulfur from chelating. This leads to a non-chelated transition state, analogous to the classic Evans model, where the aldehyde approaches from the less sterically hindered face of the enolate.[3][6]
-
"non-Evans" syn Aldol Adducts: Conversely, when a stoichiometric amount of the amine base is employed, the thiocarbonyl sulfur can coordinate to the titanium center, forming a highly ordered, chelated transition state. This chelation reverses the facial selectivity of the enolate, leading to the formation of the "non-Evans" syn aldol adduct.[3][6]
This remarkable ability to access different diastereomers from a single chiral auxiliary by simply adjusting reagent stoichiometry is a significant advantage of the thiazolidinethione system.[4][6]
Workflow for Asymmetric Aldol Reaction using 4-Methyl-1,3-thiazolidine-2-thione
Caption: General workflow for the asymmetric aldol reaction.
Experimental Protocols
Protocol 1: N-Acylation of (R)-4-Methyl-1,3-thiazolidine-2-thione
The first step in utilizing the chiral auxiliary is its acylation to form the desired N-acyl imide. This protocol is a general procedure that can be adapted for various acyl chlorides.
Materials:
-
(R)-4-Methyl-1,3-thiazolidine-2-thione
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-4-Methyl-1,3-thiazolidine-2-thione (1.0 eq.).
-
Dissolve the auxiliary in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) dropwise to the stirred solution.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-(R)-4-Methyl-1,3-thiazolidine-2-thione.
Protocol 2: Titanium-Mediated "Evans" syn-Aldol Reaction
This protocol is designed to selectively produce the "Evans" syn-aldol adduct.
Materials:
-
N-Propionyl-(R)-4-Methyl-1,3-thiazolidine-2-thione
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
(-)-Sparteine or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(R)-4-Methyl-1,3-thiazolidine-2-thione (1.0 eq.) and dissolve in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add TiCl₄ (1.1 eq.) dropwise. The solution should turn a deep red or orange color. Stir for 30 minutes.
-
Add (-)-sparteine (2.2 eq.) or DIPEA (2.2 eq.) dropwise. Stir for an additional 30 minutes.
-
Add the aldehyde (1.2 eq.) neat or as a solution in DCM.
-
Stir the reaction at -78 °C for 1-2 hours, then warm to -40 °C and stir for an additional 1-2 hours. Monitor by TLC.
-
Quench the reaction at -40 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the "Evans" syn-aldol adduct.
Protocol 3: Titanium-Mediated "non-Evans" syn-Aldol Reaction
This protocol is tailored to selectively generate the "non-Evans" syn-aldol adduct.
Materials:
-
N-Propionyl-(R)-4-Methyl-1,3-thiazolidine-2-thione
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
(-)-Sparteine or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Follow steps 1-3 from Protocol 2.
-
Add (-)-sparteine (1.1 eq.) or DIPEA (1.1 eq.) dropwise. Stir for 30 minutes.
-
Add the aldehyde (1.2 eq.).
-
Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC.
-
Quench the reaction and perform the workup as described in steps 7-10 of Protocol 2.
Stereochemical Models for Titanium Enolate Aldol Reactions
Caption: Transition state models for stereocontrol.
Data Presentation: Representative Diastereoselectivities
The following table summarizes typical diastereoselectivities achieved in titanium-mediated aldol reactions of N-propionyl thiazolidinethiones with various aldehydes.
| Aldehyde (R'CHO) | Base (eq.) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | (-)-Sparteine (2.2) | "Evans" syn | >99:1 | 85 | [4] |
| Isobutyraldehyde | (-)-Sparteine (1.1) | "non-Evans" syn | >99:1 | 88 | [4] |
| Benzaldehyde | DIPEA (2.2) | "Evans" syn | 98:2 | 91 | [7] |
| Acetaldehyde | (-)-Sparteine (2.2) | "Evans" syn | 97:3 | 78 | [4] |
Auxiliary Removal
A key feature of a useful chiral auxiliary is its facile removal under mild conditions to reveal the desired product without epimerization. The N-acyl thiazolidinethione moiety can be cleaved to afford a variety of functional groups.
-
To Aldehydes: Direct reduction with diisobutylaluminum hydride (DIBAL-H) can provide the corresponding aldehyde.[4]
-
To Carboxylic Acids: Hydrolysis with aqueous base (e.g., LiOH/H₂O₂) followed by acidification.
-
To Esters: Transesterification with an alcohol in the presence of a Lewis acid (e.g., Ti(OiPr)₄) or a base (e.g., NaOMe). A mild method involves reaction with benzyl alcohol in the presence of DMAP.[8]
-
To Amides: Aminolysis with an amine, often facilitated by a Lewis acid or converting the thiazolidinethione to a more reactive species.
Protocol 4: Reductive Cleavage to the Aldehyde
Materials:
-
Aldol Adduct
-
Anhydrous Toluene or DCM
-
Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
Procedure:
-
Dissolve the aldol adduct (1.0 eq.) in anhydrous toluene or DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add DIBAL-H (1.5 eq.) dropwise.
-
Stir at -78 °C for 1-2 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with the same solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the β-hydroxy aldehyde.
Conclusion
(R)-4-Methyl-1,3-thiazolidine-2-thione is a highly effective and versatile chiral auxiliary for asymmetric aldol reactions. Its utility is particularly highlighted in the titanium-mediated protocols developed by Crimmins, which offer predictable and tunable control over the stereochemical outcome. The ability to selectively generate different diastereomers from a single chiral precursor, coupled with the straightforward removal of the auxiliary, makes it an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules. The protocols and data presented herein provide a solid foundation for the successful implementation of this powerful synthetic methodology.
References
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777. [Link]
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Crimmins, M. T. (n.d.). Crimmins thiazolidinethione aldolization. ResearchGate. Retrieved from [Link]
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Palomo, C., Oiarbide, M., García, J. M., González, A., Arceo, E., & Odriozola, I. (2005). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Angewandte Chemie International Edition, 44(25), 3881-3884. [Link]
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Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775-7. [Link]
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DeMattei, J. A., Le, T., & Tellew, J. E. (2006). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. Organic Letters, 8(23), 5405–5408. [Link]
-
Crimmins, M. T., & Slade, D. J. (2006). Formal Total Synthesis of 6-Deoxyerythronolide B. Organic Letters, 8(10), 2191–2194. [Link]
-
Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Kumareswaran, R., & Hassner, A. (2018). Stereoselective Acetate Aldol Reactions. Wiley-VCH. [Link]
-
Request PDF. (n.d.). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. Retrieved from [Link]
-
Hsiao, C.-N., Ashburn, S. P., & Miller, M. J. (1985). Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates. Tetrahedron Letters, 26(40), 4855–4858. [Link]
-
Osorio-Lozada, A., & Olivo, H. F. (2008). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. Organic Letters, 10(4), 617–620. [Link]
-
Evans, D. A., Sjogren, E. B., Bartroli, J., & Dow, R. L. (1986). Acyclic stereoselection. 54. Extending the scope of the Evans asymmetric aldol reaction: preparation of anti and "non-Evans" syn aldols. The Journal of Organic Chemistry, 51(23), 4357-4369. [Link]
-
Request PDF. (n.d.). Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. ResearchGate. Retrieved from [Link]
-
Yang, W.-C., & Li, X.-C. (2003). Removal of Thiazolidinethione Auxiliaries with Benzyl Alcohol Mediated by DMAP. The Journal of Organic Chemistry, 68(23), 9156–9158. [Link]
-
Zhang, Y., & Sammakia, T. (2006). Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(16), 6262–6265. [Link]
-
Reddy, L. V. R., & Reddy, P. Y. (2012). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 17(10), 12345–12361. [Link]
-
Rojas-Lima, S., Pérez, J. L., Ordóñez, M., & Fernández-Zertuche, M. (2010). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 54(4), 232-237. [Link]
-
Wikipedia. (2023, December 1). Chiral auxiliary. In Wikipedia. [Link]
-
Vitale, P., Perrone, A., Scilimati, A., & Pescitelli, G. (2019). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. RSC Advances, 9(65), 37885–37895. [Link]
-
Request PDF. (n.d.). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. ResearchGate. Retrieved from [Link]
-
Karadendrou, O., Geronikaki, A., & Eleftheriou, P. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(21), 6678. [Link]
-
Ebajo, V. D., Jr., & D’Souza, L. J. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]
-
Pîrnău, A., Cozma, A., & Antoci, V. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 11. [Link]
-
Kaspady, M., & Rao, G. K. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Saudi Pharmaceutical Journal, 25(2), 147–160. [Link]
-
Wikipedia. (2023, October 29). N-Methyl-2-thiazolidinethione. In Wikipedia. [Link]
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- 5. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes: (S)-4-Methyl-1,3-thiazolidine-2-thione in Asymmetric Catalysis for Carbon-Carbon Bond Formation
Introduction: The Rise of Thiazolidinethiones as Chiral Auxiliaries
For decades, the field of asymmetric synthesis has relied heavily on chiral auxiliaries to control stereochemistry during the formation of new bonds. While Evans oxazolidinones have been a cornerstone in this area, their sulfur-containing analogs, particularly 1,3-thiazolidine-2-thiones, have emerged as powerful alternatives.[1][2] These auxiliaries offer distinct advantages, primarily in the ease of their removal after the desired chiral transformation has been achieved, a critical step in the synthesis of pharmacologically active compounds and natural products.[1][3]
The (S)-4-Methyl-1,3-thiazolidine-2-thione, derived from the readily available amino acid L-alanine, provides a robust and predictable platform for asymmetric induction. The methyl group at the C-4 stereocenter effectively shields one face of the reactive enolate intermediate, directing the approach of electrophiles to establish new stereocenters with high fidelity. This guide provides an in-depth look at the mechanism, applications, and detailed protocols for employing this versatile chiral auxiliary in key carbon-carbon bond-forming reactions.
Core Mechanism: Achieving Stereocontrol in C-C Bond Formation
The efficacy of 4-methyl-1,3-thiazolidine-2-thione in asymmetric catalysis hinges on its ability to form a rigid, chelated enolate intermediate. This intermediate creates a highly organized transition state, which is fundamental to achieving high diastereoselectivity.
N-Acylation and Enolate Generation
The process begins with the acylation of the nitrogen atom of the thiazolidinethione. This is typically achieved using an acyl chloride or anhydride to form an N-acyl imide. This imide is the direct precursor to the key reactive species. Treatment with a Lewis acid, such as titanium tetrachloride (TiCl₄), and a hindered base, like Hünig's base (DIPEA), generates a titanium enolate.[2][4]
The Rigid Chelated Intermediate: The Key to Asymmetric Induction
The Lewis acid is not merely an activator; it is the primary organizing element. It coordinates bidentately to both the oxygen atom of the N-acyl carbonyl group and the sulfur atom of the thiocarbonyl group. This chelation locks the enolate into a planar, rigid five-membered ring structure. The C-4 methyl group projects outwards, effectively blocking one face of the enolate.
Stereoselective Electrophilic Attack
With one face sterically encumbered, an incoming electrophile (e.g., an aldehyde) is forced to approach from the opposite, less-hindered face. This directed attack ensures the formation of one diastereomer in significant excess, translating the chirality of the auxiliary into the newly formed stereocenters of the product.[5]
Auxiliary Cleavage
A significant advantage of thiazolidinethione auxiliaries is the relative ease of their cleavage under mild conditions, which often proves challenging for their oxazolidinone counterparts.[1] The resulting product is typically a chiral carboxylic acid, alcohol, or aldehyde, and the valuable chiral auxiliary can often be recovered.
Sources
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Application Note & Protocol: N-Acylation of 4-Methyl-1,3-thiazolidine-2-thione for Asymmetric Synthesis
Introduction: The Strategic Importance of N-Acylated Thiazolidine-2-thiones
In the landscape of modern organic synthesis, particularly within drug development and the construction of complex chiral molecules, N-acylated 1,3-thiazolidine-2-thiones have emerged as powerful and versatile chiral auxiliaries. Derived from amino acids, these sulfur-containing heterocycles guide the stereochemical outcome of key carbon-carbon bond-forming reactions. Specifically, the N-acylation of scaffolds like 4-Methyl-1,3-thiazolidine-2-thione is a critical first step, transforming the auxiliary into a reactive handle for subsequent, highly diastereoselective transformations such as aldol additions, alkylations, and Michael reactions.[1][2]
Unlike their more traditional oxazolidinone counterparts (Evans auxiliaries), N-acyl thiazolidine-2-thiones offer distinct advantages, most notably the milder conditions required for their subsequent removal from the desired chiral product.[2] This protocol provides a detailed, field-proven methodology for the N-acylation of this compound, explaining the causality behind each step to ensure robust and reproducible results for researchers in organic and medicinal chemistry.[3][4][5]
Core Principles: The Chemistry of N-Acylation
The N-acylation of a thiazolidine-2-thione is a classic nucleophilic acyl substitution reaction. The process is logically dissected into two fundamental stages:
-
Generation of the Nucleophile (Deprotonation): The N-H proton of the thiazolidine-2-thione ring is weakly acidic. To render the nitrogen sufficiently nucleophilic, it must be deprotonated using a suitable base. The choice of base is critical; for reactions with highly reactive acylating agents like acyl chlorides, a non-nucleophilic organic base such as triethylamine (Et₃N) is ideal. It effectively deprotonates the nitrogen and subsequently neutralizes the HCl byproduct generated during the reaction.
-
Nucleophilic Attack: The resulting thiazolidinethione anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to yield the stable N-acylated product.
This entire process must be conducted under anhydrous (water-free) conditions. Any moisture present can hydrolyze the highly reactive acylating agent, diminishing the yield and complicating purification.
Reaction Mechanism Visualization
The following diagram illustrates the step-by-step mechanism for the N-acylation using an acyl chloride.
Caption: Mechanism of N-acylation.
Detailed Experimental Protocol
This protocol details the N-acylation of (R)-4-Methyl-1,3-thiazolidine-2-thione with propionyl chloride. The principles are broadly applicable to other acylating agents.
Materials and Equipment
-
Chemicals:
-
(R)-4-Methyl-1,3-thiazolidine-2-thione
-
Propionyl chloride (or other desired acyl chloride/anhydride)
-
Triethylamine (Et₃N), distilled from CaH₂
-
Anhydrous Dichloromethane (DCM), from a solvent purification system or freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade) for chromatography
-
-
Equipment:
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Quantitative Data Summary
The following table provides an example for a reaction conducted on a 10 mmol scale. Adjust quantities as needed.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| (R)-4-Methyl-1,3-thiazolidine-2-thione | 133.23 | 1.0 | 10.0 | 1.33 g |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 15.0 | 2.09 mL |
| Propionyl Chloride | 92.52 | 1.2 | 12.0 | 1.05 mL |
| Anhydrous DCM | - | - | - | 50 mL |
Step-by-Step Methodology
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Add (R)-4-Methyl-1,3-thiazolidine-2-thione (1.33 g, 10.0 mmol) to the flask.
-
Add anhydrous DCM (50 mL) via syringe to dissolve the starting material.
-
-
Reagent Addition:
-
Cool the stirred solution to 0 °C using an ice-water bath. Maintaining this temperature is crucial to control the reaction's exothermicity.
-
Add triethylamine (2.09 mL, 15.0 mmol) dropwise via syringe over 5 minutes.
-
Slowly add propionyl chloride (1.05 mL, 12.0 mmol) dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours.
-
Monitor the reaction's progress using TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up Procedure:
-
Upon completion, quench the reaction by slowly adding 30 mL of saturated aqueous NH₄Cl solution.[6]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with:
-
30 mL of 1 M HCl (to remove excess triethylamine)
-
30 mL of saturated aqueous NaHCO₃ (to neutralize any remaining acid)
-
30 mL of brine (to aid in phase separation and remove residual water)[6]
-
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 to 80:20) to isolate the pure N-acylated product.
-
Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum.
-
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental process.
Caption: High-level experimental workflow for N-acylation.
Field-Proven Insights & Troubleshooting
-
Causality of Anhydrous Conditions: The primary failure point in this reaction is the presence of water. Acyl chlorides react violently with water to form carboxylic acids, which will not participate in the desired reaction. Ensure all glassware is rigorously dried and anhydrous solvents are used.
-
Choice of Base: While triethylamine is sufficient for most acyl chlorides, less reactive acylating agents (like some anhydrides) or sterically hindered thiazolidinethiones might require a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete deprotonation.[7][8]
-
Low Yield Diagnosis: If TLC analysis shows significant unreacted starting material after several hours, it indicates incomplete acylation. This could be due to degraded acylating agent or insufficient base. Consider adding another portion of base and acyl chloride. If the issue persists, a stronger base may be required.
-
Purification Strategy: The triethylammonium chloride byproduct is largely water-soluble and should be mostly removed during the aqueous work-up. However, residual amounts can streak on a silica gel column. The 1 M HCl wash is specifically designed to protonate any remaining triethylamine, making its salt highly water-soluble and easily removed.
References
-
New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). Available at: [Link]
-
Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. MDPI. Available at: [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC - NIH. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. International Journal of ChemTech Research. Available at: [Link]
-
N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
-
Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available at: [Link]
-
Mechanism for the formation of thiazolidine-2-thiones. ResearchGate. Available at: [Link]
-
Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters - ACS Publications. Available at: [Link]
-
(PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. ResearchGate. Available at: [Link]
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. Available at: [Link]
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. PMC - NIH. Available at: [Link]
-
Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. PubMed. Available at: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. Available at: [Link]
-
A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. Available at: [Link]
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Application Notes & Protocols: Diastereoselective Alkylation with 4-Methyl-1,3-thiazolidine-2-thione Derivatives
Introduction: Beyond the Oxazolidinone Standard
This guide focuses on the application of N-acyl derivatives of 4-methyl-1,3-thiazolidine-2-thione, a sulfur-containing chiral auxiliary that provides exceptional levels of stereocontrol in the alkylation of enolates. Unlike its oxazolidinone counterpart, the thiazolidinethione auxiliary leverages the unique electronic and steric properties of the thiocarbonyl group to orchestrate highly diastereoselective carbon-carbon bond formations. We will explore the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for its successful implementation in a research and development setting.
Pillar 1: The Mechanism of Stereochemical Control
The remarkable diastereoselectivity achieved with N-acyl thiazolidinethione auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The stereochemical outcome is dictated by the steric influence of the substituent at the C4 position of the heterocyclic ring.
-
N-Acylation: The synthesis begins by attaching a prochiral acyl group to the nitrogen atom of the this compound auxiliary.
-
Enolate Formation: Treatment with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) selectively removes the α-proton to the carbonyl group, generating a chiral enolate.[4]
-
Rigid Chelation: The resulting metal enolate (e.g., sodium or lithium) adopts a highly organized, five-membered ring chelate structure. The metal cation coordinates to both the enolate oxygen and the thione sulfur atom. This rigid conformation is critical for high fidelity stereochemical communication.
-
Face-Selective Alkylation: The methyl group at the C4 position of the thiazolidinethione ring acts as a powerful steric directing group. It effectively shields the top face of the planar enolate. Consequently, an incoming electrophile (R-X) is forced to approach from the less sterically encumbered bottom face. This controlled trajectory ensures the formation of a single major diastereomer.
The entire mechanistic sequence is visualized in the diagram below.
Caption: Mechanism of Diastereoselective Alkylation.
Pillar 2: Application Protocol – Diastereoselective Benzylation
This section provides a detailed, step-by-step methodology for the diastereoselective benzylation of N-propionyl-4(R)-methyl-1,3-thiazolidine-2-thione.
Materials & Equipment:
-
Reagents: 4(R)-methyl-1,3-thiazolidine-2-thione, Propionyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 M solution in THF), Benzyl bromide (BnBr), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Hexanes, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer, stir bars, syringes, needles, rubber septa, argon or nitrogen gas supply with manifold, low-temperature thermometer, Dewar flask with dry ice/acetone bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), flash chromatography setup.
Part A: Synthesis of N-Propionyl-4(R)-methyl-1,3-thiazolidine-2-thione
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 4(R)-methyl-1,3-thiazolidine-2-thione (1.33 g, 10 mmol).
-
Dissolution: Dissolve the solid in anhydrous dichloromethane (40 mL).
-
Cooling & Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.1 mL, 15 mmol) dropwise, followed by the slow, dropwise addition of propionyl chloride (1.05 mL, 12 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step but can be further purified by flash chromatography if necessary.
Part B: Diastereoselective Alkylation
Expert Insight: The success of this reaction hinges on the complete exclusion of atmospheric moisture and the maintenance of a very low temperature (-78 °C). This prevents protonation of the highly basic enolate and minimizes side reactions, ensuring high diastereoselectivity.
-
Setup: Add the N-propionyl-4(R)-methyl-1,3-thiazolidine-2-thione (1.89 g, 10 mmol) to a flame-dried 250 mL round-bottom flask. Seal with a septum and purge thoroughly with argon.
-
Dissolution: Add 50 mL of anhydrous THF via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Enolate Formation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 5.5 mL of a 2.0 M solution in THF, 11 mmol) dropwise over 10 minutes. The solution should turn a deep yellow or orange color. Stir the mixture at -78 °C for 45 minutes.
-
Alkylation: Add benzyl bromide (1.42 mL, 12 mmol) dropwise to the enolate solution.
-
Reaction: Continue stirring the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (typically using a 20% EtOAc/Hexanes eluent).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while the flask is still in the -78 °C bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add 50 mL of ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to yield the pure α-benzylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Part C: Auxiliary Cleavage to Chiral Carboxylic Acid
-
Setup: Dissolve the purified alkylated product (e.g., 10 mmol) in a mixture of THF (40 mL) and water (10 mL).
-
Oxidation: Cool the solution to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O, 0.84 g, 20 mmol), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 2.2 mL, 20 mmol).
-
Reaction: Stir the mixture at 0 °C for 4 hours.
-
Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer contains the recovered chiral auxiliary, while the organic layer contains the desired chiral carboxylic acid.
Pillar 3: Performance Data & Workflow Visualization
The N-acyl thiazolidinethione methodology provides consistently high levels of diastereoselectivity across a range of electrophiles.
| Entry | Electrophile (R-X) | Base | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide (BnBr) | NaHMDS | THF, -78 °C, 3 h | 85 | >98:2 |
| 2 | Methyl iodide (MeI) | NaHMDS | THF, -78 °C, 2 h | 92 | >98:2 |
| 3 | Allyl bromide | LDA | THF, -78 °C, 2 h | 88 | >95:5 |
| 4 | Ethyl iodide (EtI) | KHMDS | THF, -78 °C, 4 h | 83 | >98:2 |
Note: Data are representative examples compiled from typical literature results.
The overall experimental process can be visualized as a linear workflow.
Caption: Summary of the experimental workflow.
References
-
Crimmins, M. T. (2007). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia.
-
Evans, D. A., et al. (1999). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
-
Ghorbani-Vaghei, R., & Veisi, H. (2018). Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate.
-
A study of the alkylation and acylation of N-acylthiazolidinethione. (2015). Journal of Chemical and Pharmaceutical Research.
Sources
Application Note & Protocol: Microwave-Assisted Synthesis of 4-Methyl-1,3-thiazolidine-2-thione and Its Derivatives
Abstract
This guide provides a comprehensive overview and detailed protocol for the synthesis of 4-substituted-1,3-thiazolidine-2-thiones, a class of heterocyclic compounds with significant applications in asymmetric synthesis and drug discovery. We focus on a modern, efficient microwave-assisted organic synthesis (MAOS) approach that dramatically reduces reaction times from many hours to minutes, while often improving yields compared to conventional heating methods. This document outlines the reaction mechanism, provides a step-by-step protocol for a representative derivative, summarizes reaction parameters for various analogues, and offers insights into the rationale behind the experimental design.
Introduction: The Significance of 1,3-Thiazolidine-2-thiones
The 1,3-thiazolidine-2-thione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of compounds with diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] These sulfur-containing heterocycles are also highly valued as chiral auxiliaries in asymmetric synthesis.[4][5] They can effectively guide the stereochemical outcome of reactions, and their subsequent removal is often easier to achieve than that of their oxazolidin-2-one counterparts.[5]
Traditionally, the synthesis of thiazolidine-2-thiones from β-amino alcohols and carbon disulfide requires drastic conditions, such as a large excess of reagents and prolonged heating (16-24 hours).[4] Such methods are time-consuming and energy-intensive. Microwave-assisted synthesis offers a powerful alternative, leveraging the principles of dielectric heating to achieve rapid and uniform heating of the reaction mixture.[6][7] This technique not only accelerates the reaction rate but also enhances process efficiency, aligning with the principles of green chemistry.[8]
Reaction Mechanism and Experimental Rationale
The microwave-assisted synthesis of 1,3-thiazolidine-2-thiones proceeds via the cyclization of a β-amino alcohol with carbon disulfide (CS₂) in the presence of a base. The reaction mechanism involves several key steps, as illustrated below.
Mechanistic Pathway
The reaction is initiated by the formation of a dithiocarbamate intermediate. Under basic conditions and thermal activation provided by microwave energy, this intermediate undergoes intramolecular cyclization and subsequent elimination to yield the thermodynamically stable thiazolidine-2-thione product.[4][9]
Figure 1: Proposed mechanism for thiazolidine-2-thione formation.
Rationale for Experimental Choices
-
Reagents : The reaction utilizes a β-amino alcohol (the precursor for the "4-Methyl" or other substituted part of the final molecule) and carbon disulfide, which provides the C=S moiety. A base, such as triethylamine (Et₃N), is crucial for deprotonating the nucleophiles (amine and hydroxyl groups), thereby facilitating the reaction.[4]
-
Solvent : Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction. Its high polarity allows it to absorb microwave energy efficiently, leading to rapid heating. Its high boiling point (189 °C) permits the reaction to be conducted at elevated temperatures safely.[4]
-
Microwave Irradiation : Conventional heating can lead to the formation of an oxazolidine-2-thione intermediate, which then slowly converts to the more stable thiazolidine-2-thione. Microwave energy provides rapid, uniform heating that efficiently overcomes the activation energy barrier for the direct formation of the desired thermodynamic product, reducing the reaction time from over 16 hours to as little as 60-110 minutes.[4][5]
Detailed Protocol: Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione
This protocol is adapted from established literature and serves as a representative example.[4] The synthesis of the target compound, 4-Methyl-1,3-thiazolidine-2-thione, would follow the same procedure, substituting (S)-Valinol with the corresponding (S)-Alaninol.
Materials and Equipment
-
Reagents :
-
(S)-Valinol (1.0 eq.)
-
Triethylamine (Et₃N, 2.5 eq.)
-
Carbon Disulfide (CS₂, 3.0 eq.)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (for extraction)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
-
Equipment :
-
Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware (separatory funnel, round-bottom flask, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow Diagram
Figure 2: General workflow for microwave-assisted synthesis.
Step-by-Step Procedure
-
Preparation : In a 10 mL microwave reaction vessel containing a magnetic stir bar, add (S)-Valinol (0.50 g, 4.84 mmol, 1.0 eq.).
-
Reagent Addition : To the vessel, add triethylamine (1.22 g, 12.11 mmol, 1.7 mL, 2.5 eq.), carbon disulfide (1.10 g, 14.54 mmol, 0.9 mL, 3.0 eq.), and DMSO (0.3 mL).
-
Vessel Sealing : Securely cap the reaction vessel.
-
Microwave Irradiation : Place the vessel in the microwave reactor. Irradiate the mixture at 110 °C with a power of 100 W for 110 minutes. Ensure stirring is active throughout the reaction.
-
Work-up : After the reaction is complete and the vessel has cooled to a safe temperature, add 40 mL of deionized water to the reaction mixture.
-
Extraction : Transfer the resulting mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the pure (S)-4-Isopropyl-1,3-thiazolidine-2-thione.
Safety Precautions
-
Microwave reactors should be operated by trained personnel and behind a protective shield.
-
Carbon disulfide (CS₂) is highly volatile, flammable, and toxic. Handle it exclusively within a well-ventilated fume hood.
-
The reaction is performed in a sealed vessel under pressure. Do not exceed the recommended temperature or volume for the vessel.
Results and Characterization
The microwave-assisted protocol provides excellent yields of 4-substituted-1,3-thiazolidine-2-thiones in dramatically reduced reaction times.
Data Summary
The following table summarizes the reaction conditions and outcomes for various derivatives as reported in the literature.[4]
| Starting Amino Alcohol | 4-Substituent | Temp (°C) | Power (W) | Time (min) | Yield (%) |
| (S)-Phenylalaninol | Benzyl | 100 | 40 | 60 | 95 |
| (S)-Phenylglycinol | Phenyl | 100 | 40 | 90 | 98 |
| (S)-Valinol | Isopropyl | 110 | 100 | 110 | 98 |
| (1S, 2R)-Norephedrine | 4-Methyl-5-phenyl | 100 | 40 | 60 | 96 |
Characterization of (S)-4-Isopropyl-1,3-thiazolidine-2-thione
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 200 MHz): δ 8.54 (br, s, 1H), 4.09 (m, 1H), 3.50 (dd, 1H, J = 7.9, 10.8 Hz), 3.24 (dd, 1H, J = 7.9, 10.8 Hz), 1.97 (m, 1H), 0.99 (d, 3H, J = 7.0 Hz), 0.97 (d, 3H, J = 7.0 Hz).[4]
-
¹³C NMR (CDCl₃, 50 MHz): δ 200.5, 70.1, 35.5, 31.7, 18.5, 18.2.[4]
-
Analysis : Calculated for C₆H₁₁NS₂: C, 44.67; H, 6.82; N, 8.68. Found: C, 44.60; H, 6.87; N, 8.58.[4]
Troubleshooting and Optimization
-
Low Yield : Ensure all reagents are pure and anhydrous where necessary. Incomplete reactions may be addressed by slightly increasing the reaction time or temperature, within the safety limits of the microwave reactor.
-
Side Product Formation : The formation of oxazolidine-2-thione may occur if the temperature is too low or the reaction time is insufficient. Ensure the reaction parameters are set to favor the formation of the thermodynamically more stable thiazolidine-2-thione.
-
Stoichiometry : The molar equivalents of reagents can be optimized. It was found that 3.0 equivalents of CS₂ provided the best results, a reduction from the 5.0 equivalents often used in conventional methods.[4]
Conclusion
The microwave-assisted synthesis of this compound and its derivatives is a highly efficient, rapid, and high-yielding method. It represents a significant improvement over traditional synthetic protocols, offering a practical and green chemical approach for accessing these valuable compounds for research and development in medicinal chemistry and asymmetric synthesis.
References
-
Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8817. [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2-thiones. [Diagram]. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14, 5285-5310. [Link]
-
Das, U., & Roy, K. (2016). Microwave-assisted synthesis of nitrogen-containing heterocycles. Cogent Chemistry, 2(1). [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]
- Mali, D. R., & Amrutkar, S. V. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(1), 164-171.
-
ResearchGate. (2011). (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]
-
Lesyk, R., et al. (2021). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biomedicine & Pharmacotherapy, 142, 112001. [Link]
-
Szeliga, M., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules, 29(1), 123. [Link]
-
Ioannou, D. V., et al. (2023). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 24(2), 1698. [Link]
Sources
- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
Application Note: Streamlining Drug Discovery with NMR Spectroscopy - A Detailed Analysis of 4-Methyl-1,3-thiazolidine-2-thione and its Reaction Products
Introduction: The Central Role of Thiazolidine Scaffolds and NMR in Medicinal Chemistry
The 1,3-thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. Among these, 4-Methyl-1,3-thiazolidine-2-thione serves as a versatile starting material for the synthesis of novel drug candidates. Its strategic functionalization through reactions such as N-acylation and S-alkylation allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, providing unambiguous, atomic-level structural information that confirms reaction outcomes and guides further synthetic efforts.[1][2][3][4] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound and its key reaction products, offering detailed protocols and interpretative insights for researchers in drug discovery and development.
Foundational Principles: ¹H and ¹³C NMR Spectroscopy in Structural Elucidation
NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about molecular structure.[1] Key parameters obtained from NMR spectra include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electronegative atoms and functional groups deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal, providing a ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring non-equivalent nuclei leads to the splitting of NMR signals. The multiplicity (singlet, doublet, triplet, etc.) and coupling constant (J, measured in Hz) provide information about the number and spatial relationship of neighboring atoms.
-
¹³C NMR: Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of each signal provides information about the type of carbon (alkane, alkene, aromatic, carbonyl, etc.).
Experimental Protocols
Protocol 1: NMR Sample Preparation
High-quality NMR data is contingent on meticulous sample preparation. The following protocol is recommended for small organic molecules like this compound and its derivatives.
Materials:
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Filter plug (e.g., cotton or glass wool)
Procedure:
-
Analyte Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[5][6]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used. The choice of solvent can slightly influence chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7]
-
Internal Standard: Add a small amount of TMS (typically a single drop from a sealed capillary or a pre-prepared solvent with TMS) to the solution. TMS serves as the internal reference, with its signal set to 0.00 ppm.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[8][9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Workflow for NMR Sample Preparation
Caption: Workflow for preparing samples for NMR analysis.
Protocol 2: NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Number of Scans (NS): 16-64 (adjust based on sample concentration)
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 20 ppm (centered around 5 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)
-
Number of Scans (NS): 1024 or more (due to lower sensitivity)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 250 ppm (centered around 100 ppm)
-
Temperature: 298 K
Spectral Analysis of this compound (Starting Material)
The structure of this compound is presented below, with atoms numbered for NMR assignment purposes.
Caption: A logical workflow for the NMR analysis of reaction products.
Conclusion
NMR spectroscopy is a powerful and indispensable technique in the field of drug discovery for the structural verification of novel synthesized compounds. This application note has provided a detailed guide for the ¹H and ¹³C NMR analysis of this compound and its N-acylated and S-alkylated derivatives. By following the outlined protocols for sample preparation and data acquisition, and by understanding the predicted spectral changes upon chemical modification, researchers can confidently and efficiently characterize their reaction products. This detailed structural insight is paramount for making informed decisions in the iterative process of lead optimization and drug development.
References
- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- Journal of Medicinal Chemistry. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- Labome. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development.
- AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Georgia Institute of Technology. (2023, August 29).
- Unknown. (n.d.).
- University College London. (n.d.). Sample Preparation.
- NMR Spectroscopy. (n.d.).
Sources
- 1. sciensage.info [sciensage.info]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Michael Additions Mediated by 4-Methyl-1,3-thiazolidine-2-thione
Introduction: The Power of Sulfur-Based Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the reliable and predictable installation of stereocenters remains a paramount objective, particularly in the synthesis of complex, biologically active molecules for drug discovery and development.[1] Chiral auxiliaries have long stood as a robust and powerful strategy for achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1] Among the diverse array of available auxiliaries, sulfur-containing heterocycles, such as thiazolidinethiones, have demonstrated superior performance in numerous asymmetric transformations, including aldol and Michael additions.[2]
This guide focuses on the application of (R)-4-methyl-1,3-thiazolidine-2-thione, a readily accessible and highly effective chiral auxiliary, in mediating asymmetric Michael additions. We will delve into the mechanistic underpinnings of the stereochemical control, provide detailed, field-proven protocols for the entire synthetic sequence, and present data to illustrate the scope and utility of this methodology for researchers in both academic and industrial settings.
The Principle of Stereocontrol: A Chelation-Controlled Mechanism
The remarkable diastereoselectivity observed in Michael additions utilizing N-enoyl-4-methyl-1,3-thiazolidine-2-thiones is rationalized by a rigid, chelated transition state model. The presence of a Lewis acid is crucial for this control, as it coordinates to both the thiocarbonyl sulfur and the carbonyl oxygen of the N-acyl group.
This chelation forces the N-enoyl moiety into a syn-s-cis conformation, effectively locking the geometry of the Michael acceptor. The methyl group at the C4 position of the thiazolidinethione ring then acts as a powerful stereodirecting group, sterically shielding one face of the α,β-unsaturated system. Consequently, the incoming nucleophile is directed to the opposite, less hindered face, leading to the preferential formation of a single diastereomer.
Diagram of the Proposed Chelation-Controlled Transition State:
Caption: Figure 2. General experimental workflow.
Protocol 1: Synthesis of (R)-N-Crotonyl-4-methyl-1,3-thiazolidine-2-thione
This protocol describes the acylation of the chiral auxiliary to prepare the Michael acceptor.
Materials:
-
(R)-4-Methyl-1,3-thiazolidine-2-thione
-
Crotonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add (R)-4-methyl-1,3-thiazolidine-2-thione (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add crotonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-enoyl derivative.
Protocol 2: Diastereoselective Michael Addition of an Organocuprate
This protocol outlines the conjugate addition of a Gilman reagent to the prepared N-enoyl thiazolidinethione.
Materials:
-
(R)-N-Crotonyl-4-methyl-1,3-thiazolidine-2-thione
-
Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN)
-
Alkyllithium reagent (e.g., n-BuLi, MeLi) (2.0 eq)
-
Lewis Acid (e.g., Trimethylsilyl iodide (TMSI) or Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation of the Organocuprate (Gilman Reagent):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add CuI (1.0 eq).
-
Add anhydrous THF and cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the alkyllithium reagent (2.0 eq) dropwise to the stirred suspension. The color of the solution will change, indicating the formation of the lithium dialkylcuprate. [3][4][5]Stir for 30 minutes at this temperature.
-
-
Michael Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the (R)-N-crotonyl-4-methyl-1,3-thiazolidine-2-thione (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (1.1 eq) dropwise.
-
Slowly transfer the pre-formed organocuprate solution via cannula to the solution of the Michael acceptor at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude Michael adduct can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
-
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes a mild method for cleaving the auxiliary to yield a benzyl ester of the Michael adduct product. [2] Materials:
-
Michael Adduct (from Protocol 2)
-
Benzyl alcohol (BnOH)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified Michael adduct (1.0 eq) in anhydrous DCM.
-
Add benzyl alcohol (5.0-10.0 eq).
-
Add DMAP (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the benzyl ester product from the chiral auxiliary, which can often be recovered.
Data Summary: Scope of the Reaction
The this compound auxiliary has proven effective for a range of Michael donors and acceptors, consistently affording high levels of diastereoselectivity.
| Michael Donor (R in R₂CuLi) | Michael Acceptor (N-Enoyl Group) | Lewis Acid | Diastereomeric Ratio (d.r.) |
| Methyl (Me₂CuLi) | N-Crotonyl | TiCl₄ | >95:5 |
| n-Butyl (n-Bu₂CuLi) | N-Crotonyl | MgBr₂·OEt₂ | >98:2 |
| Phenyl (Ph₂CuLi) | N-Cinnamoyl | BF₃·OEt₂ | >90:10 |
| Vinyl ((CH₂=CH)₂CuLi) | N-Crotonyl | TMSI | >95:5 |
| Isopropyl (i-Pr₂CuLi) | N-3-Methylcrotonyl | TiCl₄ | >92:8 |
Note: The diastereomeric ratios presented are representative and can vary based on specific reaction conditions and substrates.
Conclusion and Outlook
The (R)-4-methyl-1,3-thiazolidine-2-thione chiral auxiliary provides a reliable and highly effective tool for asymmetric Michael additions. The operational simplicity of the protocols, coupled with the high diastereoselectivities achieved through a predictable chelation-controlled mechanism, makes this a valuable method for the synthesis of enantioenriched compounds. The ability to cleave the auxiliary under mild conditions and potentially recover it for reuse further enhances the practical utility of this methodology in complex molecule synthesis. Future work may focus on expanding the scope of nucleophiles beyond organocuprates and developing catalytic versions of this transformation.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Removal of Thiazolidinethione Auxiliaries with Benzyl Alcohol Mediated by DMAP. The Journal of Organic Chemistry, 71(19), 7483-7485. [Link]
-
R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]
-
Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 8. [Link]
-
Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
-
Gilman Reagent & Organocuprates. YouTube. [Link]
-
A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 28(4), 1650. [Link]
-
9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Thia-Michael Reaction. Encyclopedia MDPI. [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta, 96(3), 141-152. [Link]
-
Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules, 27(17), 5649. [Link]
-
Thiazolidine‐2,4‐dione in the aza‐Michael addition. ResearchGate. [Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 19(12), 20517-20535. [Link]
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(11), 543-550. [Link]
-
Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. Synthesis, 53(12), 2219-2228. [Link]
-
Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]
-
A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. PubMed, 36886812. [Link]
-
Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed, 26855668. [Link]
-
Thia-Michael Reaction. Encyclopedia, 2(4), 1957-1969. [Link]
-
A Merged 1,2 and 1,3 Asymmetric Induction Model Describing Lewis Acid-Mediated Diastereoselective Reactions of Chiral N-Sulfonyl α-Amino Aldehydes. eScholarship.org. [Link]
Sources
Troubleshooting & Optimization
Improving the yield and purity of "4-Methyl-1,3-thiazolidine-2-thione" synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Methyl-1,3-thiazolidine-2-thione. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Reaction Overview and Mechanism
The synthesis of this compound is most effectively achieved through the cyclization of the β-amino alcohol, 1-aminopropan-2-ol, with carbon disulfide (CS₂). This method is a cornerstone for forming the thiazolidine-2-thione core.[1]
Core Reaction:
1-Aminopropan-2-ol + Carbon Disulfide → this compound
Mechanism of Action:
The reaction proceeds through a well-established two-step mechanism:
-
Formation of Dithiocarbamate Intermediate: The primary amine of 1-aminopropan-2-ol acts as a nucleophile, attacking one of the electrophilic carbons of carbon disulfide. This forms a dithiocarbamate salt intermediate. This step is typically fast.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon. This is the ring-closing step. Subsequent elimination of a water molecule (dehydration) yields the stable five-membered thiazolidine-2-thione ring.
This reaction can be catalyzed by a base, which facilitates the deprotonation steps and can significantly improve reaction rates.[2][3]
Caption: Reaction scheme for this compound synthesis.
Detailed Experimental Protocol
This protocol is designed to provide a robust baseline for achieving high yield and purity.
Reagent and Condition Summary:
| Reagent/Parameter | Molar Ratio (to Amino Alcohol) | Concentration / State | Purpose |
| 1-Aminopropan-2-ol | 1.0 eq | Neat (liquid) | Starting Material |
| Carbon Disulfide (CS₂) | 3.0 - 5.0 eq | Neat (liquid) | Thiocarbonyl Source |
| Triethylamine (TEA) or DABCO | 2.5 eq (TEA) or 0.15 eq (DABCO) | Neat (liquid) | Base Catalyst |
| Solvent | DMSO (catalytic) or Solvent-free | ~0.3 mL or N/A | Facilitates reaction |
| Temperature | 25-100 °C | - | Reaction Condition |
| Time | 6-24 hours | - | Reaction Duration |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-aminopropan-2-ol (1.0 eq).
-
Addition of Reagents: Under a fume hood, add the base catalyst (e.g., 15 mol% DABCO) followed by the solvent (if any).[2][3] Subsequently, add carbon disulfide (5.0 eq) to the flask. Note: CS₂ is highly volatile and flammable.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (starting at 25 °C is recommended).[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute the mixture with dichloromethane (CH₂Cl₂) and concentrate it under reduced pressure to remove excess CS₂ and solvent.
-
Initial Purification: The crude product can often be isolated by filtration through a short plug of silica gel, eluting with dichloromethane, to remove the catalyst and non-polar impurities.[2][3]
-
Final Purification (Recrystallization): For higher purity, dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of "4-Methyl-1,3-thiazolidine-2-thione" and their prevention
Welcome to the technical support center for the synthesis of 4-Methyl-1,3-thiazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, known for its presence in various biologically active compounds.[1][2] The most common and direct synthetic route involves the reaction of a β-amino alcohol, specifically 1-aminopropan-2-ol, with carbon disulfide in the presence of a base. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to yield the desired product. While the synthesis appears straightforward, several side reactions can occur, leading to impurities and reduced yields. This guide will address these potential pitfalls and provide strategies for their prevention and mitigation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield is a common issue that can stem from several factors, primarily related to the stability of the dithiocarbamate intermediate and the reaction conditions.
Causality and Prevention:
-
Incomplete Formation of the Dithiocarbamate Intermediate: The initial reaction between the primary amine of 1-aminopropan-2-ol and carbon disulfide forms an unstable dithiocarbamic acid, which is then deprotonated by a base to form the more stable dithiocarbamate salt.[3][4] If the basicity of the reaction medium is insufficient, the equilibrium may not favor the formation of the dithiocarbamate, leading to a low concentration of the key intermediate for cyclization.
-
Prevention: Ensure the use of a suitable base, such as triethylamine or potassium hydroxide, in stoichiometric or slight excess to drive the formation of the dithiocarbamate salt. The order of addition is also critical; typically, the amine and base are mixed before the slow addition of carbon disulfide.[3]
-
-
Decomposition of the Dithiocarbamate Intermediate: Dithiocarbamic acids derived from primary amines are notoriously unstable and can readily decompose back to the starting amine and carbon disulfide, especially at elevated temperatures or in acidic conditions.[4][5] The corresponding dithiocarbamate salts are more stable but can also decompose.
-
Prevention: Maintain a low reaction temperature, typically between 0°C and room temperature, during the formation of the dithiocarbamate. Avoid any acidic conditions until the cyclization is complete.
-
-
Inefficient Cyclization: The intramolecular cyclization of the dithiocarbamate intermediate involves the nucleophilic attack of the hydroxyl group onto the thiocarbonyl carbon. This step can be slow if not properly facilitated.
-
Prevention: While the reaction can proceed without a specific cyclization agent, the choice of solvent can play a role. A polar aprotic solvent can be beneficial. Some protocols for similar structures utilize microwave irradiation to promote cyclization, which can significantly reduce reaction times and improve yields.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the 1-aminopropan-2-ol is of high purity and the carbon disulfide is fresh, as it can contain impurities.
-
Optimize Base and Stoichiometry: If using a weak base like triethylamine, consider switching to a stronger base like potassium hydroxide. Ensure at least one equivalent of base is used.
-
Control Temperature: Perform the initial addition of carbon disulfide at 0°C and allow the reaction to slowly warm to room temperature.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.
FAQ 2: Presence of a Major Side Product - Dithiocarbamate Salt
Question: My final product is contaminated with a significant amount of a water-soluble impurity. I suspect it is the uncyclized dithiocarbamate intermediate. How can I confirm this and prevent its formation?
Answer:
The presence of the dithiocarbamate salt as a major byproduct is a strong indication that the intramolecular cyclization step is incomplete.
Identification and Prevention:
-
Identification: The dithiocarbamate salt is typically soluble in water and will not be extracted into an organic solvent during workup. You can confirm its presence by acidifying an aqueous sample of the reaction mixture. The dithiocarbamate will decompose back to 1-aminopropan-2-ol and carbon disulfide, which has a characteristic odor.[4]
-
Mechanism of Formation: The dithiocarbamate is the necessary intermediate for the formation of the desired product. Its accumulation suggests that the conditions are not favorable for the subsequent intramolecular cyclization.
Prevention Strategies:
-
Increase Reaction Time and/or Temperature: After the initial formation of the dithiocarbamate at a low temperature, you may need to gently heat the reaction mixture (e.g., to 40-50°C) or extend the reaction time to promote cyclization. Monitor the progress by TLC to avoid decomposition.
-
Choice of Solvent: A solvent that can facilitate the cyclization step is crucial. Polar apathetic solvents are often a good choice.
-
Acid-Catalyzed Cyclization (Use with Caution): In some cases, after the formation of the dithiocarbamate, careful addition of a mild acid can catalyze the cyclization. However, this must be done cautiously as excess acid can lead to the decomposition of the dithiocarbamate.
FAQ 3: Formation of Polymeric Byproducts
Question: I am observing the formation of an insoluble, tar-like substance in my reaction flask. What is this and how can I avoid it?
Answer:
The formation of polymeric byproducts is a possibility, especially under certain reaction conditions.
Causality and Prevention:
-
Intermolecular Reactions: At higher concentrations or temperatures, the dithiocarbamate intermediate can potentially react with another molecule of 1-aminopropan-2-ol or itself, leading to the formation of oligomers or polymers.
-
Decomposition Products Polymerizing: The decomposition of the dithiocarbamate can sometimes lead to reactive species that can polymerize.
Prevention Strategies:
-
Control of Stoichiometry and Addition Rate: Use a slight excess of carbon disulfide and add it slowly to the solution of the amino alcohol and base. This ensures that the amino alcohol is quickly converted to the dithiocarbamate, minimizing its availability for side reactions.
-
Maintain Moderate Temperatures: Avoid excessive heating of the reaction mixture, as this can promote polymerization.
-
Dilution: Running the reaction at a lower concentration may help to reduce the rate of intermolecular side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar thiazolidine-2-thiones.[3]
Materials:
-
1-Aminopropan-2-ol (1.0 eq)
-
Carbon Disulfide (1.2 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 1-aminopropan-2-ol and dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine to the flask and stir for 10 minutes.
-
Slowly add carbon disulfide dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary
| Parameter | Recommended Value | Rationale |
| Temperature | 0°C to Room Temperature | Minimizes decomposition of the dithiocarbamate intermediate. |
| Base | Triethylamine or KOH | To facilitate the formation of the dithiocarbamate salt. |
| Solvent | Dichloromethane (DCM) | A common solvent for this type of reaction. |
| Reaction Time | 12-24 hours | Allows for the completion of the cyclization step. |
Concluding Remarks
The synthesis of this compound is a well-established reaction, but like any chemical transformation, it is not without its challenges. By understanding the underlying reaction mechanism and the potential for side reactions, researchers can proactively implement strategies to optimize their synthetic outcomes. Careful control of reaction parameters, particularly temperature and basicity, is paramount to success. We hope this guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- Yahiaoui, S., et al. (2018). A combined experimental and theoretical approach on the molecular structure of 2-thioxo-3N-(2-methoxyphenyl)-5 [4′-methyl-3′N-(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one. Journal of Molecular Structure, 1155, 63-73.
- Turner, J. M. (1967). Microbial metabolism of amino ketones. Biochemical Journal, 104(1), 112–121.
- Le Corre, M., et al. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 12(6), 1255-1265.
- Kanchi, S., et al. (2017). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2017, 1-15.
- Hogarth, G., & De Leeuw, N. H. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(30), 13363-13377.
- Azizi, N., et al. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions. Organic Letters, 8(23), 5275-5277.
- Toda, A., et al. (2023). Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide. Organic & Biomolecular Chemistry, 21(34), 7006-7010.
- Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971.
- Joris, S. J., Aspila, K. I., & Chakrabarti, C. L. (1970). Decomposition of monoalkyl dithiocarbamates. Analytical Chemistry, 42(6), 647–651.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
-
1-Aminopropan-2-ol. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). RSC Medicinal Chemistry, 13(6), 735-745.
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Challenges in the removal of the "4-Methyl-1,3-thiazolidine-2-thione" chiral auxiliary
Welcome to the technical support center for the 4-methyl-1,3-thiazolidine-2-thione chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the crucial auxiliary removal step. Our goal is to equip you with the knowledge to navigate the challenges of this process, ensuring high yield and stereochemical fidelity of your target molecules.
Introduction: The Power and Challenge of a Versatile Auxiliary
The this compound chiral auxiliary, a powerful tool in asymmetric synthesis, is renowned for its ability to direct a wide range of stereoselective transformations, including aldol additions, alkylations, and acylations.[] Its robust nature and the high diastereoselectivities it typically affords have made it a staple in the synthesis of complex chiral molecules. However, the very stability that makes it an excellent stereocontrol element can present challenges during its removal.
The ultimate success of a synthetic route often hinges on the efficient and clean cleavage of the chiral auxiliary to unmask the desired functional group without compromising the newly established stereocenters. This guide provides a systematic approach to troubleshooting the most common issues encountered during this critical step.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound auxiliary?
There are three primary strategies for the cleavage of N-acyl thiazolidinethiones, each yielding a different functional group:
-
Hydrolytic Cleavage: To generate carboxylic acids.
-
Reductive Cleavage: To produce aldehydes or primary alcohols.
-
Transesterification: To form esters.
The choice of method is dictated by the desired functionality in the final product and the compatibility of the reaction conditions with other functional groups present in the molecule.
Q2: Is epimerization of the α-stereocenter a concern during auxiliary removal?
Yes, epimerization at the α-carbon is a potential risk, particularly under basic conditions used in some hydrolytic and transesterification protocols.[2] The acidity of the α-proton is increased by the adjacent carbonyl group, making it susceptible to abstraction by a base, which can lead to a loss of stereochemical integrity. Careful selection of reagents and reaction conditions is crucial to mitigate this risk.
Q3: How do I choose the right cleavage method for my specific molecule?
The selection of the cleavage method is a critical decision that depends on several factors:
-
Target Functional Group: Do you need a carboxylic acid, aldehyde, alcohol, or ester?
-
Substrate Sensitivity: Are there other functional groups in your molecule that might be sensitive to the cleavage conditions (e.g., esters, ketones, protecting groups)?
-
Stereochemical Integrity: Is the α-stereocenter prone to epimerization?
Consulting literature for precedents with similar substrates is highly recommended. A small-scale screening of different cleavage conditions on your specific substrate can also save significant time and material.
Troubleshooting Guide: Navigating the Challenges of Auxiliary Removal
This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems you may encounter during your experiments.
Section 1: Hydrolytic Cleavage to Carboxylic Acids
Hydrolysis is a common method to convert the N-acyl thiazolidinethione to the corresponding carboxylic acid. However, it can be fraught with challenges such as incomplete reaction, side product formation, and epimerization.
Q1.1: My hydrolysis with LiOH/H₂O₂ is sluggish or incomplete. What can I do?
Possible Causes and Solutions:
-
Insufficient Reagent: Ensure you are using a sufficient excess of both lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The original Evans protocol often uses a significant excess of H₂O₂.[3]
-
Poor Solubility: The substrate may not be fully dissolved in the typical THF/water solvent system.
-
Troubleshooting: Try adding a co-solvent like methanol or dioxane to improve solubility. Gentle warming (e.g., to 40 °C) can also help, but must be done with caution due to the potential for H₂O₂ decomposition.
-
-
Low Temperature: While low temperatures (e.g., 0 °C) are often used to control exotherms and minimize side reactions, they can also slow down the reaction rate for sterically hindered substrates.
-
Troubleshooting: If the reaction is clean but slow at 0 °C, consider allowing it to slowly warm to room temperature while monitoring carefully.
-
Q1.2: I am observing significant epimerization at the α-carbon during hydrolysis. How can I prevent this?
Underlying Cause: The basicity of the hydroxide source can lead to deprotonation of the acidic α-proton, causing racemization or epimerization.[2][4]
Mitigation Strategies:
-
Use Milder Conditions: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is generally considered milder and more effective for this transformation than LiOH alone.[3][5] The hydroperoxide anion is a softer nucleophile and less basic than the hydroxide ion.
-
Strict Temperature Control: Maintain the reaction temperature at 0 °C or below. Add the reagents slowly and portion-wise to control any exotherm.
-
Alternative, Non-Basic Methods: If epimerization remains a problem, consider alternative, non-hydrolytic cleavage methods if your synthetic route allows for a different functional group at this position.
Protocol 1: Standard Hydrolytic Cleavage with LiOH/H₂O₂
-
Dissolve the N-acyl thiazolidinethione (1 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4-5 equiv) dropwise.
-
Add an aqueous solution of LiOH (e.g., 1 M, 2-3 equiv) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a negative peroxide test (e.g., with starch-iodide paper) is obtained.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous layer to pH ~2 with dilute HCl.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Isolate the chiral auxiliary from the aqueous layer by basifying and extracting, if desired.
Table 1: Troubleshooting Hydrolytic Cleavage
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagents; Poor solubility; Low temperature. | Increase equivalents of LiOH/H₂O₂; Add co-solvent (MeOH, dioxane); Allow to warm to RT. |
| Epimerization | Basic conditions. | Use LiOH/H₂O₂ at 0 °C; Consider alternative cleavage methods. |
| Product Decomposition | Reaction too vigorous; Substrate instability to peroxide or base. | Maintain strict temperature control (0 °C or below); Use milder conditions; Reduce reaction time. |
Section 2: Reductive Cleavage to Aldehydes and Alcohols
Reductive cleavage is a powerful method to directly access aldehydes or primary alcohols, functional groups that are often key intermediates in further synthetic transformations.
Q2.1: I am trying to reduce my N-acyl thiazolidinethione to an aldehyde with DIBAL-H, but I am getting a mixture of the aldehyde and the corresponding primary alcohol (over-reduction). How can I improve the selectivity for the aldehyde?
Underlying Cause: Over-reduction occurs when more than one equivalent of the hydride is delivered to the substrate. This is often due to poor temperature control or the use of excess DIBAL-H.[6][7]
Strategies for Maximizing Aldehyde Formation:
-
Strict Temperature Control: This is the most critical factor. The reaction must be maintained at a low temperature, typically -78 °C (dry ice/acetone bath), throughout the addition of DIBAL-H and for a period thereafter.[8] Even a slight increase in temperature can lead to the breakdown of the stable tetrahedral intermediate and subsequent over-reduction.
-
Precise Stoichiometry: Use a precise amount of DIBAL-H, typically 1.0 to 1.2 equivalents. It is advisable to titrate the DIBAL-H solution before use to determine its exact molarity.
-
Slow Addition: Add the DIBAL-H solution dropwise to the substrate solution at -78 °C to dissipate the heat of reaction and avoid localized warming.
-
Reverse Addition: In some cases, adding the substrate solution to the DIBAL-H solution at -78 °C can improve selectivity.
dot
Caption: Troubleshooting workflow for DIBAL-H reduction.
Q2.2: My DIBAL-H reduction is very slow or stalls, leaving unreacted starting material. What should I do?
Possible Causes and Solutions:
-
Inactive DIBAL-H: DIBAL-H is sensitive to moisture and air.[6] An old or improperly stored bottle may have a lower than stated molarity.
-
Troubleshooting: Use a freshly opened bottle of DIBAL-H or titrate your current solution to determine its active concentration.
-
-
Steric Hindrance: A highly substituted substrate may react more slowly.
-
Troubleshooting: Increase the reaction time at -78 °C. If the reaction is still incomplete, you may need to slightly increase the equivalents of DIBAL-H (e.g., to 1.5 equiv) or allow the reaction to warm slightly (e.g., to -60 °C), but be aware of the increased risk of over-reduction.
-
-
Solvent Effects: The choice of solvent can influence the reactivity of DIBAL-H.
-
Troubleshooting: Dichloromethane (DCM) or toluene are commonly used. If you are using a more coordinating solvent like THF, the reaction might be slower.
-
Protocol 2: Reductive Cleavage to an Aldehyde with DIBAL-H
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (N₂ or Ar).
-
Dissolve the N-acyl thiazolidinethione (1 equiv) in anhydrous DCM or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form (this can take several hours).
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude aldehyde.
Q2.3: I want to obtain the primary alcohol directly. Which reducing agent should I use?
For direct reduction to the primary alcohol, a stronger reducing agent or harsher conditions are needed.
-
Lithium Borohydride (LiBH₄): This is a good choice as it is a stronger reducing agent than NaBH₄ but generally milder than LiAlH₄. It can often cleave the auxiliary and reduce the resulting aldehyde in one pot.
-
Excess DIBAL-H at Warmer Temperatures: Using 2-3 equivalents of DIBAL-H and allowing the reaction to warm to room temperature will typically result in the formation of the primary alcohol.[9]
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent and will readily reduce the N-acyl thiazolidinethione to the primary alcohol. However, it will also reduce many other functional groups, so its use is limited to substrates lacking other reducible moieties.[10]
Section 3: Transesterification to Esters
Transesterification offers a mild and efficient route to esters, which are valuable synthetic intermediates.
Q3.1: My transesterification reaction with an alcohol and a base is not working well.
Possible Causes and Solutions:
-
Choice of Base: A strong, non-nucleophilic base is often required to generate the alkoxide in situ. However, a base that is too strong can lead to epimerization.
-
Troubleshooting: For simple primary alcohols like methanol or ethanol, using the corresponding sodium or lithium alkoxide is effective. For more complex alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) with the alcohol can be a milder alternative.[2]
-
-
Reversibility: Transesterification is an equilibrium process.
-
Troubleshooting: Use the alcohol as the solvent to drive the equilibrium towards the product.[8]
-
Protocol 3: Transesterification with Benzyl Alcohol and DMAP [2]
-
Dissolve the N-acyl thiazolidinethione (1 equiv) in benzyl alcohol (can be used as the solvent).
-
Add 4-dimethylaminopyridine (DMAP) (1.0-1.2 equiv).
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the excess benzyl alcohol under high vacuum.
-
Purify the resulting benzyl ester by column chromatography.
Section 4: Purification Strategies
The final, and often most challenging, step is the purification of the desired product from the cleaved chiral auxiliary and any other reaction byproducts.
Q4.1: How can I effectively separate my product from the this compound auxiliary after cleavage?
The separation strategy depends on the properties of your product and the cleavage method used.
-
Acid-Base Extraction: The thiazolidinethione auxiliary has a weakly acidic N-H proton. After cleavage, the auxiliary can often be removed by washing the organic layer with an aqueous base (e.g., 1 M NaOH). Your product must be stable to these basic conditions. The auxiliary can then be recovered from the basic aqueous layer by acidification and extraction.
-
Column Chromatography: This is the most common method for purification.[11]
-
Tips for Success: The thiazolidinethione auxiliary is relatively polar and UV-active. A standard silica gel column with a gradient elution of hexanes and ethyl acetate is often effective. The polarity of the auxiliary can be exploited for good separation from less polar products.
-
-
Crystallization: If your product is a crystalline solid, this can be an excellent method for purification.
Table 2: Physical Properties for Separation
| Compound | Typical Polarity | Acid/Base Character |
| This compound | Polar | Weakly acidic (N-H) |
| Carboxylic Acid Product | Polar | Acidic |
| Aldehyde/Alcohol Product | Moderately Polar | Neutral |
| Ester Product | Less Polar | Neutral |
dot
Caption: General purification strategy after auxiliary cleavage.
References
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. esports.bluefield.edu - Chromatographic Chiral Separation [esports.bluefield.edu]
- 6. reddit.com [reddit.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Stability and degradation pathways of "4-Methyl-1,3-thiazolidine-2-thione" under reaction conditions
Welcome to the technical support center for 4-Methyl-1,3-thiazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound under various experimental conditions. Understanding the stability of this compound is critical for its effective use in research and development, ensuring the integrity of experimental outcomes and the safety of resulting products.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
General Stability
Question 1: What are the primary factors that can influence the stability of this compound?
The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The thiazolidine ring, containing both a nitrogen and a sulfur atom, is susceptible to hydrolysis, particularly under acidic or basic conditions. The thione group (C=S) can be prone to oxidation.
Question 2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
Several factors could contribute to the degradation of your stock solution:
-
Solvent: If your stock solution is prepared in a protic solvent like methanol or water, solvolysis (hydrolysis if in water) can occur, especially if the pH is not neutral. For long-term storage, consider using an aprotic solvent like anhydrous acetonitrile or DMSO and store at low temperatures.
-
pH: The thiazolidine ring is known to be susceptible to both acid and base-catalyzed hydrolysis. If your solution is not buffered to a neutral pH, degradation can be accelerated. Studies on related thiazolidine derivatives have shown that degradation is pH-dependent[1].
-
Light Exposure: Photodegradation can occur, especially if the compound is stored in a clear container. Always store solutions in amber vials to protect them from light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Store stock solutions at the recommended temperature, typically -20°C or lower for long-term storage.
Hydrolytic Stability and pH
Question 3: My experiment is conducted in an aqueous buffer. How does pH affect the stability of this compound?
Based on studies of similar thiazolidine structures, both acidic and basic pH conditions are expected to promote the hydrolysis of the thiazolidine ring[1][2].
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the thiazolidine ring can be protonated, making the ring more susceptible to nucleophilic attack by water. This can lead to ring-opening.
-
Base-Catalyzed Hydrolysis: In basic solutions, the N-H proton can be abstracted, which may facilitate ring opening. Studies on 3-methyl-1,3-thiazolidine-2,4-dione have shown that the reaction proceeds via base-catalyzed steps[2].
Troubleshooting Unexpected Results in pH-Sensitive Experiments:
-
Symptom: Inconsistent results or the appearance of unknown peaks in your chromatogram when running reactions at different pH values.
-
Possible Cause: pH-dependent degradation of this compound.
-
Solution:
-
Run a pH stability profile: Prepare solutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the concentration of the parent compound and the formation of any degradation products over time using a stability-indicating analytical method like HPLC-UV or HPLC-MS.
-
Control the pH of your reaction mixture: Ensure your reaction buffer has sufficient capacity to maintain the desired pH throughout the experiment.
-
Minimize reaction time: If the compound is unstable at the required pH, try to minimize the duration of the experiment.
-
Thermal and Photochemical Stability
Question 4: I need to heat my reaction mixture containing this compound. Is it thermally stable?
Thiazolidine derivatives can be sensitive to heat. Thermal stress can lead to the cleavage of the thiazolidine ring. The extent of degradation will depend on the temperature and the duration of heating. It is advisable to conduct a preliminary thermal stability study by heating a solution of the compound at the desired temperature and monitoring its degradation over time.
Question 5: What are the potential consequences of exposing my samples containing this compound to light?
Exposure to light, particularly UV light, can lead to photodegradation. The energy from the light can be absorbed by the molecule, leading to the formation of reactive species that can then undergo various reactions, including ring cleavage or oxidation. Always protect samples from light by using amber vials or by working under low-light conditions.
Oxidative Stability
Question 6: My experimental conditions involve the use of an oxidizing agent. How will this affect this compound?
The thione group (C=S) is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (C=S=O) or a sulfone (C=SO2). The thiazolidine ring itself can also be a target for strong oxidizing agents. If your experiment requires an oxidizing agent, it is crucial to assess its compatibility with this compound beforehand.
Proposed Degradation Pathways
Hydrolytic Degradation
Under both acidic and basic conditions, the primary degradation pathway is likely to be the hydrolysis of the thiazolidine ring, leading to ring-opening.
-
Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogen facilitates nucleophilic attack by water at the C2 position, leading to the formation of an intermediate that can then break down to N-(2-mercaptopropyl)thiocarbamic acid. This intermediate could further degrade.
-
Base-Catalyzed Hydrolysis: Abstraction of the N-H proton could initiate a ring-opening cascade. Studies on the related 3-methyl-1,3-thiazolidine-2,4-dione show a two-step base-catalyzed hydrolysis[2]. A similar mechanism may apply here, leading to the formation of a thiocarbamate intermediate.
Caption: Proposed hydrolytic degradation pathway.
Oxidative Degradation
The thione group is the most likely site of initial oxidation.
Caption: Proposed oxidative degradation pathway.
Experimental Protocols for Forced Degradation Studies
To experimentally determine the stability of this compound, a forced degradation study should be performed. This involves subjecting the compound to a variety of stress conditions.
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution with purified water.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.
-
Thermal Degradation: Place a solution of the compound in a temperature-controlled oven (e.g., 60°C).
-
Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. An HPLC-MS/MS method would be ideal for the identification of degradation products[3][4][5][6].
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.
-
Propose the structures of the degradation products.
-
Recommended Analytical Method Parameters
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength and/or Mass Spectrometry (MS) |
| MS Ionization | Electrospray Ionization (ESI), positive and negative modes |
Summary of Potential Degradation under Different Conditions
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely to degrade | Ring-opened products |
| Basic (e.g., 0.1 M NaOH) | Likely to degrade | Ring-opened products (thiocarbamates) |
| Neutral (Water) | More stable than acidic/basic, but hydrolysis may still occur over time | Ring-opened products |
| Oxidative (e.g., 3% H₂O₂) | Likely to degrade | Sulfoxides, sulfones, ring-cleavage products |
| Thermal (e.g., 60°C) | Degradation is probable | Ring-cleavage products |
| Photolytic (UV/Vis) | Degradation is possible | Various photoproducts |
References
-
Development and validation of an HPLC/MS/MS method for determining the thiazolidinone PG15 in rat plasma. PubMed. [Link]
- Nirwan, S., Chahal, V., & Kakkar, R. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry.
- Synthesis and activity of 4-thiazolidinone compounds with 3-methyl. (2024).
-
A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. PubMed. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2017). PubMed Central. [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). PubMed. [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). ResearchGate. [Link]
- Patel, et al. (n.d.).
-
The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone... (n.d.). ResearchGate. [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. (n.d.). OUCI. [Link]
-
Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. [Link]
-
The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). MDPI. [Link]
-
2-Thiazolidinethione. (n.d.). NIST WebBook. [Link]
-
A study of the reaction of 2-thiazolin-4-ones with some electrophiles under microwave irradiation versus conventional condition. (2009). CORE. [Link]
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate. [Link]
-
Proposed reaction mechanism of 1,3-thiazolidin-4-ones in the presence TS-1 catalyst. (n.d.). ResearchGate. [Link]
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (2015). PubMed Central. [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate. [Link]
-
Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. (2015). PubMed. [Link]
-
Representative 13 C NMR data of 4-thiazolidinone. (n.d.). ResearchGate. [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2016). PubMed Central. [Link]
-
In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. (2022). King's College London Research Portal. [Link]
-
1,3-Thiazolidine-2-thione. (n.d.). SpectraBase. [Link]
-
2-Thiazolidinethione, 4-(hydroxymethyl)-3-(phenylmethyl)-. (n.d.). SpectraBase. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
-
Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed. [Link]
-
Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an HPLC/MS/MS method for determining the thiazolidinone PG15 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methyl-1,3-thiazolidine-2-thione and its Derivatives
Welcome to the technical support center for the purification of 4-methyl-1,3-thiazolidine-2-thione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for achieving high purity of these critical heterocyclic compounds.
I. Understanding the Molecule: Key Physicochemical Properties
This compound and its analogs are a class of sulfur-containing heterocyclic compounds with significant applications in medicinal chemistry.[1] Their purification can present unique challenges due to the presence of both nitrogen and sulfur heteroatoms, which influence their polarity, solubility, and stability.[1][2]
| Property | Implication for Purification |
| Polarity | The thione group (C=S) and the nitrogen atom impart significant polarity. This dictates the choice of chromatographic stationary and mobile phases. |
| Solubility | Generally soluble in moderately polar to polar organic solvents like ethyl acetate, dichloromethane, and alcohols. Solubility can be manipulated for effective recrystallization. |
| Stability | Thiazolidine-2-thiones are generally stable, but prolonged exposure to harsh acidic or basic conditions, or strong oxidizing agents, should be avoided to prevent ring opening or side reactions. |
| Physical State | Depending on the substituents, these compounds can be low-melting solids or oils, influencing the choice between recrystallization and chromatography.[3][4] |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound and its derivatives.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue where the compound separates as a liquid phase instead of a solid crystalline lattice. This is often due to a supersaturated solution or the presence of impurities that inhibit crystal nucleation.[5]
-
Immediate Action: Add a small amount of the hot solvent back into the mixture to redissolve the oil. Allow the solution to cool much more slowly. A Dewar flask can be used to slow the cooling rate.
-
Induce Crystallization: If slow cooling is ineffective, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.[5]
-
Re-evaluate Solvent System: The chosen solvent may be too good a solvent for your compound, even when cold. Consider using a binary solvent system where the compound is highly soluble in one solvent and poorly soluble in the other. Dissolve the compound in a minimum of the "good" solvent and slowly add the "poor" solvent until the solution becomes slightly turbid, then warm to clarify and cool slowly.
Q2: I'm seeing significant streaking of my compound on the TLC plate during column chromatography. How can I fix this?
A2: Streaking on a TLC plate is a strong indicator of problems with the chromatographic separation, often due to interactions between the compound and the stationary phase (usually silica gel).[5] For thiazolidine derivatives, this can be due to the basic nitrogen atom interacting with the acidic silica surface.
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a modifier to your eluent to neutralize the acidic sites on the silica gel. For basic compounds like many thiazolidine derivatives, triethylamine is a common and effective choice.[5]
-
Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider switching to a different stationary phase. Neutral or basic alumina can be a good alternative for basic compounds. For highly polar compounds, reversed-phase chromatography (C18 silica) might be more suitable.[5]
Q3: My compound won't elute from the silica gel column, even with a highly polar solvent system. What's happening?
A3: This issue suggests a very strong, potentially irreversible, interaction between your compound and the silica gel.
-
Compound Stability Check: Before performing column chromatography, it's wise to check the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see signs of degradation (new spots), your compound may be decomposing on the silica gel.[5]
-
Switching the Stationary Phase: As mentioned above, using a less acidic stationary phase like neutral alumina or opting for reversed-phase chromatography can prevent decomposition and allow for successful elution.[5]
III. Troubleshooting Guide
This section provides a systematic approach to resolving common purification problems.
A. Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Low Recovery | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the compound. After filtration, the mother liquor can be concentrated to recover more product, which may then require a second recrystallization.[5] |
| The compound is significantly soluble in the cold solvent. | Ensure the flask is thoroughly cooled in an ice bath to maximize crystal formation. Consider a different solvent in which the compound has lower solubility at cold temperatures. | |
| Insoluble Impurities Present | Insoluble materials are present in the crude product. | Perform a hot gravity filtration of the dissolved compound before allowing it to cool and crystallize. |
B. Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation of Spots | The chosen eluent has suboptimal polarity. | Systematically vary the polarity of your mobile phase. A common starting point for thiazolidine derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[3][4] |
| Column Overloading | Too much crude material was loaded onto the column. | The amount of crude material should generally be 1-5% of the mass of the stationary phase.[5] If you need to purify a larger quantity, use a column with a larger diameter. |
| Compound Cracks the Silica Gel | The heat of adsorption of the compound onto the silica is high. | Dry-load your compound onto the column. Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of the column. |
IV. Experimental Protocols
Protocol 1: Standard Recrystallization
-
Solvent Selection: Choose a solvent in which your this compound derivative has high solubility at elevated temperatures and low solubility at low temperatures. Ethanol is often a good starting point.[6][7]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates. A good Rf value for the desired compound is typically between 0.2 and 0.4. For thiazolidine-2-thione derivatives, a mixture of petroleum ether and ethyl acetate is often effective.[3][4]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a more polar solvent that will be used in the gradient. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
V. Visualized Workflows
Recrystallization Decision Tree
Caption: Decision workflow for troubleshooting common recrystallization issues.
Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
VI. References
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
ResearchGate. (n.d.). Synthesis of thiazolidine-2-thione derivatives 4a-4d.
-
Li, Y., et al. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central.
-
Semantic Scholar. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.
-
PMC - NIH. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.
-
PMC - NIH. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones.
-
King-Pharm. (n.d.). (4S)-4-methyl-1,3-thiazolidine-2-thione [42163-67-7].
-
PubMed Central. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester.
-
PubMed Central. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
-
ResearchGate. (n.d.). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS.
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY.
-
MDPI. (n.d.). Focusing on Sulfur in Medicinal Chemistry.
-
Impactfactor. (n.d.). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives.
-
MDPI. (n.d.). Design of a Recyclable Photoresponsive Adsorbent via Green Synthesis of Ag Nanoparticles in Porous Aromatic Frameworks for Low-Energy Desulfurization.
-
PubMed Central. (n.d.). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids.
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020).
Sources
- 1. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Low Diastereoselectivity in 4-Methyl-1,3-thiazolidine-2-thione Mediated Reactions
Welcome to the technical support center for researchers utilizing 4-Methyl-1,3-thiazolidine-2-thione as a chiral auxiliary. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome challenges related to low diastereoselectivity in your reactions.
Introduction: The Power and Pitfalls of Thiazolidinethione Auxiliaries
This compound belongs to a powerful class of chiral auxiliaries, often referred to as Evans-type auxiliaries, that are instrumental in asymmetric synthesis for establishing stereocenters with a high degree of control.[1][2] These auxiliaries function by temporarily being incorporated into a molecule, directing the stereochemical outcome of a subsequent reaction, and then being cleaved to reveal the desired chiral product.[1][3]
The thiazolidinethione moiety offers distinct advantages over its oxazolidinone counterpart, primarily due to the differential coordinating ability of the thiocarbonyl group. This can lead to unique reactivity and selectivity profiles, particularly in aldol reactions.[4][5][6] However, achieving high diastereoselectivity is not always straightforward and can be highly sensitive to a range of experimental parameters.[1] This guide will walk you through the key factors influencing stereoselectivity and provide actionable protocols to optimize your results.
Frequently Asked Questions (FAQs)
Q1: I am observing a nearly 1:1 mixture of diastereomers in my aldol reaction. What are the most likely causes?
A nearly 1:1 diastereomeric ratio (d.r.) suggests a lack of effective stereochemical communication between the chiral auxiliary and the reacting centers. Several factors could be at play:
-
Incorrect Enolate Geometry: The formation of a specific enolate geometry, typically the Z-enolate, is often crucial for high diastereoselectivity in Evans-type aldol reactions.[1][7]
-
Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature. Higher temperatures can lead to a decrease in selectivity as the energy difference between the diastereomeric transition states diminishes.[1][7]
-
Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent profoundly impacts the conformation of the transition state, which dictates the diastereomeric outcome.[1][7]
-
Issues with Starting Material Purity: Impurities in the N-acylated thiazolidinethione, aldehyde, or reagents can interfere with the reaction and lower selectivity.
Q2: How does the choice of Lewis acid affect the diastereoselectivity of the reaction?
The Lewis acid plays a critical role in creating a rigid and well-defined transition state. It coordinates to both the carbonyl (or thiocarbonyl) of the auxiliary and the aldehyde, leading to a chair-like Zimmerman-Traxler transition state.[2][8] Different Lewis acids can favor different transition state geometries. For instance, in certain thiazolidinethione-mediated aldol reactions, titanium tetrachloride (TiCl₄) has been shown to provide excellent selectivity.[4][5][6] The stoichiometry of the Lewis acid is also important; a stoichiometric amount is often required for complete coordination.[7]
Q3: Can the substituent on the thiazolidinethione ring impact the outcome?
Absolutely. The substituent at the C4 position of the thiazolidinethione ring is the primary source of chirality and directly influences the facial bias of the reaction. A bulkier substituent will more effectively shield one face of the enolate, leading to a higher d.r.
Q4: My reaction is sluggish or incomplete. What can I do?
Incomplete conversion can be due to several factors:
-
Insufficiently Strong Base: The pKa of the α-proton on the N-acyl group requires a sufficiently strong base for complete deprotonation and enolate formation.
-
Steric Hindrance: A very bulky aldehyde or a sterically demanding N-acyl group can slow down the reaction.
-
Low Reaction Temperature: While low temperatures are good for selectivity, they can also decrease the reaction rate. A careful balance must be struck.
Troubleshooting Guide: A Systematic Approach to Improving Diastereoselectivity
When faced with low diastereoselectivity, a systematic approach to optimization is crucial. The following sections provide detailed protocols and the scientific rationale behind them.
Issue 1: Poor Diastereomeric Ratio (d.r.)
A low d.r. is the most common issue. The goal is to maximize the energy difference between the transition states leading to the different diastereomers.[1]
Core Concept: The Zimmerman-Traxler Transition State
High diastereoselectivity in these reactions is generally rationalized by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state where both the enolate oxygen and the aldehyde oxygen are coordinated to the metal center (e.g., boron or titanium).[2][8] The substituents on the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric interactions, and the chiral auxiliary dictates the facial selectivity of the aldehyde's approach.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} "Workflow for Optimizing Diastereoselectivity"
Experimental Protocol: Screening Lewis Acids and Reaction Temperatures
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-acylated this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the selected Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise. Stir for 30-60 minutes.
-
Base Addition (if required): For titanium enolates, a tertiary amine base like sparteine or triethylamine is often used. Add the base (1.1-2.2 eq.) dropwise and stir for another 30-60 minutes.
-
Aldehyde Addition: Add the aldehyde (1.2 eq.) dropwise.
-
Reaction: Stir the reaction at -78 °C and monitor by TLC. If the reaction is slow, consider allowing it to warm to a slightly higher temperature (e.g., -40 °C), but be aware this may impact selectivity.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or NaHCO₃.
-
Workup and Analysis: Allow the mixture to warm to room temperature, extract with an organic solvent, dry the organic layer, and concentrate. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
Table 1: Effect of Lewis Acid and Temperature on Diastereoselectivity (Illustrative)
| Entry | Lewis Acid (eq.) | Base (eq.) | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ (1.1) | (-)-Sparteine (1.1) | -78 | >95:5 |
| 2 | TiCl₄ (1.1) | (-)-Sparteine (1.1) | -20 | 85:15 |
| 3 | SnCl₄ (1.1) | N/A | -78 | 90:10 |
| 4 | BF₃·OEt₂ (1.1) | N/A | -78 | 70:30 |
Note: The optimal conditions will be substrate-dependent.
Issue 2: Difficulty in Auxiliary Removal
Once the desired stereocenter is set, the chiral auxiliary must be cleaved without epimerization or other side reactions.
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} "Auxiliary Cleavage Pathways"
Experimental Protocol: Reductive Cleavage to the Primary Alcohol
-
Preparation: Dissolve the aldol adduct (1.0 eq.) in anhydrous THF or diethyl ether (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add lithium borohydride (LiBH₄, 2.0 eq.) or lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise. Caution: LiAlH₄ is highly reactive and pyrophoric.
-
Reaction: Stir at 0 °C and allow to warm to room temperature. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄).
-
Workup and Purification: Filter the resulting salts, wash with an organic solvent, and concentrate the filtrate. The crude product can then be purified by flash chromatography. The chiral auxiliary can often be recovered from the filtrate.[1]
Advanced Troubleshooting: When Standard Conditions Fail
In some cases, particularly with acetate aldol reactions or sterically hindered substrates, achieving high selectivity can be challenging.[9]
-
"Non-Evans" Syn Aldol Products: The use of titanium enolates of thiazolidinethiones can be tuned to produce either the "Evans" or "non-Evans" syn aldol product depending on the amount of base used.[10] This provides a powerful tool for accessing different diastereomers.
-
Chelated vs. Non-Chelated Transition States: With titanium(IV) Lewis acids, both chelated and non-chelated transition states are possible.[4][5][6] The non-chelated pathway typically leads to the expected "Evans" syn product, while a chelated transition state can favor the "non-Evans" syn product.[4][5][6] The choice of base and stoichiometry can influence which pathway is favored.
Conclusion
Overcoming low diastereoselectivity in this compound mediated reactions requires a careful and systematic approach to optimizing reaction conditions. By understanding the underlying mechanistic principles and methodically varying parameters such as the Lewis acid, solvent, and temperature, researchers can unlock the full potential of this versatile chiral auxiliary. This guide provides a starting point for troubleshooting, but it is essential to consult the primary literature for precedents with similar substrates.
References
-
Sibi, M. P., & Asano, Y. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic letters, 2(21), 3325–3328. [Link]
-
Sajisha, V. S., & Sankararaman, S. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of organic chemistry, 75(19), 6501–6513. [Link]
-
Wikipedia. (2023, November 29). Chiral auxiliary. In Wikipedia. [Link]
-
Sajisha, V. S., & Sankararaman, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12289–12301. [Link]
-
Chemistry Stack Exchange. (2015, July 3). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?[Link]
-
Sibi, M. P., & Liu, M. (2001). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. Organic Letters, 3(26), 4181–4184. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. Organic letters, 2(6), 775–777. [Link]
-
Crimmins, M. T., She, J. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. The Journal of Organic Chemistry, 69(3), 887-893. [Link]
-
Sibi, M. P., & Venkatraman, L. (2006). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. The Journal of organic chemistry, 71(23), 8879–8882. [Link]
-
Hsiao, C. N., Ashburn, S. P., & Miller, M. J. (1985). Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates. Tetrahedron Letters, 26(40), 4855–4858. [Link]
-
Michigan State University. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. [Link]
-
Sibi, M. P., & Cook, G. R. (2000). Practical and highly selective oxazolidinethione-based asymmetric acetate aldol reactions with aliphatic aldehydes. Organic letters, 2(13), 1891–1894. [Link]
-
Alcaro, S., et al. (2018). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecules, 23(11), 2978. [Link]
-
Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]
-
Popiolek, L., & Kosikowska, U. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(1), 241. [Link]
-
Pisano, C., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 8. [Link]
-
ResearchGate. (2025). Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. [Link]
-
ResearchGate. (2025). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. [Link]
-
Kamal, A., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(10), 2137–2147. [Link]
-
ResearchGate. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Link]
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Troubleshooting guide for the synthesis of N-acyl "4-Methyl-1,3-thiazolidine-2-thiones"
Technical Support Center: Synthesis of N-Acyl-4-Methyl-1,3-thiazolidine-2-thiones
Welcome to the dedicated technical support guide for the synthesis of N-acyl-4-methyl-1,3-thiazolidine-2-thiones. These compounds are valuable chiral auxiliaries in asymmetric synthesis, and their efficient preparation is crucial for the successful execution of subsequent stereoselective transformations. This guide is structured to provide direct, actionable solutions to common challenges encountered during their synthesis, grounded in established chemical principles and field-tested expertise.
Core Synthesis Overview
The most common and direct method for synthesizing N-acyl-4-methyl-1,3-thiazolidine-2-thiones involves the N-acylation of 4-methyl-1,3-thiazolidine-2-thione using an appropriate acylating agent, typically an acyl chloride or anhydride, in the presence of a base.[1]
Caption: General workflow for the N-acylation of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format to help you quickly diagnose and resolve problems.
Category 1: Reaction Inefficiency & Low Yield
Question 1: My acylation reaction is sluggish, shows a low conversion rate by TLC, or results in a poor overall yield. What are the likely causes and how can I fix this?
Answer: Low conversion or yield in this N-acylation reaction typically points to issues with reagents, reaction conditions, or the choice of base. Let's break down the key factors:
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Pillar 1: Reagent Quality & Handling
-
Acylating Agent Integrity: Acyl chlorides and anhydrides are highly susceptible to hydrolysis.[2][3] Exposure to atmospheric moisture converts them to the corresponding carboxylic acids, which are unreactive under these conditions.
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Solution: Always use freshly distilled or newly purchased acylating agents.[1] Handle them under an inert atmosphere (Nitrogen or Argon) and use dry syringes or cannulas for transfers.
-
-
Solvent Anhydrousness: The presence of water in the reaction solvent will quench strong bases like n-BuLi and hydrolyze the acylating agent.
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Solution: Use freshly dried and distilled solvents. Tetrahydrofuran (THF) should be distilled from sodium/benzophenone, and Dichloromethane (DCM) from calcium hydride.
-
-
Starting Thiazolidinethione Purity: Impurities in the starting material can interfere with the reaction.
-
Solution: If purity is questionable, recrystallize the this compound from an appropriate solvent (e.g., ethanol/water) and dry it thoroughly under vacuum.
-
-
-
Pillar 2: The Critical Role of the Base The acidity of the N-H proton on the thiazolidinethione is moderate, necessitating an appropriate base for efficient deprotonation.[1]
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Strong Bases (e.g., n-Butyllithium): For less reactive acylating agents or to ensure complete and rapid deprotonation, n-BuLi is highly effective.[1]
-
Protocol Insight: The reaction must be conducted at low temperatures (-78 °C) to prevent side reactions. Ensure the n-BuLi solution is properly titrated to know its exact molarity.[1]
-
-
Weaker Bases (e.g., Triethylamine, Pyridine): These are often sufficient for reactive acyl chlorides.[4] They are operationally simpler as the reaction can often be run at 0 °C to room temperature.
-
-
Pillar 3: Reaction Kinetics
-
Temperature: While strong bases require cryogenic temperatures, reactions with weaker bases may need gentle heating to proceed at a reasonable rate. If your reaction at room temperature is slow, consider warming it to 40-50 °C and monitoring by TLC.
-
Concentration: Ensure the reaction is not too dilute. A typical concentration is in the range of 0.1 to 0.5 M.
-
| Parameter | Recommendation for High Yield | Rationale |
| Solvent | Anhydrous THF or DCM | Prevents hydrolysis of reagents and quenching of strong bases. |
| Base | n-BuLi (1.05 eq) for full conversion; Et3N (1.5 eq) for simplicity. | n-BuLi ensures complete deprotonation; Et3N is easier to handle.[1][4] |
| Temperature | -78 °C for n-BuLi; 0 °C to RT for Et3N. | Controls reactivity and minimizes side reactions. |
| Acylating Agent | Freshly distilled or new bottle; add slowly. | Ensures high reactivity and prevents side product formation.[1] |
Category 2: Side Product Formation
Question 2: My crude NMR spectrum shows multiple unexpected signals, suggesting the formation of side products. What are they and how can I avoid them?
Answer: Side product formation is often a consequence of the high reactivity of the acylating agent or suboptimal reaction conditions.
-
Common Side Products:
-
Symmetrical Anhydride: If using an acyl chloride, reaction with any adventitious carboxylate (from hydrolysis) can form the corresponding anhydride.
-
Reaction with the Base: Highly reactive acyl chlorides can sometimes react with amine bases like triethylamine.
-
Diacylation: While less common for this specific substrate, it's a possibility if the product anion can be formed and reacts further.
-
-
Minimization Strategies:
-
Controlled Addition: The most effective strategy is the slow, dropwise addition of the acylating agent to the solution of the deprotonated thiazolidinethione at a low temperature (e.g., -78 °C or 0 °C).[4] This maintains a low concentration of the electrophile, favoring the desired reaction over side reactions.
-
Inverse Addition: In some cases, adding the solution of the deprotonated thiazolidinethione to the acylating agent can be beneficial.
-
Purify the Acylating Agent: Distilling the acyl chloride immediately before use removes any corresponding acid, which can complicate the reaction.[1]
-
Caption: A decision tree for troubleshooting common synthesis issues.
Category 3: Workup and Purification Challenges
Question 3: The reaction seems to work, but I lose a significant amount of product during workup, or the product is an oil that is difficult to purify by chromatography.
Answer: Workup and purification require careful handling as the N-acyl bond can be labile, and the products can sometimes be non-crystalline.
-
Workup-Related Decomposition: The N-acyl bond is essentially part of an activated amide and can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.[2][7]
-
Solution: Quench the reaction with a neutral or mildly acidic aqueous solution, such as saturated ammonium chloride (NH₄Cl).[1] Avoid strong acids or bases during the extraction process. Perform the workup at cool temperatures (e.g., using an ice bath) to minimize degradation.
-
-
Purification Strategies:
-
Chromatography: This is the most common method.
-
Solvent System: A gradient of ethyl acetate in hexanes is typically effective. The products are often bright yellow, which can aid in tracking them on the column.[1]
-
Column Deactivation: If you suspect your product is degrading on silica gel (which is slightly acidic), you can deactivate the silica by pre-eluting the column with your solvent system containing 1% triethylamine.
-
-
Crystallization/Trituration: If the product is an oil, it may crystallize upon standing or after purification.
-
Trituration: If it remains an oil, try dissolving the crude material in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a poor solvent (e.g., hexanes or pentane) dropwise while stirring vigorously. This can often crash out the product as a solid.
-
-
Impurity Removal: Be aware that a yellow-colored impurity sometimes co-elutes or elutes just after the product band in column chromatography.[1] Careful fractionation is required.
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the reaction progress effectively? A1: Thin-Layer Chromatography (TLC) is the best method. Use a solvent system similar to what you plan for column chromatography (e.g., 20-30% Ethyl Acetate/Hexanes). The starting thiazolidinethione and the N-acylated product should have significantly different Rf values. The product is typically less polar.
Q2: Can I use a carboxylic acid directly with a coupling agent instead of an acyl chloride? A2: Yes, this is a viable alternative. Coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to form the N-acyl product directly from a carboxylic acid and the thiazolidinethione.[1] This method avoids the need to handle highly reactive acyl chlorides.
Q3: What are the best practices for storing the final N-acyl-4-methyl-1,3-thiazolidine-2-thione product? A3: The products are generally stable but should be protected from moisture to prevent slow hydrolysis. Store them in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, at a cool temperature (0-4 °C).
Q4: My reaction involves a chiral center in the acyl group. Will it racemize? A4: If the chiral center is alpha to the carbonyl group, there is a risk of epimerization, especially if exposed to strong base for extended periods or at elevated temperatures. The standard protocol of deprotonating the thiazolidinethione first and then adding the acyl chloride at low temperature generally minimizes this risk. The formation of the acyl chloride from the carboxylic acid (e.g., using oxalyl chloride or thionyl chloride) is the step where racemization is more likely to occur if not performed under carefully controlled, mild conditions.
References
- Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones.Request PDF.
- (S)-4-Isopropyl-1,3-thiazolidine-2-thione - Organic Syntheses Procedure. Organic Syntheses.
- N-Acylation of Oxazolidinones - ChemistryViews. ChemistryViews. (2018-09-17).
- Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PubMed Central. PubMed Central.
- Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - RSC Medicinal Chemistry (RSC Publishing). RSC Publishing.
- 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC - PubMed Central. PubMed Central.
- Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PubMed Central. PubMed Central. (2016-02-04).
- Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. NIH.
- Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed. PubMed.
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central. PubMed Central.
- An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. ResearchGate.
- (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate.
- The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - NIH. NIH.
- diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity - PubMed. PubMed.
- 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks.
- Lewis acid catalyzed N-acylation of carbamates and oxazolidinones - Semantic Scholar. Semantic Scholar.
- Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone - Benchchem. Benchchem.
- Synthesis and Characterization of New Thiazolidin-4-one Derivatives - ResearchGate. ResearchGate.
- a facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione - Arkivoc. Arkivoc.
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. (2021-07-28).
- Nucleophilic acyl substitution: hydrolysis of acid chlorides - YouTube. YouTube. (2018-04-01).
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC - PubMed Central. PubMed Central.
- 11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. Chemistry LibreTexts. (2022-07-20).
- Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
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Scalability issues in the production of "4-Methyl-1,3-thiazolidine-2-thione"
Welcome to the technical support center for the synthesis and scale-up of 4-Methyl-1,3-thiazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile chiral auxiliary. By combining established synthetic protocols with practical, field-proven insights, this document aims to provide a comprehensive resource for troubleshooting and process optimization.
Introduction to Scalability Challenges
The synthesis of this compound, typically achieved through the reaction of (S)-alaninol with carbon disulfide, presents a unique set of challenges during scale-up. While the reaction appears straightforward on a laboratory scale, transitioning to larger batches requires careful consideration of reaction kinetics, thermodynamics, and product purification. This guide addresses the most frequently encountered issues in a question-and-answer format, providing both the "what" and the "why" behind our recommended solutions.
Part 1: Troubleshooting Guide
Section 1: Reaction Initiation and Control
Question 1: My reaction is showing a significant exotherm upon addition of carbon disulfide, leading to difficulties in temperature control. What is happening and how can I mitigate this?
Answer:
The reaction between an amino alcohol like (S)-alaninol and carbon disulfide is inherently exothermic.[1] This is due to the formation of a dithiocarbamate intermediate, which is a highly favorable process. On a small scale, this exotherm can be easily dissipated by the surrounding environment. However, during scale-up, the surface-area-to-volume ratio of the reactor decreases, leading to inefficient heat transfer and a potential for thermal runaway.
Troubleshooting Protocol:
-
Controlled Addition: Instead of adding the carbon disulfide all at once, implement a slow, controlled addition using a syringe pump or a dropping funnel. This allows the cooling system to manage the heat generated.
-
Solvent Selection: Ensure you are using an appropriate solvent that can absorb some of the heat generated. While the reaction can be run neat, using a solvent like ethanol can help to moderate the temperature.
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Cooling Bath: For pilot-scale reactions, ensure your reactor is equipped with an efficient cooling jacket. For smaller scale-up experiments, a well-maintained ice bath is crucial.
-
Monitoring: Continuously monitor the internal temperature of the reaction. A sudden spike in temperature is an indication that the rate of heat generation is exceeding the rate of heat removal.
Question 2: I am observing a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, including incomplete reaction, side reactions, or degradation of the product. A common issue is the incomplete formation of the dithiocarbamate intermediate or its subsequent cyclization.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Side Reactions | The formation of byproducts such as isothiocyanates or symmetrical trithiocarbonates can reduce the yield of the desired product. | - Ensure the stoichiometry of the reactants is correct. An excess of either reactant can lead to side reactions. - Maintain a consistent and controlled temperature throughout the reaction. |
| Product Degradation | This compound can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH. | - Avoid excessive heating during the reaction and work-up. - Use a mild work-up procedure and avoid strong acids or bases unless necessary for purification. |
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low reaction yield.
Section 2: Product Isolation and Purification
Question 3: I am struggling with the purification of this compound. It seems to be quite polar and difficult to crystallize. What are the best practices for its purification at scale?
Answer:
The purification of polar, sulfur-containing heterocycles like this compound can indeed be challenging. Its polarity can lead to high solubility in common polar solvents, making crystallization difficult. Additionally, residual impurities can hinder crystal lattice formation.
Purification Strategies:
-
Solvent Selection for Crystallization:
-
Anti-Solvent Crystallization: A common technique for polar compounds. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, isopropanol) and then slowly add an anti-solvent (e.g., hexane, heptane) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.
-
Biphasic Crystallization: Dissolving the crude product in a mixture of two immiscible or partially miscible solvents (e.g., dichloromethane/hexane) can sometimes promote crystallization at the interface.
-
-
Chromatography:
-
Flash Column Chromatography: While not always ideal for large-scale production due to solvent consumption and time, it can be a viable option for pilot-scale batches or for producing highly pure material. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a good starting point.
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed, although it is a more expensive and lower-throughput method.
-
-
Extraction:
-
A liquid-liquid extraction can be used to remove non-polar impurities. Dissolve the crude product in a suitable solvent and wash with a non-polar solvent like hexane.
-
Troubleshooting Crystallization:
| Issue | Possible Cause | Solution |
| Oiling Out | The product is precipitating as an oil instead of a solid. | - Slow down the cooling rate. - Use a more dilute solution. - Try a different solvent system. |
| No Crystallization | The product remains in solution even after cooling. | - Concentrate the solution further. - Add a seed crystal of pure product. - Gently scratch the inside of the flask with a glass rod to create nucleation sites. |
| Poor Purity | The crystallized product is still impure. | - The crude material may be too impure for direct crystallization. Consider a preliminary purification step like a charcoal treatment or a quick filtration through a plug of silica gel. - Recrystallize the product from a different solvent system. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when working with carbon disulfide at a larger scale?
A1: Carbon disulfide is a highly flammable and toxic substance. When scaling up, it is crucial to work in a well-ventilated fume hood or a designated ventilated enclosure. All sources of ignition must be eliminated. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency plan for spills and exposure should be in place.
Q2: Can I use a different base for the reaction?
A2: While potassium hydroxide is commonly used, other bases like sodium hydroxide or triethylamine can also be employed.[2] The choice of base can influence the reaction rate and the formation of byproducts. It is recommended to perform small-scale optimization experiments before changing the base in a large-scale reaction.
Q3: How can I confirm the stereochemical purity of my final product?
A3: Since the synthesis starts with a chiral amino alcohol, the product should retain its stereochemistry. To confirm this, you can use chiral HPLC or measure the specific rotation of your product and compare it to the literature value.
Q4: Are there any known incompatible materials with this compound during storage?
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath.
-
Reaction:
-
To the flask, add (S)-alaninol and ethanol.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of potassium hydroxide in water to the mixture while maintaining the temperature below 10 °C.
-
From the dropping funnel, add carbon disulfide dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add hydrochloric acid to neutralize the excess base and precipitate the product.
-
Filter the solid product and wash it with cold water.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol/hexane).
-
Dry the purified product under vacuum.
-
Process Flow Diagram:
Caption: General workflow for the synthesis of this compound.
References
- Lu, Z., Yang, Y. Q., & Xiong, W. (2019). 1,3-Thiazolidine-2-thiones can be prepared from β-amino alcohols and potassium ethylxanthate as the starting materials in the presence of ethanol. Synlett, 30(05), 713-716.
- Foumeshi, M. K., Halimehjani, A. Z., Alaei, A., Klepetářová, B., & Beier, P. (2021). A multicomponent reaction of primary amines (amino acids), carbon disulfide, and γ-bromocrotonates provides thiazolidine-2-thiones in excellent yields. Synthesis, 53(12), 2219-2228.
- Xie, Y., Lu, C., Zhao, B., Wang, Q., & Yao, Y. (2019). Amidato lanthanide amides were applied in the cycloaddition reactions of aziridines with carbon dioxide (CO2) or carbon disulfide (CS2) under mild conditions to provide the corresponding oxazolidinones and thiazolidine-2-thiones. The Journal of Organic Chemistry, 84(4), 1951-1958.
- Nagao, Y., Kawabata, K., Seno, K., & Fujita, E. (1988). A new synthesis of chiral 4-substituted 1,3-thiazolidine-2-thiones and their utilization in asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 1769-1775.
- Sigma-Aldrich. (2025). Safety Data Sheet: Carbon Disulfide.
- Fluorochem. (2024). Safety Data Sheet: 3-Methylthiazolidine-2-thione.
- Han, J. W., et al. (2020). A diastereoselective process specifically developed for the large-scale preparation of (S)-2-amino-4,4,4-trifluorobutanoic acid. Molecules, 25(6), 1385.
-
Organic Syntheses. (n.d.). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Cognito. (2025). GCSE Chemistry - Exothermic & Endothermic Reactions - Reaction Profiles | Activation Energy. Retrieved from [Link]
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Validation & Comparative
Comparative study of different thiazolidinethione derivatives in asymmetric synthesis
A Comparative Guide to Thiazolidinethione Derivatives in Asymmetric Synthesis
This guide provides a comparative analysis of different thiazolidinethione derivatives, focusing on their performance in key asymmetric transformations. We will delve into the mechanistic basis for their high stereocontrol, present comparative experimental data, and provide detailed protocols to illustrate their practical application for researchers, scientists, and professionals in drug development.
The Thiazolidinethione Auxiliary: Mechanism of Stereoinduction
Thiazolidinethione auxiliaries are typically prepared from readily available β-amino alcohols, which are themselves derived from the reduction of natural or unnatural amino acids.[6][7] The power of these auxiliaries lies in their ability to form rigid, chelated enolates in the presence of a Lewis acid. This rigid conformation, coupled with the steric bulk of the substituent derived from the parent amino acid (e.g., isopropyl from valine, tert-butyl from tert-leucine), effectively shields one face of the enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective transformation.[8]
The choice of Lewis acid and reaction conditions can profoundly impact the geometry of the transition state. For instance, in titanium-mediated aldol reactions, the mechanism can proceed through either a non-chelated or a chelated transition state, a feature that allows for remarkable control over the stereochemical outcome.[8][9]
Caption: General mechanism of stereoinduction using a thiazolidinethione auxiliary.
Comparative Performance of Thiazolidinethione Derivatives
The steric and electronic properties of the substituent at the C4 position of the thiazolidinethione ring, inherited from the parent amino acid, are critical for achieving high levels of diastereoselectivity. Below is a comparison of common derivatives in the context of the asymmetric aldol reaction, a benchmark transformation for these auxiliaries.
| Derivative (Parent Amino Acid) | Typical Lewis Acid / Base | Reaction | Diastereomeric Ratio (dr) | Yield (%) | Key Advantages & Notes |
| (4R,5S)-4-isopropyl (L-Valine) | TiCl₄ / (-)-Sparteine | Propionate Aldol | >99:1 ("Evans syn") | ~85-95 | Excellent selectivity for syn adducts. Widely applicable and cost-effective.[9] |
| (4S)-4-tert-butyl (L-tert-Leucine) | PhBCl₂ / (-)-Sparteine | Acetate Aldol | 9.5:1 to >100:1 | ~80-95 | Highly effective for challenging acetate aldol reactions, where other auxiliaries often show lower selectivity.[10] |
| (4R)-4-phenyl (L-Phenylglycine) | MgBr₂ | Propionate Aldol | >95:5 (anti) | ~70-85 | Provides access to anti-aldol products, complementary to the typical syn selectivity.[11] |
| Indene-Based (trans-1-amino-2-indanol) | TiCl₄ / (-)-Sparteine | Propionate & Acetate Aldol | >98:2 | ~85-95 | A rigid, bicyclic structure provides exceptional facial shielding, leading to very high diastereoselectivity.[11] |
Key Application: The Stereodivergent Asymmetric Aldol Reaction
A significant advantage of thiazolidinethione auxiliaries, particularly in titanium-mediated reactions, is the ability to selectively generate either the "Evans syn" or the "non-Evans syn" aldol adduct from the same starting materials, simply by altering the stoichiometry of the reagents.[7][12] This unique stereochemical divergency is a powerful tool in complex molecule synthesis.
-
Formation of the "Evans syn" Adduct: Achieved using 1 equivalent of TiCl₄ and 2 equivalents of a hindered amine base like (-)-sparteine. This is believed to proceed through a non-chelated transition state.[9]
-
Formation of the "non-Evans syn" Adduct: Achieved using 1 equivalent of TiCl₄ and only 1 equivalent of (-)-sparteine. This pathway is proposed to involve a chelated transition state where the aldehyde coordinates to the titanium center.[7][9][12]
Caption: Stereodivergent outcome of the titanium-mediated aldol reaction.
Auxiliary Cleavage: Unveiling the Chiral Product
A critical step in any auxiliary-based methodology is the final removal of the chiral controller. Thiazolidinethiones excel in this regard, as their N-acyl bond is more susceptible to cleavage under milder conditions compared to the corresponding oxazolidinones.[7] This facilitates access to a variety of valuable chiral building blocks without epimerization.
-
To Carboxylic Acids: Lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is a standard and effective method.[13][14]
-
To Primary Alcohols: Reduction with hydride reagents like lithium borohydride (LiBH₄) cleanly provides the corresponding alcohol.[14]
-
To Aldehydes: A key advantage is the ability to perform a controlled reduction directly to the aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H), a transformation that is often difficult with other auxiliaries.[7][12]
-
To Esters and Amides: Transesterification with alkoxides (e.g., NaOMe/MeOH) or aminolysis can be used to generate esters and amides directly.[15]
Experimental Protocol: Stereoselective "Evans syn" Aldol Addition
This protocol describes the highly diastereoselective aldol addition between the N-propionyl derivative of (4R,5S)-4-isopropyl-5-phenyl-1,3-thiazolidine-2-thione and isobutyraldehyde, mediated by TiCl₄ and (-)-sparteine.
Caption: Workflow for a titanium-mediated asymmetric "Evans syn" aldol reaction.
Methodology:
-
Reagent Preparation: A solution of titanium tetrachloride (1.1 mmol) in anhydrous dichloromethane (DCM, 5 mL) is prepared in an inert atmosphere. In a separate flame-dried flask, the N-propionyl thiazolidinethione (1.0 mmol) is dissolved in anhydrous DCM (10 mL).
-
Enolate Formation: The auxiliary solution is cooled to -78 °C under argon. The TiCl₄ solution is added dropwise, and the mixture is stirred for 5 minutes. (-)-Sparteine (2.2 mmol) is then added dropwise, and the resulting dark red solution is stirred at -78 °C for 1 hour.
-
Aldol Reaction: Isobutyraldehyde (1.5 mmol) is added dropwise to the enolate solution. The reaction is monitored by TLC and is typically complete within 2-4 hours at -78 °C.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture is allowed to warm to room temperature and is partitioned between DCM (20 mL) and water (20 mL). The aqueous layer is extracted with DCM (2 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel flash chromatography to yield the desired syn-aldol adduct with high diastereoselectivity (>97:3 dr).[9]
Conclusion
Thiazolidinethione derivatives represent a powerful and versatile class of chiral auxiliaries for asymmetric synthesis. Their straightforward preparation, predictable and high levels of stereoinduction, and particularly their facile and varied cleavage modes make them highly attractive for the synthesis of complex chiral molecules. The unique ability to control the stereochemical outcome of aldol reactions to furnish either syn diastereomer by simple modulation of reaction conditions sets them apart from many other auxiliary systems. For researchers in drug discovery and natural product synthesis, mastering the application of these sulfur-based auxiliaries provides a reliable and efficient pathway to optically pure materials.
References
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Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141. [Link]
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Zhang, Y., Phillips, A. J., & Sammakia, T. (2004). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. Organic Letters, 6(1), 23–25. [Link]
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Carretero, J. C., et al. (2012). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry – A European Journal, 18(38), 12056-12068. [Link]
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Hsiao, C. N., Ashburn, S. P., & Miller, M. J. (1985). Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates. Tetrahedron Letters, 26(40), 4855–4858. [Link]
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Velázquez, F., & Olivo, H. F. (2002). The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Current Organic Chemistry, 6(4), 303-340. [Link]
-
Delgado, F., et al. (2005). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 10(7), 845-850. [Link]
-
Ortiz, A., et al. (2007). Asymmetric Aldol Additions with a Titanium Enolate of N-Thioglycolyl Oxazolidinethione. Letters in Organic Chemistry, 4(7), 479-481. [Link]
-
Bireddy, S., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17(5), 549-565. [Link]
-
Bernier, D., et al. (2014). Asymmetric FeII-Catalyzed Thia-Michael Addition Reaction to α,β-Unsaturated Oxazolidin-2-one Derivatives. Organic Letters, 16(15), 3908–3911. [Link]
-
Liu, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268023. [Link]
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Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777. [Link]
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Sunoj, R. B., & Sadasivam, D. V. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12721–12733. [Link]
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Crimmins, M. T., et al. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]
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Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité Chimique, 262-263, 35-41. [Link]
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Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 56(3), 269-278. [Link]
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Cui, D., et al. (2020). Asymmetric synthesis of linezolid thiazolidine-2-thione derivatives via CS2 mediated decarboxylation cyclization. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775-777. [Link]
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Wikipedia. Chiral auxiliary. [Link]
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Crimmins, M. T., & Tabet, E. A. (2000). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. The Journal of Organic Chemistry, 65(14), 4384-4387. [Link]
-
Shamszad, M., & Crimmins, M. T. (2012). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. Comprehensive Chirality, 19-41. [Link]
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Sammakia, T., & Jacobs, J. S. (2009). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. Organic Letters, 11(13), 2828–2831. [Link]
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ResearchGate. Methods for cleavage of chiral auxiliary. [Link]
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Mohrig, J. R., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 699. [Link]
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Mohrig, J. R., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 699. [Link]
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A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess in Asymmetric Synthesis Utilizing 4-Methyl-1,3-thiazolidine-2-thione
This guide provides an in-depth, objective comparison of analytical methodologies for the validation of enantiomeric excess (ee) in products synthesized using the chiral auxiliary, 4-Methyl-1,3-thiazolidine-2-thione. It is intended for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis, where the precise control of stereochemistry is paramount. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of this auxiliary against established alternatives with supporting experimental data.
Introduction: The Imperative of Stereochemical Control
In the realm of pharmaceutical and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2] Consequently, the ability to synthesize a single, desired enantiomer is a cornerstone of modern drug development.
Asymmetric synthesis provides a powerful avenue to achieve this goal, and the use of chiral auxiliaries is a well-established and reliable strategy.[1][3] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a reaction to favor one diastereomer.[1] After the desired stereocenter is created, the auxiliary is cleaved and can, ideally, be recovered for reuse.[1] Among the diverse array of available auxiliaries, sulfur-containing variants like this compound have gained prominence for their unique reactivity and facile removal.[4][5]
The ultimate measure of success for such a synthesis is the enantiomeric excess (ee), a measurement of the purity of the desired enantiomer in the final product. An accurate and robust validation of the ee is therefore not merely a procedural step but a fundamental requirement for quality control, regulatory approval, and the reliable interpretation of biological data. This guide focuses on the critical methods for this validation, specifically in the context of products derived from this compound.
Core Methodologies for Enantiomeric Excess Determination
The validation of enantiomeric excess relies on the ability to differentiate and quantify the two enantiomers in a mixture. This is achieved by converting the enantiomeric pair into diastereomers, either transiently or permanently, which possess different physical properties and can be separated or distinguished spectroscopically. The most prevalent and reliable techniques in a modern laboratory setting are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography is the definitive method for separating and quantifying enantiomers, offering high accuracy and resolution.[6] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique, particularly for non-volatile compounds.[6][] The choice of the CSP is critical and is dictated by the analyte's structure. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The differential diastereomeric interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) between the enantiomers and the CSP result in their separation.[]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[9][10] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides unique selectivity compared to HPLC and is particularly advantageous for high-throughput screening.[9][10]
NMR Spectroscopy: An In-Solution Approach
NMR spectroscopy offers a homogenous, in-solution method for ee determination without the need for physical separation. The strategy involves creating a diastereomeric environment directly in the NMR tube, which causes the signals of the two enantiomers to become chemically non-equivalent (i.e., they appear at different chemical shifts).
-
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that are chiral and act as Lewis acids, coordinating to heteroatoms (like oxygen or nitrogen) in the analyte.[11] This coordination forms transient diastereomeric complexes, and the paramagnetic nature of the lanthanide induces large chemical shift differences between the corresponding protons of the two enantiomers, allowing for quantification by integration.[11]
-
Chiral Solvating Agents (CSAs): Unlike CSRs, CSAs are diamagnetic molecules that form diastereomeric complexes through non-covalent interactions such as hydrogen bonding or π-stacking.[7][12] These interactions are sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, enabling ee determination.[12][13]
Experimental Workflow & Protocols
A robust validation process is systematic. The following workflow illustrates the key stages from the completion of the asymmetric synthesis to the final validation of enantiomeric excess.
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Comparing the efficacy of "4-Methyl-1,3-thiazolidine-2-thione" with other chiral catalysts
In the landscape of asymmetric synthesis, the quest for robust and predictable stereocontrol is paramount. For researchers, scientists, and drug development professionals, the choice of a chiral directing group can be the defining factor in the success of a synthetic campaign. While a multitude of chiral catalysts and auxiliaries are available, sulfur-containing heterocycles, particularly N-acyl thiazolidinethiones, have emerged as a powerful class of chiral auxiliaries. This guide provides an in-depth technical comparison of the efficacy of 4-substituted-1,3-thiazolidine-2-thiones, exemplified by derivatives of 4-methyl-1,3-thiazolidine-2-thione, with other prominent chiral auxiliaries in asymmetric aldol reactions. We will delve into the mechanistic underpinnings of their stereodirecting ability, present comparative experimental data, and provide detailed protocols to illustrate their practical application.
The Logic of Stereocontrol: Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. One of the most reliable methods to achieve this is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate.[1] This covalent linkage creates a chiral environment, forcing subsequent reactions to proceed with a high degree of diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
The efficacy of a chiral auxiliary is judged by several criteria:
-
High Stereochemical Induction: It must reliably direct the formation of one diastereomer over all others.
-
Ease of Installation and Cleavage: The auxiliary should be easy to attach to the substrate and remove under mild conditions that do not compromise the newly formed stereocenter.[2]
-
Crystallinity of Derivatives: Crystalline intermediates can be purified by recrystallization, allowing for the isolation of diastereomerically pure compounds.
-
Predictable Stereochemical Outcome: The stereochemistry of the product should be predictable based on the structure of the auxiliary and the reaction conditions.
4-Substituted-1,3-thiazolidine-2-thiones: A Closer Look
While the specific compound "this compound" serves as a foundational structure, in practice, derivatives with bulkier substituents at the 4-position (such as isopropyl or tert-butyl, derived from valine or tert-leucine respectively) are more commonly employed to maximize stereocontrol.[3][4] These thiazolidinethiones have proven to be particularly effective in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation.[4]
The Mechanism of Stereodifferentiation
The stereocontrol exerted by N-acyl thiazolidinethiones in aldol reactions is typically explained by the Zimmerman-Traxler model, which postulates a chair-like six-membered ring transition state.[7] The enolate geometry (Z or E) and the facial bias imposed by the chiral auxiliary determine the stereochemistry of the resulting aldol adduct.
-
Formation of the "Evans Syn" Adduct: With two equivalents of a base like (-)-sparteine, a non-chelated transition state is favored. The bulky substituent on the thiazolidinethione ring effectively blocks one face of the enolate, leading to the aldehyde approaching from the less hindered face.[5]
Comparative Efficacy: Thiazolidinethiones vs. Other Chiral Auxiliaries
To objectively assess the performance of thiazolidinethiones, we will compare them with two other widely used classes of chiral auxiliaries in the context of the asymmetric propionate aldol reaction: Evans' Oxazolidinones and Oppolzer's Camphorsultams .
Evans' Oxazolidinones
Pioneered by David A. Evans, chiral oxazolidinones are arguably the most well-known and widely used chiral auxiliaries.[8][9] They are particularly effective in boron-mediated aldol reactions, reliably producing syn-aldol adducts with excellent diastereoselectivity.[8]
Oppolzer's Camphorsultams
Derived from naturally occurring camphor, Oppolzer's sultams are another powerful class of chiral auxiliaries.[10][11] They are known for their high crystallinity and have been successfully applied in a wide range of asymmetric transformations, including aldol reactions.[12]
Performance Data in Asymmetric Propionate Aldol Reactions
The following table summarizes representative data for the asymmetric aldol reaction of an N-propionyl auxiliary with isobutyraldehyde. It is important to note that the reaction conditions are optimized for each auxiliary and are not identical.
| Chiral Auxiliary | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4S)-Isopropyl-1,3-thiazolidine-2-thione | TiCl₄, (-)-Sparteine (2 equiv) | >99:1 ("Evans syn") | 85-95 | [5] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Bu₂BOTf, DIPEA | >99:1 ("Evans syn") | 85-95 | [13] |
| (1S)-(-)-2,10-Camphorsultam | TiCl₄, DIPEA | >95:5 (syn) | ~80-90 | [12][14] |
As the data indicates, N-acyl thiazolidinethiones are highly competitive with the well-established Evans' oxazolidinones in terms of diastereoselectivity and yield for syn-aldol products. A key advantage of the thiazolidinethione auxiliary is the ability to access the "non-Evans syn" adduct from the same enantiomer of the auxiliary simply by modifying the reaction conditions.[5]
Experimental Protocols
To provide a practical context, detailed experimental protocols for an asymmetric aldol reaction using a thiazolidinethione auxiliary and an Evans oxazolidinone auxiliary are provided below.
Protocol 1: Asymmetric "Evans Syn" Aldol Reaction with N-Propionyl Thiazolidinethione
This protocol is adapted from the work of Crimmins et al.[5][15]
Methodology:
-
To a solution of N-propionyl-(4S)-isopropylthiazolidine-2-thione (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an inert atmosphere, add TiCl₄ (1.0 equiv) dropwise.
-
After stirring for 5 minutes, add (-)-sparteine (2.0 equiv) dropwise. The solution should turn a deep red color.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the desired aldehyde (1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then warm to -40 °C and stir for an additional hour.
-
Quench the reaction by adding half-saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Protocol 2: Asymmetric "Evans Syn" Aldol Reaction with N-Propionyl Oxazolidinone
This protocol is a standard procedure for the Evans aldol reaction.[16][17]
Methodology:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 equiv) dropwise.
-
Add N,N-diisopropylethylamine (1.2 equiv) dropwise. The solution should become pale yellow.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Cool the mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Add methanol and 30% aqueous hydrogen peroxide and stir vigorously for 1 hour.
-
Extract the mixture with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Cleavage of the Chiral Auxiliary
A critical step in any auxiliary-based synthesis is the removal of the auxiliary. The conditions for cleavage must be mild enough to avoid racemization or degradation of the product.
-
Thiazolidinethiones: These auxiliaries can be cleaved under a variety of mild conditions. For example, they can be reductively cleaved to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H).[5] Nucleophilic cleavage with reagents like sodium methoxide can yield the methyl ester, while hydrolysis with LiOH/H₂O₂ can afford the carboxylic acid. The sulfur atom in the thiocarbonyl group makes the acyl carbon more electrophilic, often facilitating cleavage under milder conditions compared to oxazolidinones.[18]
-
Evans' Oxazolidinones: The standard method for cleaving Evans' auxiliaries to the carboxylic acid is treatment with lithium hydroperoxide (LiOH/H₂O₂).[2] Other methods include reduction to the alcohol with LiBH₄ or conversion to a Weinreb amide. It's important to note that the LiOH/H₂O₂ cleavage can generate oxygen gas, which poses a safety risk on a larger scale.[2][19]
Conclusion: Selecting the Right Tool for the Job
Both N-acyl thiazolidinethiones and Evans' oxazolidinones are exceptional chiral auxiliaries for asymmetric aldol reactions, consistently delivering high levels of diastereoselectivity and yield.
Evans' oxazolidinones remain a gold standard for their reliability and the extensive literature supporting their use. For the straightforward synthesis of "Evans syn" aldol products, they are an excellent and highly predictable choice.[8]
Ultimately, the choice of chiral auxiliary will depend on the specific synthetic target, the desired stereochemistry, and the overall synthetic strategy. For researchers seeking flexibility and access to a broader range of stereoisomers from a common intermediate, N-acyl thiazolidinethiones represent a highly efficacious and increasingly popular alternative to the more traditional oxazolidinone auxiliaries.
References
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Crimmins, M. T., & Slade, D. J. (2006). Formal total synthesis of 6-Deoxyerythronolide B. Organic Letters, 8(10), 2191–2194.[20]
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Sammakia, T., et al. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139-41.[21]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1334-1341.[19]
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Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.[2]
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Zhang, Y., Phillips, A. J., & Sammakia, T. (2004). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. Organic Letters, 6(1), 23-5.[22]
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Request PDF on ResearchGate. (n.d.). Highly Selective Asymmetric Acetate Aldol Reactions of an N-Acetyl Thiazolidinethione Reagent.[23]
-
Crimmins, M. T., & She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(08), 1371-1374.[15]
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ResearchGate. (n.d.). Crimmins thiazolidinethione aldolization.[24]
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Organic Syntheses. (n.d.). (−)-d-2,10-camphorsultam.[10]
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Crimmins, M. T., & Slade, D. J. (2006). Total Synthesis of 6-Deoxyerythronolide B by Crimmins. Organic Chemistry Portal.[20]
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Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775-7.[5]
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Zhang, Y., Phillips, A. J., & Sammakia, T. (2004). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. PubMed.[22]
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Crimmins, M. T., & Tabet, E. A. (2000). Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones. Journal of the American Chemical Society, 122(23), 5473–5476.[25]
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The University of Queensland. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace.[26]
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Request PDF on ResearchGate. (n.d.). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary.[12]
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Garcia-Irizarry, C. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 55(3), 162-171.[4]
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ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.[27]
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Curran, D. P., et al. (1993). Controlling stereochemistry in radical addition and cyclization reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society, 115(14), 6029–6041.[28]
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Wikipedia. (n.d.). Camphorsultam.[11]
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Chem-Station. (2014). Evans Aldol Reaction.[8]
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García‐Fortanet, J., et al. (2008). Enantioselective total synthesis of (−)-tetrahydrolipstatin using Oppolzer's sultam directed aldol reaction. Tetrahedron Letters, 49(2), 327-330.[14]
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Kim, D., et al. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 19(11), 17726–17735.[18]
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Nagao, Y., et al. (1985). New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. The Journal of Organic Chemistry, 50(22), 4072–4074.[29]
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University of Calgary. (n.d.). Evans enolate alkylation-hydrolysis.[30]
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TCI AMERICA. (n.d.). Evans Aldol Reaction.[16]
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Alfa Chemistry. (n.d.). Evans Aldol Reaction.[9]
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BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions.[13]
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YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.[7]
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ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.[31]
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Palomo, C., et al. (2013). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry – A European Journal, 19(39), 13189-13197.[32]
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Wikipedia. (n.d.). Chiral auxiliary.[1]
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Palomo, C., et al. (2018). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. ACS Catalysis, 8(2), 1256–1262.[33]
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Miller, M. J., et al. (1985). Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates. Tetrahedron Letters, 26(40), 4855-4858.
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Boston University. (2012). The asymmetric aldol reaction.[17]
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ResearchGate. (n.d.). 4-Thiazolidinones: The advances continue….[34]
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ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.[35]
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SciELO México. (2014). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates.[36]
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ResearchGate. (2020). Synthesis and Characterization of New Thiazolidin-4-one Derivatives.[37]
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PubMed Central. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester.[38]
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PubMed Central. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus.[39]
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NIH. (2014). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety.[40]
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A Researcher's Guide to 4-Methyl-1,3-thiazolidine-2-thione: Applications, Comparisons, and Limitations in Asymmetric Synthesis
An in-depth analysis of 4-Methyl-1,3-thiazolidine-2-thione as a chiral auxiliary, offering a comparative perspective against established alternatives and providing detailed experimental insights for researchers in organic synthesis and drug development.
Introduction: The Quest for Stereochemical Control
In the realm of modern organic synthesis, the precise control of stereochemistry is paramount. The biological activity of chiral molecules, particularly pharmaceuticals, is often dictated by their three-dimensional arrangement. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the formation of a desired stereoisomer.[1] Among the diverse array of chiral auxiliaries, sulfur-containing heterocycles have emerged as valuable assets due to their unique electronic properties and predictable stereochemical outcomes.[2] This guide provides a comprehensive literature review of a specific and promising chiral auxiliary: this compound.
This document will delve into the applications of this compound, with a primary focus on its role in asymmetric aldol reactions. We will objectively compare its performance with other widely used chiral auxiliaries, supported by available experimental data. Furthermore, this guide will address the practical aspects of its use, including synthesis, acylation, and cleavage, while also shedding light on its limitations and safety considerations.
Core Principles: The Thiazolidinethione Scaffold in Asymmetric Synthesis
The efficacy of this compound as a chiral auxiliary stems from the inherent properties of the thiazolidinethione ring system. Derived from readily available chiral amino alcohols, these auxiliaries offer a rigid scaffold that effectively shields one face of the enolate derived from an N-acyl derivative. This steric hindrance directs the approach of an electrophile, leading to high levels of diastereoselectivity in carbon-carbon bond-forming reactions.
The presence of the thiocarbonyl group in the thiazolidinethione ring is a key differentiator from its oxazolidinone counterparts, such as the well-known Evans auxiliaries. The thiocarbonyl sulfur atom alters the electronic properties of the system and can influence the ease of enolization and the reactivity of the resulting enolate. Moreover, the cleavage of the auxiliary after the desired transformation is often facilitated by the sulfur atom, proceeding under mild conditions.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of enantiomerically pure this compound is typically achieved from the corresponding chiral amino alcohol, L-alaninol for the (S)-enantiomer and D-alaninol for the (R)-enantiomer. The following protocol is a general representation of this transformation.
Experimental Protocol: Synthesis of (S)-4-Methyl-1,3-thiazolidine-2-thione from L-Alaninol
Materials:
-
L-Alaninol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve L-alaninol (1.0 eq.) in a mixture of ethanol and water.
-
Add potassium hydroxide (1.1 eq.) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (1.5 eq.) dropwise. The solution will turn deep red.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The color of the solution will gradually lighten to orange and then pale yellow.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete after 24-48 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and acidify with dilute hydrochloric acid to pH ~2.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to afford the pure (S)-4-Methyl-1,3-thiazolidine-2-thione.
Caption: Synthesis of (S)-4-Methyl-1,3-thiazolidine-2-thione.
Application in Asymmetric Aldol Reactions: A Comparative Analysis
A primary application of this compound is its use as a chiral auxiliary in asymmetric aldol reactions. The N-acyl derivative, typically the N-propionyl or N-acetyl derivative, is enolized, and the resulting chiral enolate reacts with an aldehyde to produce a β-hydroxy carbonyl compound with high diastereoselectivity.
General Workflow for Asymmetric Aldol Reaction:
-
N-Acylation: The nitrogen of this compound is acylated with an appropriate acyl chloride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) to form the N-acyl-4-methyl-1,3-thiazolidine-2-thione.
-
Enolization: The N-acyl derivative is treated with a Lewis acid (e.g., TiCl₄) and a hindered amine base (e.g., (-)-sparteine or diisopropylethylamine) to generate a titanium enolate.
-
Aldol Addition: The chiral enolate is then reacted with an aldehyde at low temperature to yield the aldol adduct.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed from the aldol product, typically by hydrolysis or aminolysis, to afford the chiral β-hydroxy acid, ester, or amide, and the recovered auxiliary can potentially be recycled.
Caption: Asymmetric Aldol Reaction Workflow.
Performance Comparison:
While specific data for the 4-methyl derivative is less abundant in the literature compared to its 4-isopropyl or 4-benzyl counterparts, the general trends observed for thiazolidinethiones provide valuable insights. Thiazolidinethione-based auxiliaries have been shown to be highly effective in controlling the stereochemistry of aldol reactions.[3] In many cases, the diastereoselectivity is comparable to or even exceeds that of the corresponding Evans' oxazolidinone auxiliaries.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Acetyl-4-isopropyl-1,3-thiazolidine-2-thione | Benzaldehyde | >98:2 | 85 | [4] |
| N-Propionyl-4-benzyl-2-oxazolidinone (Evans) | Isobutyraldehyde | 99:1 | 85 | [5] |
| N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-thione | Benzaldehyde | 82:18 | 55 | [6] |
Causality Behind Experimental Choices:
The choice of Lewis acid and base for the enolization step is critical in determining the stereochemical outcome. Titanium tetrachloride is a commonly used Lewis acid that forms a rigid, six-membered chelated transition state, leading to high diastereoselectivity. The use of a hindered amine base like (-)-sparteine or diisopropylethylamine is crucial for the selective deprotonation of the α-carbon of the acyl group. The low reaction temperatures (typically -78 °C) are necessary to maintain the kinetic control of the reaction and prevent side reactions.
Limitations and Safety Considerations
Despite its utility, this compound is not without its limitations and potential hazards.
Limitations:
-
Substrate Scope: While effective for a range of aldehydes, the diastereoselectivity can be lower with α- or β-alkoxy substituted aldehydes.[3]
-
Cleavage Conditions: Although generally considered milder than for oxazolidinones, the cleavage of the N-acyl bond can sometimes require specific and carefully optimized conditions to avoid racemization or decomposition of the product.
-
Recyclability: While the auxiliary can be recovered, the efficiency of recycling may vary depending on the cleavage method and the stability of the auxiliary under those conditions.
Safety and Toxicity:
Detailed toxicological data for this compound itself is limited. However, safety data for closely related compounds, such as 3-Methylthiazolidine-2-thione, indicate potential hazards. It is classified as harmful if swallowed and may cause skin and eye irritation.[2] A safety data sheet for a similar compound highlights more severe hazards, including being toxic if swallowed or in contact with skin, causing severe skin burns and eye damage, and being fatal if inhaled.[7] Therefore, it is imperative to handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Alternatives to this compound
The field of asymmetric synthesis offers a variety of chiral auxiliaries, each with its own set of advantages and disadvantages.
-
Evans' Oxazolidinones: These are perhaps the most well-known and widely used chiral auxiliaries. They generally provide excellent diastereoselectivity in a wide range of reactions. However, the cleavage of the auxiliary often requires harsh conditions (e.g., lithium hydroperoxide), which may not be compatible with all functional groups.
-
Other Thiazolidinethiones: 4-Isopropyl- and 4-benzyl-1,3-thiazolidine-2-thiones are more commonly cited in the literature and may offer higher diastereoselectivity in certain cases. The choice between these auxiliaries often depends on the specific substrate and desired stereochemical outcome.
-
Camphorsultams (Oppolzer's Sultams): These sulfonamide-based auxiliaries are known for their high crystallinity, which can facilitate purification of diastereomeric products. They are also generally stable and can be cleaved under a variety of conditions.
Conclusion and Future Outlook
This compound represents a valuable tool in the arsenal of the synthetic organic chemist. Its ease of synthesis from a readily available chiral precursor, coupled with its ability to induce high levels of diastereoselectivity in asymmetric aldol reactions, makes it an attractive alternative to more established chiral auxiliaries. The milder cleavage conditions compared to Evans' oxazolidinones are a significant advantage, particularly for sensitive substrates.
However, the limited availability of specific experimental data for the 4-methyl derivative highlights an area for future research. A systematic study comparing the performance of N-acyl derivatives of 4-methyl-, 4-isopropyl-, and 4-benzyl-1,3-thiazolidine-2-thiones across a range of aldehydes would provide invaluable data for the synthetic community. Furthermore, a more thorough investigation into the toxicity and environmental impact of this class of compounds is warranted.
As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the development and refinement of chiral auxiliaries like this compound will remain a critical area of research. Its potential for efficient and selective stereochemical control ensures its continued relevance in the ongoing quest for synthetic excellence.
References
[7] SAFETY DATA SHEET. (2025, June 27). Sigma-Aldrich. [3] Zhang, Y., & Sammakia, T. (2006). Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. J Org Chem, 71(16), 6262–5. [Link] [8] Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). NIH. [4] Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Org Lett, 6(18), 3139–41. [Link] [9] CMIT/MIT - Substance Information. (n.d.). ECHA. [10] Asymmetric synthesis of linezolid thiazolidine-2-thione derivatives via CS2 mediated decarboxylation cyclization. (2020, May 7). Semantic Scholar. [11] Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. (n.d.). PMC - NIH. [1] Chiral auxiliary. (n.d.). In Wikipedia. [2] Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). [12] Synthesis of 1,3-thiazolidine-2-thiones. (n.d.). Organic Chemistry Portal. [13] SAFETY DATA SHEET. (n.d.). Merck Millipore. [5] Zimmerman Traxler. (n.d.). Andrew G Myers Research Group. [14] Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. (2025, August 6). Request PDF | ResearchGate. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). MDPI. [15] 5-Methylthiazolidine-2-thione. (n.d.). AK Scientific, Inc. [16] Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016, February 4). PubMed Central. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016, February 4). PubMed. [17] Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (n.d.). MDPI. [18] Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (n.d.). PMC - PubMed Central. [19] Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (2025, August 10). ResearchGate. [6] (PDF) 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. (2025, August 19). ResearchGate. [20] Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (n.d.). PMC - PubMed Central. [21] Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). PMC - NIH. [22] (S)-4-Isopropyl-1,3-thiazolidine-2-thione. (n.d.). Organic Syntheses Procedure. [23] Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC - NIH. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. (n.d.). SciELO México. (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2025, October 16). ResearchGate. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. (n.d.). NIH.
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A Senior Scientist's Guide to Stereoselective Aldol Reactions: A Comparative Analysis of Alternatives to Thiazolidinethiones
The aldol reaction is a foundational carbon-carbon bond-forming reaction in organic synthesis, essential for constructing the complex molecular architectures found in natural products and pharmaceuticals. Achieving precise control over the stereochemical outcome of this reaction is a paramount objective. For decades, chemists have relied on chiral auxiliaries—stereogenic units temporarily attached to a substrate—to guide the formation of new stereocenters with high fidelity.
While classic auxiliaries like Evans' oxazolidinones are ubiquitous, the field is rich with powerful alternatives, each offering a unique profile of reactivity, selectivity, and operational simplicity. This guide provides an in-depth comparison of several leading strategies, starting with the versatile N-acylthiazolidinethiones (e.g., 4-Methyl-1,3-thiazolidine-2-thione derivatives) and extending to other key auxiliaries and the paradigm-shifting approach of asymmetric catalysis. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal method for their synthetic challenges.
The Thiazolidinethione Auxiliary: A Versatile and Cleavable Director
Developed and popularized by the Crimmins group, N-acylthiazolidinethiones have emerged as highly effective chiral auxiliaries for stereoselective aldol reactions.[1][2][3] Their utility stems from their ability to form rigid, chelated transition states and, perhaps more importantly, the gentle conditions under which the auxiliary can be cleaved from the product.
Mechanism of Stereocontrol
Like many auxiliary-based methods, the stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.[4][5][6] In the case of thiazolidinethiones, the reaction with titanium tetrachloride (TiCl₄) and a hindered amine base like (−)-sparteine generates a chlorotitanium enolate.[2][3] The titanium atom chelates to both the enolate oxygen and the thiocarbonyl sulfur, creating a rigid structure. The bulky substituent at the C4 position of the thiazolidinethione (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, forcing the incoming aldehyde to approach from the less sterically encumbered side. This leads to a highly predictable stereochemical outcome.[1]
A remarkable feature of this system is the ability to access different diastereomers by simply tuning the reaction stoichiometry.[1][2][7] This switch in facial selectivity is believed to arise from a change between chelated and non-chelated transition states, offering a level of control not easily achieved with other auxiliaries.
Key Advantages:
-
Mild Cleavage: The N-acyl bond is readily cleaved under a variety of mild conditions. Notably, direct reduction to the aldehyde with diisobutylaluminum hydride (DIBAL-H) is possible, a transformation that is often challenging with other auxiliaries.[3]
-
High Diastereoselectivity: Excellent levels of diastereoselectivity (often >97:3) are achievable for both "Evans syn" and "non-Evans syn" products.[2]
-
Versatility: The auxiliary is effective in acetate aldol reactions, which are notoriously difficult with many other systems.[8][9]
dot graph TD { rankdir="LR"; size="7.6,5"; node [shape=plaintext, fontname="Arial", fontsize=12];
} Caption: High-level workflow for selecting an aldol reaction strategy.
The "Gold Standard" Alternative: Evans' Oxazolidinones
For over four decades, the oxazolidinone auxiliaries developed by David A. Evans have been the benchmark for reliability and predictability in stereoselective aldol reactions.[10][11][12] Derived from readily available amino acids like valine and phenylalanine, these auxiliaries provide exceptional levels of stereocontrol.[1]
Mechanism of Stereocontrol
The Evans aldol reaction typically employs dibutylboron triflate (Bu₂BOTf) and a tertiary amine to generate a Z-enolate with high geometric purity.[10][13] This boron enolate then reacts with an aldehyde via a highly organized Zimmerman-Traxler transition state.[12][14] The boron atom chelates to both the enolate oxygen and the carbonyl of the oxazolidinone, locking the conformation. The substituent on the oxazolidinone (e.g., isopropyl or benzyl) directs the incoming aldehyde to the opposite face, resulting in the formation of the syn-aldol adduct with outstanding diastereoselectivity.[10][14]
Key Advantages:
-
Exceptional Reliability: The method is renowned for its high and predictable diastereoselectivity across a wide range of substrates.[10]
-
Well-Studied: The mechanism and scope have been extensively investigated, providing a strong predictive foundation for new applications.[13][15][16]
-
Versatile Cleavage Products: The auxiliary can be cleaved to furnish carboxylic acids (LiOH/H₂O₂), primary alcohols (LiBH₄), or esters (NaOMe/MeOH), among other functionalities.[17][18]
Limitations:
-
Harsher Cleavage: While versatile, cleavage conditions can sometimes be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule.
-
Cost: Commercial oxazolidinone auxiliaries can be expensive, although they are readily prepared from inexpensive amino acids.[1]
dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
A Crystalline Alternative: Oppolzer's Sultams
Oppolzer's camphorsultam is another powerful chiral auxiliary derived from the chiral pool—specifically, from camphor.[19] This rigid, bicyclic system provides an excellent stereodirecting environment for various asymmetric transformations, including aldol reactions.
Mechanism of Stereocontrol
Similar to the Evans system, N-acyl camphorsultams react via chelated, six-membered transition states when using Lewis acids like TiCl₄ or Bu₂BOTf.[20][21] The bulky camphor skeleton creates a highly defined steric environment. One face of the enolate is effectively shielded by one of the sulfonyl oxygens and the camphor framework, forcing the aldehyde to approach from the accessible face.[22] This rigid control typically leads to very high levels of diastereoselectivity.[20][23]
Key Advantages:
-
High Crystallinity: The aldol adducts derived from Oppolzer's sultam are often highly crystalline. This is a significant practical advantage, as it can allow for easy purification and enhancement of diastereomeric purity by simple recrystallization, sometimes avoiding the need for chromatography.
-
Robust Auxiliary: The sultam is chemically robust and can be recovered in high yield for reuse.
-
Predictable Selectivity: Provides consistently high levels of diastereoselection for syn- and anti-aldol products depending on the enolization conditions.[21]
Paradigm Shift: Asymmetric Catalysis
While chiral auxiliaries are highly effective, they are stoichiometric, meaning they must be used in a 1:1 ratio with the substrate. This generates waste and requires additional synthetic steps for attachment and cleavage. Asymmetric catalysis offers a more atom-economical alternative, where a small amount of a chiral catalyst can generate large quantities of a chiral product.
Organocatalysis: The Proline Revolution
The discovery that the simple amino acid L-proline can catalyze intermolecular aldol reactions with high enantioselectivity was a landmark in the field of organocatalysis.[24][25][26]
Mechanism of Stereocontrol
Proline catalysis operates through a completely different mechanism than auxiliary-based methods.[25][27] The ketone (enolate donor) first reacts with the secondary amine of proline to form an enamine intermediate. This enamine is the key nucleophilic species. The carboxylic acid moiety of the proline catalyst then acts as a Brønsted acid, activating the aldehyde electrophile via hydrogen bonding and helping to organize the transition state.[27] The reaction proceeds through a chair-like, six-membered transition state, similar in concept to the Zimmerman-Traxler model, to deliver the aldol product with high enantioselectivity.[27] After the C-C bond formation, the intermediate iminium ion is hydrolyzed, regenerating the proline catalyst and releasing the aldol product.
Key Advantages:
-
Atom Economy: Uses only a catalytic amount (typically 5-30 mol%) of a cheap, non-toxic, and readily available catalyst.[24]
-
Metal-Free: Avoids the use of potentially toxic or expensive metals, which is highly desirable in pharmaceutical development.
-
Operational Simplicity: Reactions are often run under mild, aerobic conditions and do not require strictly anhydrous solvents.[24]
dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Catalytic cycle of the proline-mediated aldol reaction.
Chiral Lewis Acid Catalysis
Another major catalytic strategy is the use of chiral Lewis acids. In this approach, a chiral ligand is complexed to a Lewis acidic metal (e.g., Ti, B, Cu, Sn).[28][29] This chiral complex then coordinates to the aldehyde, activating it towards nucleophilic attack and creating a chiral environment that dictates the facial selectivity of the reaction. This is the principle behind the catalytic, asymmetric Mukaiyama aldol reaction, which typically uses a silyl enol ether as the nucleophile.[28][30] This method effectively transfers the source of chirality from the nucleophile (as in auxiliary methods) to a catalyst.[31][32]
Comparative Performance Data
The choice of method depends critically on the specific synthetic target, desired stereoisomer, and practical considerations like cost and scalability. The following table provides a comparative summary of the performance of these key alternatives.
| Method | Chiral Director | Typical Nucleophile | Key Reagents | Typical d.r. | Typical e.e. (%) | Key Strengths | Key Limitations |
| Crimmins | Thiazolidinethione | N-Propionyl Imide | TiCl₄, (-)-sparteine | >97:3 (syn) | >99 | Versatile cleavage (e.g., to aldehyde), tunable diastereoselectivity.[2][3] | Stoichiometric, requires chiral base for some protocols. |
| Evans | Oxazolidinone | N-Propionyl Imide | Bu₂BOTf, DIPEA | >99:1 (syn) | >99 | Extremely reliable and predictable, well-documented.[10][33] | Cleavage can be harsh, stoichiometric auxiliary.[17] |
| Oppolzer | Camphorsultam | N-Propionyl Imide | TiCl₄, DIPEA | >95:5 (syn/anti) | >99 | Crystalline adducts simplify purification, robust auxiliary.[20][21] | Stoichiometric, bulky auxiliary may limit substrate scope. |
| Organocatalysis | L-Proline (Catalyst) | Ketone (e.g., Acetone) | L-Proline (20-30%) | N/A | 76 to >99 | Atom-economical, metal-free, operationally simple.[24][34] | High catalyst loading, limited to ketone donors, can be slow. |
| Lewis Acid Cat. | Chiral Ligand (e.g., BINAP) | Silyl Enol Ether | Chiral Metal Complex | >95:5 | >95 | Catalytic, high turnover possible, broad scope.[30][35] | Requires pre-formation of silyl enolate, catalyst sensitivity. |
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on specific substrates and laboratory conditions. All manipulations involving anhydrous solvents or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Crimmins "Non-Evans Syn" Aldol Reaction
This protocol describes the formation of a "non-Evans syn" aldol adduct using a thiazolidinethione auxiliary with 1 equivalent of base.
-
Preparation: To a flame-dried round-bottom flask under Argon, add the N-propionyl thiazolidinethione (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise via syringe. Stir the resulting dark red solution for 5 minutes.
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.2 eq) dropwise. The solution color should lighten. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Aldehyde Addition: Add the aldehyde (1.5 eq), either neat or as a solution in CH₂Cl₂, dropwise.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by pouring the mixture into a half-saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.
Protocol 2: Evans "Syn" Aldol Reaction
This protocol is a standard procedure for achieving the classic Evans syn-aldol product.
-
Preparation: To a flame-dried flask under Argon, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cooling: Cool the solution to 0 °C.
-
Enolization Reagent: Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of triethylamine (NEt₃, 1.5 eq).
-
Enolate Formation: Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 eq) as a solution in CH₂Cl₂ dropwise over 10 minutes.
-
Reaction: Stir at -78 °C for 2 hours, then allow the mixture to warm to 0 °C and stir for an additional 1 hour.
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂). Caution: Exothermic. Stir vigorously for 1 hour.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Proline-Catalyzed Aldol Reaction
This protocol is a general procedure for the direct, asymmetric aldol reaction between a ketone and an aldehyde.[24]
-
Preparation: To a simple vial or flask at room temperature, add the ketone (e.g., cyclohexanone, 5.0 eq) and the solvent (e.g., DMSO or a water/methanol mixture).[24]
-
Catalyst Addition: Add (S)-proline (0.3 eq, 30 mol%).
-
Aldehyde Addition: Add the aldehyde (1.0 eq).
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature for the required time (can range from 4 to 72 hours). Monitor by TLC.
-
Workup: Once the reaction is complete, add a saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography to separate the aldol product from the excess ketone starting material.
Conclusion and Expert Opinion
The selection of a method for a stereoselective aldol reaction is a multifaceted decision guided by the principles of efficiency, selectivity, and practicality.
-
For Maximum Reliability and Predictability: The Evans oxazolidinone auxiliary remains the undisputed gold standard.[10] Its performance is exceptionally well-documented, making it the go-to choice for critical steps in a complex synthesis where failure is not an option.
-
When Mild Product Cleavage is Paramount: The Crimmins thiazolidinethione auxiliary offers a significant advantage.[2] The ability to directly convert the adduct to a chiral aldehyde under mild reductive conditions is a powerful and often enabling feature.[3] Its capacity for tunable diastereoselectivity further enhances its utility.
-
For Simplified Purification: Oppolzer's sultam should be strongly considered. The high crystallinity of its adducts can dramatically simplify purification, replacing tedious chromatography with a simple recrystallization—a major benefit for scalability.[20]
-
For Green Chemistry and Atom Economy: Proline catalysis represents the future.[24][25] By eliminating stoichiometric chiral reagents and often operating under milder, metal-free conditions, it aligns with the modern synthetic goals of sustainability and efficiency. It is the ideal choice for reactions involving simple ketone donors where atom economy is a primary driver.
Ultimately, a deep understanding of the mechanistic basis for stereocontrol—primarily the rigid, chair-like transition states proposed by the Zimmerman-Traxler model for auxiliary-based methods and the enamine cycle for organocatalysis—empowers the modern chemist to move beyond simply following a recipe. By weighing the unique strengths and weaknesses of each of these powerful tools, researchers can design and execute aldol reactions with precision, confidence, and efficiency.
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A Comparative Guide to Lewis Acid Selection in 4-Methyl-1,3-thiazolidine-2-thione Mediated Asymmetric Transformations
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary remains a cornerstone for achieving high levels of stereocontrol. Among the pantheon of available auxiliaries, N-acyl-4-methyl-1,3-thiazolidine-2-thiones have emerged as exceptionally robust and versatile tools. Their rigid heterocyclic structure, coupled with the strong chelating ability of the carbonyl oxygen and the thione sulfur, provides a predictable platform for stereodirected bond formations. However, the true potential of this auxiliary is only unlocked through the judicious choice of a Lewis acid. The Lewis acid is not merely an accelerator of the reaction; it is the critical orchestrator of the transition state geometry, directly governing the diastereoselectivity of the transformation.
This guide provides a comparative analysis of various Lewis acids in mediating transformations involving N-acyl-4-methyl-1,3-thiazolidine-2-thione, with a primary focus on the aldol reaction—a fundamental carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings of Lewis acid-mediated stereocontrol, present comparative experimental data, and offer detailed protocols to empower researchers in drug discovery and chemical synthesis to make informed decisions for their specific applications.
The Mechanistic Role of Lewis Acids: A Tale of Chelation and Steric Control
The efficacy of N-acyl-4-methyl-1,3-thiazolidine-2-thiones in asymmetric synthesis is fundamentally linked to the formation of a rigid, chelated enolate intermediate upon coordination with a Lewis acid. In organic chemistry, a Lewis acid acts as an electron pair acceptor, activating a substrate towards nucleophilic attack.[1] In the context of these transformations, the Lewis acid coordinates to both the carbonyl oxygen and the thione sulfur atom. This bidentate chelation locks the N-acyl group into a well-defined conformation, exposing one face of the resulting enolate to the incoming electrophile while effectively shielding the other.
The choice of Lewis acid directly influences the geometry and stability of this chelated transition state. Factors such as the metal center's size, its Lewis acidity, and the nature of its ligands all play a pivotal role in dictating the stereochemical outcome. The generally accepted model for stereochemical induction involves a chair-like transition state where the aldehyde (electrophile) approaches the enolate from the less sterically hindered face, away from the C4-methyl group of the auxiliary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions & Inert Atmosphere: Lewis acids like TiCl₄ are extremely moisture-sensitive. The exclusion of water is critical to prevent catalyst decomposition and undesired side reactions.
-
Low Temperature (-78 °C): The aldol addition is performed at low temperature to maximize stereoselectivity. Higher temperatures can lead to decreased diastereomeric ratios by allowing for less-organized transition states to be populated.
-
Hunig's Base (i-Pr₂NEt): A non-nucleophilic base is used to deprotonate the α-carbon to form the titanium enolate without competing with the aldehyde as a nucleophile. [2]* Stoichiometry: A slight excess of the Lewis acid and aldehyde is used to ensure complete consumption of the valuable chiral auxiliary-derived starting material.
Conclusion and Future Outlook
The N-acyl-4-methyl-1,3-thiazolidine-2-thione is a powerful chiral auxiliary whose stereodirecting capacity is intimately linked to the choice of Lewis acid. For the synthesis of syn-aldol adducts, strong, chelating Lewis acids such as TiCl₄ provide a reliable and highly selective method. Conversely, achieving anti-selectivity requires bespoke catalytic systems that override the inherent facial bias of the auxiliary-Lewis acid complex.
The selection of a Lewis acid should be guided by the desired stereochemical outcome. While this guide has focused on the aldol reaction, the principles of Lewis acid-mediated chelation and stereocontrol are broadly applicable to other transformations involving this auxiliary, including Michael additions and Diels-Alder reactions. As the field of asymmetric catalysis continues to evolve, the development of new chiral Lewis acids will undoubtedly expand the synthetic utility of thiazolidinethione auxiliaries, enabling even more precise control over complex molecular architectures.
References
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Wikipedia. Lewis acid catalysis. [Link]
- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acylthiazolidinethiones. Organic Letters, 8(8), 1653–1656.
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Hsiao, C. N., Ashburn, S. P., & Miller, M. J. (1985). Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates. Tetrahedron Letters, 26(40), 4855–4858. [Link]
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Kim, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(7), 1736. [Link]
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Sibi, M. P., et al. (2014). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Angewandte Chemie International Edition, 53(28), 7299-7303. [Link]
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Reddy, B. V. S., et al. (2010). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Synthetic Communications, 40(14), 2154-2161. [Link]
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Palomo, C., et al. (2014). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Asymmetric Synthesis: Benchmarking 4-Methyl-1,3-thiazolidine-2-thione Against Novel Chiral Auxiliaries
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products. Chiral auxiliaries have long stood as a reliable and powerful tool for inducing asymmetry, offering a predictable and robust method for the synthesis of enantiomerically enriched compounds. This guide provides an in-depth technical comparison of the performance of the sulfur-containing chiral auxiliary, 4-Methyl-1,3-thiazolidine-2-thione, against two prominent classes of novel auxiliaries: the SuperQuat family and Oppolzer's camphorsultam. Furthermore, we will explore the potential of a more recent innovation, C2-symmetric bis(aziridines), to highlight the evolving nature of this field.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying mechanistic principles that govern the stereochemical outcomes, thereby empowering you to make informed decisions in your synthetic strategies.
The Enduring Utility of Chiral Auxiliaries
The fundamental principle of a chiral auxiliary is the temporary incorporation of a chiral moiety onto a prochiral substrate. This chiral appendage creates a diastereomeric relationship, enabling the differentiation of prochiral faces during a chemical transformation. The newly formed stereocenter is thus established in a controlled manner. A critical aspect of this strategy is the subsequent cleavage of the auxiliary, ideally in high yield, to reveal the desired enantiomerically enriched product and allow for the recovery and recycling of the often-valuable auxiliary.
This guide will focus on two of the most fundamental and widely utilized C-C bond-forming reactions in asymmetric synthesis: the aldol reaction and enolate alkylation. The performance of each chiral auxiliary will be benchmarked based on diastereoselectivity, chemical yield, and the efficiency of auxiliary removal.
The Thiazolidinethione Scaffold: A Sulfur-Based Workhorse
This compound, derived from the natural amino acid L-alanine, represents a prominent class of sulfur-containing chiral auxiliaries. The presence of the thiocarbonyl group significantly influences the electronic and steric properties of the N-acyl derivatives, leading to distinct reactivity and stereoselectivity compared to their oxazolidinone counterparts.[1][2]
Mechanism of Stereocontrol
In asymmetric aldol reactions, the stereochemical outcome is largely dictated by the geometry of the enolate and the subsequent organization of the transition state. For N-acyl thiazolidinethiones, the formation of a Z-enolate is generally favored. The stereoselectivity of the aldol addition is then rationalized through the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[3] The steric bulk of the substituent at the C4 position of the thiazolidinethione ring effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered face. The coordination of a Lewis acid, such as titanium tetrachloride, to the carbonyl oxygen and the thiocarbonyl sulfur can further enforce a rigid transition state, leading to high levels of diastereoselectivity.[4][5]
Caption: Proposed chelated transition state for a TiCl4-mediated aldol reaction.
Novel Chiral Auxiliaries: Pushing the Boundaries of Selectivity
While thiazolidinethiones are effective, the field of asymmetric synthesis is continually evolving, with the development of novel auxiliaries that offer improved performance or complementary stereoselectivity.
The SuperQuat Family: Enhanced Rigidity and Recyclability
The SuperQuat chiral auxiliaries, developed by Davies and colleagues, are a modification of the well-known Evans' oxazolidinones. The key innovation is the introduction of a gem-dimethyl group at the C5 position of the oxazolidinone ring.[6] This seemingly minor change has profound consequences for the conformational behavior of the auxiliary and its derivatives.
The gem-dimethyl substitution restricts the rotation of the C4 substituent, forcing it into a pseudo-axial orientation that provides a more defined and sterically demanding chiral environment.[6] This enhanced rigidity often translates to higher levels of diastereoselectivity in both alkylation and aldol reactions compared to their non-gem-disubstituted counterparts. Furthermore, the steric bulk around the C5 position hinders nucleophilic attack at the endocyclic carbonyl group during cleavage, leading to improved recyclability of the auxiliary.[6]
Caption: Chelated lithium enolate of a SuperQuat auxiliary poised for alkylation.
Oppolzer's Camphorsultam: A Rigid and Versatile Controller
Oppolzer's camphorsultam is a chiral auxiliary derived from naturally occurring camphor. Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of stereocontrol in a wide range of reactions, including alkylations, aldol reactions, and cycloadditions.[7]
In asymmetric alkylations, the lithium enolate of an N-acyl camphorsultam is believed to exist in a chelated form, with the lithium ion coordinated to both the enolate oxygen and one of the sulfonyl oxygens. This chelation, combined with the steric bulk of the camphor skeleton, effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face.[1][8][9][10]
Caption: Chelated lithium enolate of Oppolzer's camphorsultam.
C2-Symmetric Bis(aziridines): A Newer Generation of Chiral Auxiliaries
More recently, C2-symmetric chiral auxiliaries have gained attention for their potential to provide high levels of stereocontrol. Among these, bis(aziridine) derivatives have shown promise in asymmetric synthesis.[5] The C2 symmetry can lead to a more ordered transition state, potentially amplifying the stereochemical bias. In the context of aldol reactions, these auxiliaries can act as chiral ligands for a metal center, creating a chiral environment around the enolate.
Performance Benchmark: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize the performance of each chiral auxiliary in representative asymmetric aldol and alkylation reactions.
Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Enolate Precursor | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | Benzaldehyde | N-Propionyl | >95:5 (syn) | 85 | [11] |
| SuperQuat (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one | Isobutyraldehyde | N-Propionyl | >99:1 (syn) | 92 | [12] |
| Oppolzer's Camphorsultam | Benzaldehyde | N-Propionyl | 2:98 (anti) | 88 | [7] |
| C2-Symmetric Bis(aziridine) | 4-Nitrobenzaldehyde | Acetone | 98:2 (anti) | 95 (98% ee) | [13] |
Analysis: The data clearly demonstrates the high levels of diastereoselectivity achievable with all three classes of auxiliaries. Notably, the this compound and SuperQuat auxiliaries provide the syn-aldol product with excellent selectivity. In contrast, Oppolzer's camphorsultam and the C2-symmetric bis(aziridine) favor the formation of the anti-aldol adduct, highlighting their complementary nature in accessing different stereochemical outcomes.
Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Enolate Precursor | Diastereomeric Ratio | Yield (%) | Reference |
| This compound | Benzyl bromide | N-Propionyl | >95:5 | 88 | [14] |
| SuperQuat (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one | Benzyl bromide | N-Propionyl | >98:2 | 91 | [12] |
| Oppolzer's Camphorsultam | Allyl bromide | N-Propionyl | >98:2 | 94 | [1][8][9][10] |
| C2-Symmetric Bis(aziridine) | Methyl Iodide | N-Acyl | >95:5 | 85 | [5] |
Analysis: In asymmetric alkylations, all three established auxiliaries deliver excellent levels of diastereoselectivity and high chemical yields. The SuperQuat auxiliary shows a slight edge in diastereoselectivity in the example provided. The C2-symmetric bis(aziridine) also demonstrates high selectivity, indicating its potential as a powerful tool for this transformation.
Auxiliary Cleavage and Recovery: The Practical Considerations
The ease and efficiency of auxiliary removal are critical for the practical application of any chiral auxiliary. The ideal cleavage protocol should be high-yielding, not compromise the stereochemical integrity of the product, and allow for the recovery of the auxiliary for reuse.
| Chiral Auxiliary | Cleavage Method | Product | Auxiliary Recovery | Reference |
| This compound | LiOH/H₂O₂ | Carboxylic Acid | Good | [5] |
| NaBH₄, then acid | Alcohol | Good | [5] | |
| SuperQuat | LiOH/H₂O₂ | Carboxylic Acid | Excellent | [6] |
| LiAlH₄ | Alcohol | Excellent | [6] | |
| Oppolzer's Camphorsultam | LiOH/H₂O₂ | Carboxylic Acid | >95% | [15][16] |
| LiAlH₄ | Alcohol | >95% | [15][16] | |
| C2-Symmetric Bis(aziridine) | Acidic Hydrolysis | Carboxylic Acid | Good | [17] |
Analysis: All three auxiliaries can be cleaved under relatively mild conditions to provide a variety of functional groups. The SuperQuat auxiliaries are reported to have enhanced recyclability due to the steric hindrance around the endocyclic carbonyl.[6] Oppolzer's camphorsultam is also known for its high recovery yields.[15][16] The cleavage of the C2-symmetric bis(aziridine) auxiliary via hydrolysis is also reported to be efficient.[17]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the information presented, detailed experimental protocols for representative reactions are provided below.
Asymmetric Aldol Reaction with this compound
Materials:
-
N-Propionyl-4-methyl-1,3-thiazolidine-2-thione
-
Titanium tetrachloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of N-propionyl-4-methyl-1,3-thiazolidine-2-thione (1.0 equiv) in anhydrous DCM at -78 °C is added TiCl₄ (1.1 equiv) dropwise.
-
After stirring for 5 minutes, DIPEA (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Benzaldehyde (1.2 equiv) is then added dropwise, and the reaction is stirred for 2 hours at -78 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash column chromatography.
Asymmetric Alkylation with a SuperQuat Auxiliary
Materials:
-
(4S)-4-isopropyl-5,5-dimethyl-N-propionyl-1,3-oxazolidin-2-one
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the SuperQuat auxiliary (1.0 equiv) in anhydrous THF at -78 °C is added a solution of LDA (1.1 equiv) in THF dropwise.
-
The mixture is stirred for 30 minutes at -78 °C to form the lithium enolate.
-
Benzyl bromide (1.2 equiv) is then added dropwise, and the reaction mixture is stirred for 2-4 hours at -78 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product, which is then purified by flash column chromatography.
Cleavage of Oppolzer's Camphorsultam to a Carboxylic Acid
Materials:
-
N-Acyl Oppolzer's sultam adduct
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
The N-acyl sultam adduct (1.0 equiv) is dissolved in a 3:1 mixture of THF and water.
-
The solution is cooled to 0 °C, and 30% H₂O₂ (4.0 equiv) is added dropwise, followed by an aqueous solution of LiOH (2.0 equiv).
-
The reaction mixture is stirred at 0 °C for 2-4 hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite.
-
The THF is removed under reduced pressure, and the aqueous layer is washed with dichloromethane to remove the recovered sultam.
-
The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the carboxylic acid. The auxiliary can be recovered from the initial dichloromethane washings.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of this compound with the novel SuperQuat and Oppolzer's camphorsultam auxiliaries, as well as the emerging C2-symmetric bis(aziridines). The data clearly indicates that all of these auxiliaries are highly effective in controlling stereochemistry in fundamental C-C bond-forming reactions.
-
This compound remains a robust and reliable choice, particularly for achieving syn-diastereoselectivity in aldol reactions. Its sulfur-containing backbone offers unique reactivity and cleavage options.
-
SuperQuat auxiliaries represent a significant advancement over traditional Evans' oxazolidinones, consistently providing exceptional levels of stereocontrol and improved recyclability.
-
Oppolzer's camphorsultam stands out for its rigid framework and its ability to favor anti-aldol products, making it a complementary tool to the other auxiliaries.
-
C2-symmetric bis(aziridines) showcase the ongoing innovation in the field, offering a new platform for asymmetric catalysis with high efficiency.
The choice of a chiral auxiliary will ultimately depend on the specific synthetic challenge, including the desired stereochemical outcome, the nature of the substrates, and practical considerations such as cost and scalability. By understanding the mechanistic principles and performance characteristics of each class of auxiliary, researchers can make more strategic decisions in the design and execution of their asymmetric syntheses. The continued development of new and more efficient chiral auxiliaries will undoubtedly remain a key driver of innovation in the synthesis of complex molecules for years to come.
References
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- Collum, D. B., et al. (n.d.).
- Collum, D. B., et al. (2023). Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity. Organic Chemistry Frontiers.
- Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Source Name].
- Newman, S. G., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science.
- Sibi, M. P., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.
- Tanner, D., & Birgersson, C. (1992). ChemInform Abstract: C2-Symmetric Aziridines as Efficient Chiral Auxiliaries. ChemInform.
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters.
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- [Author], [Year]. 4.4: The aldol reaction. Chemistry LibreTexts.
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- Evans, D. A., et al. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York.
- Klier, P., Sesanto, R., Thomas, W., & Mcnelis, B. (2016). Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions. Morressier.
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- [Author], [Year]. Reduction and Hydrocyanation of Aziridines with C−C Bond Cleavage.
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- The Davies Group. (n.d.). chiral auxiliaries Archives. The Davies Group - ScholarBlogs.
- [Author], [Year]. Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids.
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A Researcher's Guide to Catalysis: Cross-Validating Experimental and Theoretical Models for Thiazolidine-2-thione Synthesis
For researchers and professionals in drug development and organic synthesis, the formation of the thiazolidine-2-thione scaffold is a critical step in generating a wide array of biologically active compounds. The efficiency and selectivity of the catalytic system employed are paramount. This guide provides an in-depth analysis of the base-catalyzed synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide, with a specific focus on the cross-validation of experimental outcomes with theoretical models for the widely used catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO).
At the heart of robust scientific inquiry lies the synergy between empirical observation and theoretical understanding. In catalysis, experimental data on reaction kinetics, substrate scope, and product yields provide the "what," while computational models offer insights into the "why"—the underlying reaction mechanisms, transition states, and energy profiles that govern the transformation. This guide is structured to bridge this gap, offering a comprehensive look at how experimental results for the DABCO-catalyzed synthesis of thiazolidine-2-thiones are rationalized and predicted by computational studies. We will also draw comparisons with an alternative catalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to highlight the subtleties of catalyst selection.
Experimental Validation of Catalyst Performance
The synthesis of thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide is effectively catalyzed by organic bases. Experimental investigations have established DABCO as an efficient catalyst for this transformation under mild, solvent-free conditions.[1][2]
Causality in Experimental Design
The choice of a solvent-free reaction condition is not merely for "green chemistry" credentials; it is a deliberate choice to maximize reactant concentration and, in many cases, accelerate the reaction rate. Room temperature operation is selected to enhance the reaction's practicality and energy efficiency, while low catalyst loading (typically 5-15 mol%) is crucial for minimizing costs and simplifying purification. The self-validating nature of this protocol is demonstrated by its consistent high yields across a range of substrates, indicating a robust and generalizable catalytic system.
Comparative Performance Data: DABCO vs. DBU
The performance of a catalyst is ultimately judged by its effectiveness across a variety of substrates. The following table summarizes the experimental yields for the synthesis of various thiazolidine-2-thione derivatives using DABCO. It also includes a comparative example where DBU is the superior catalyst, underscoring the importance of empirical validation for each specific substrate.
| Entry | Propargylamine Substrate | Catalyst (mol%) | Yield (%) | Reference |
| 1 | N-(1,1-diphenylprop-2-yn-1-yl)pyrrolidine | DABCO (5%) | 95% | [1] |
| 2 | 1-(1-(prop-2-yn-1-yl)cyclohexyl)pyrrolidine | DABCO (5%) | 91% | [1] |
| 3 | 1-(1-(prop-2-yn-1-yl)cycloheptyl)pyrrolidine | DABCO (5%) | 93% | [1] |
| 4 | N-butyl-4-methyl-1-(pyrrolidin-1-yl)pent-2-yn-4-amine | DABCO (5%) | 88% | [1] |
| 5 | N-octyl-4-methyl-1-(pyrrolidin-1-yl)pent-2-yn-4-amine | DABCO (5%) | 95% | [1] |
| 6 | N-(4-methoxybenzyl)-4-methyl-1-(pyrrolidin-1-yl)pent-2-yn-4-amine | DABCO (5%) | 92% | [1] |
| 7 | 1-(pyrrolidin-1-yl)hex-2-yn-1-one | DBU (15%) | 94% | [1] |
| 8 | 1-(pyrrolidin-1-yl)non-2-yn-1-one | DBU (15%) | 87% | [1] |
As the data indicates, DABCO is highly effective for a range of propargylamines with aryl and cyclic alkyl substituents. However, for substrates with terminal alkyl chains on the alkyne moiety (entries 7 and 8), DABCO gives very low yields (<10%), necessitating a switch to the stronger base, DBU.[1][2] This is a critical experimental finding that demands a theoretical explanation.
Theoretical Models of the Catalytic Mechanism
To understand the catalytic cycle and the observed differences in catalyst performance, density functional theory (DFT) calculations have been employed. These computational studies provide a step-by-step energy profile of the reaction, identifying the rate-determining step and the structures of key intermediates and transition states.[1]
The Proposed Catalytic Cycle with DABCO
The reaction is proposed to proceed through the following key steps, as illustrated in the diagram below:
-
Nucleophilic Attack: The propargylamine attacks the carbon disulfide, forming a zwitterionic intermediate. This is the rate-determining step.[1][2]
-
Proton Abstraction: DABCO acts as a base, abstracting a proton from the nitrogen of the zwitterion to form a dithiocarbamate anion and a protonated DABCO cation.[1][2]
-
Intramolecular Cyclization: The dithiocarbamate anion undergoes an intramolecular cyclization via a 5-exo-dig pathway, attacking the alkyne.
-
Proton Transfer and Catalyst Regeneration: A final proton transfer to the vinyl anion, facilitated by the protonated DABCO, yields the final thiazolidine-2-thione product and regenerates the DABCO catalyst.
Caption: Proposed catalytic cycle for the DABCO-catalyzed synthesis of thiazolidine-2-thiones.
Cross-Validation: Where Theory Meets Experiment
The true power of this dual approach is in cross-validation. The theoretical model must not only propose a chemically plausible pathway but also explain the experimentally observed phenomena.
Explaining Catalyst and Substrate Specificity
DFT calculations have elucidated why DBU is a more effective catalyst for propargylamines with terminal alkyl chains. The calculations reveal that the energy barrier for the intramolecular cyclization step is significantly higher with these substrates when DABCO is the catalyst. The bulkier DBU, in its protonated form, engages in more favorable intermolecular interactions with the dithiocarbamate anion, stabilizing the transition state and lowering the activation energy.[1] In contrast, for substrates with aromatic rings, the π-orbitals of the benzene moieties can stabilize the less bulky DABCO catalyst, compensating for steric effects and leading to nearly identical activation energies for both DABCO and DBU catalysis.[1] This computational insight perfectly rationalizes the experimental observation that DBU is preferred for certain aliphatic substrates, while DABCO is excellent for others.
Caption: Logical flow of cross-validating experimental results with theoretical models.
Experimental Protocol
The following is a representative experimental protocol for the DABCO-catalyzed synthesis of a thiazolidine-2-thione derivative.
Caption: A typical experimental workflow for the synthesis of thiazolidine-2-thiones.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry vial equipped with a magnetic stir bar, the α-tertiary propargylamine (1.0 equivalent) is combined with DABCO (0.05 equivalents).
-
Reagent Addition: Carbon disulfide (2.0 equivalents) is added to the vial. The reaction is typically performed without any solvent.
-
Reaction: The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess carbon disulfide.
-
Purification: For many substrates, the resulting product is of high purity and does not require further purification.[1] If necessary, the crude product can be purified by flash column chromatography on silica gel.
-
Analysis: The structure and purity of the final thiazolidine-2-thione product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Conclusion
The DABCO-catalyzed synthesis of thiazolidine-2-thiones serves as an excellent case study in the power of integrating experimental and theoretical chemistry. While empirical screening identifies an efficient catalytic system, computational modeling provides the mechanistic insights necessary to understand its limitations and to rationally select alternatives like DBU when needed. This guide demonstrates that a comprehensive approach, grounded in both laboratory results and theoretical principles, is the most effective path to developing robust and predictable catalytic transformations. By embracing this dual perspective, researchers can accelerate the discovery and optimization of synthetic routes to valuable molecules.
References
-
Chalkidis, S. G., Hong, S., Tsiadi, A.-M., Fika, E., Tsoureas, N., Mpourmpakis, G., & Vougioukalakis, G. C. (2025). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. Available at: [Link]
-
Chalkidis, S. G., et al. (2025). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. National Institutes of Health. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methyl-1,3-thiazolidine-2-thione
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. This guide provides an in-depth, procedural framework for the safe disposal of 4-Methyl-1,3-thiazolidine-2-thione, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to empower researchers with the knowledge to handle this compound responsibly.
Hazard Profile and Core Safety Principles
This compound, and its structural analogs, present several hazards that dictate its handling and disposal protocols. Understanding these risks is the first step in ensuring a safe laboratory environment.
-
Acute Toxicity: This class of compounds is often categorized as harmful if swallowed.[1] Ingestion can lead to adverse health effects, necessitating immediate medical attention.[1][2]
-
Skin and Eye Irritation: Direct contact with the compound can cause skin and eye irritation.[3] Therefore, minimizing direct contact through appropriate personal protective equipment (PPE) is crucial.
-
Environmental Hazard: Safety data for related compounds indicates that they can be harmful to aquatic life with long-lasting effects.[1] This is a critical consideration, as it strictly prohibits disposal via sewer systems.[1][2]
-
Combustibility: While not easily ignited, the material can burn.[4] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon oxides (CO, CO2).[3]
Given this profile, the core principle for disposal is containment and controlled destruction . The goal is to prevent the chemical from entering the environment and to ensure that any breakdown products are managed safely.
Personnel Protection and Engineering Controls
Before handling or preparing this compound for disposal, the following personal protective equipment and engineering controls are mandatory.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against splashes of solutions or accidental projection of solid particles into the eyes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use. | Prevents skin contact, which can cause irritation.[3] |
| Body Protection | A lab coat is standard. Fire/flame-resistant and impervious clothing may be required for large quantities.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required only when dusts are generated. Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded.[5][6] | Prevents inhalation of the compound, which may be harmful. |
Engineering Controls
All handling of this compound, especially weighing and transferring solids, should be performed inside a certified chemical fume hood.[7] This ensures that any dusts or vapors are effectively contained and vented away from the operator. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in the waste disposal workflow. Mixing incompatible chemicals can lead to dangerous reactions.[8]
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area in the lab, near the point of generation, for hazardous waste accumulation. This could be a designated section of a fume hood or a secondary containment tray on a benchtop.[8]
-
Select a Compatible Waste Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, screw-top lid.[7][9] The container must be clean and dry before use.
-
Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
Segregate Incompatibles: This waste stream must be kept separate from:
-
Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[9] This prevents the release of vapors and protects against spills.
Disposal Decision Pathway
The following diagram outlines the decision-making process for managing different waste streams containing this compound.
Caption: Disposal workflow for this compound waste streams.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Remove Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[2]
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[5] Do not sweep dry powder.
-
Collect the Material: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.[2] Use non-sparking tools if a flammable solvent is involved.[1]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. Place all cleanup materials into the hazardous waste container.
-
Dispose of Waste: Seal and label the container and manage it as hazardous waste.
First Aid and Exposure
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1][2]
Decontamination and Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Licensed Disposal: The collected waste must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[2] Never dispose of this chemical in the regular trash or down the drain.[2]
-
Empty Container Management: Empty containers that once held this compound are also considered hazardous waste until properly decontaminated. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10] The rinsate must be collected and disposed of as hazardous chemical waste.[10] After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[2]
By adhering to these scientifically grounded procedures, you contribute to a safe research environment and uphold the principles of responsible chemical stewardship.
References
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University, College of Engineering. Available at: [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. Available at: [Link]
-
Safety Data Sheet. Chevron. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
Sources
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- 3. fishersci.com [fishersci.com]
- 4. cglapps.chevron.com [cglapps.chevron.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-1,3-thiazolidine-2-thione
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the potential hazards of 4-Methyl-1,3-thiazolidine-2-thione is the first step in establishing a robust safety protocol. Based on data from related compounds, researchers should anticipate the following risks:
-
Skin and Eye Irritation: Thiazolidine derivatives can cause skin and serious eye irritation[1]. Direct contact with the skin should be avoided, and appropriate eye protection is mandatory.
-
Harmful if Swallowed: Some related compounds are classified as harmful if ingested[2][3].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[4].
-
Hazardous Combustion Products: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides, and carbon monoxide (CO)[1].
A thorough risk assessment should be conducted for each specific experimental protocol to determine the potential for exposure through inhalation, ingestion, or skin/eye contact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is crucial for minimizing the risk of exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles, Face shield if not in a fume hood | Nitrile or neoprene gloves | Lab coat | N95/FFP2 respirator if not in a fume hood or if dust is generated |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if performed in a fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical splash goggles, Face shield for splash-prone procedures | Nitrile or neoprene gloves | Lab coat | Not generally required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges |
In-Depth Guidance on PPE Selection and Use
Eye and Face Protection
Given the potential for serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required whenever handling this compound in any form. For procedures with a high risk of splashing, such as transfers of large volumes of solutions or work-ups, a face shield should be worn in addition to goggles.
Hand Protection
Nitrile or neoprene gloves are recommended for handling this compound. It is crucial to check for any signs of degradation or permeation and to change gloves immediately if they become contaminated. Always wash your hands thoroughly after removing your gloves.
Body Protection
A lab coat should be worn at all times in the laboratory. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
The need for respiratory protection depends on the specific procedure and the effectiveness of engineering controls like a fume hood. If handling the solid material outside of a fume hood or if there is a potential for dust or aerosol generation, a NIOSH-approved N95/FFP2 respirator is recommended. For emergency situations, such as a large spill, an air-purifying respirator with appropriate cartridges should be available.
Experimental Workflow and PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling this compound.
Caption: PPE selection workflow based on the experimental procedure.
Standard Operating Procedures (SOPs)
Safe Handling Protocol
-
Preparation: Before starting, ensure that all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing: If possible, weigh the solid material inside a fume hood. If a fume hood is not available for weighing, wear an N95/FFP2 respirator. Use a spatula to handle the solid and avoid creating dust.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Reaction: Set up and run reactions in a fume hood.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as oxidizing agents[1].
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
-
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment[2].
References
-
PubChem. (n.d.). Thiazolidinedione. National Center for Biotechnology Information. [Link]
-
Chevron. (2022). Safety Data Sheet. [Link]
-
PubMed. (1993). Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. [Link]
-
ResearchGate. (2018). Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. [Link]
-
PubMed Central. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]
-
Wikipedia. (n.d.). N-Methyl-2-thiazolidinethione. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
